Sulfo Cy7 bis-COOH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H43N2NaO10S2 |
|---|---|
Molecular Weight |
762.9 g/mol |
IUPAC Name |
sodium 4-[(2E)-5-carboxy-2-[(2E,4E,6E)-7-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C37H44N2O10S2.Na/c1-36(2)28-24-26(34(40)41)16-18-30(28)38(20-10-12-22-50(44,45)46)32(36)14-8-6-5-7-9-15-33-37(3,4)29-25-27(35(42)43)17-19-31(29)39(33)21-11-13-23-51(47,48)49;/h5-9,14-19,24-25H,10-13,20-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49);/q;+1/p-1 |
InChI Key |
RKUODBYIZYLIDP-UHFFFAOYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
Sulfo-Cyanine7 Dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sulfo-Cyanine7 dicarboxylic acid, a water-soluble, near-infrared (NIR) fluorescent dye. For the purposes of this guide, "Sulfo Cy7 bis-COOH" will be addressed as Sulfo-Cyanine7 dicarboxylic acid, its formal chemical name. This bifunctional molecule is a key tool in various research and drug development applications, primarily due to its ability to act as a cross-linker and its favorable fluorescent properties for deep tissue imaging.[1][2]
Core Concepts
Sulfo-Cyanine7 dicarboxylic acid belongs to the cyanine (B1664457) dye family, characterized by two nitrogen atoms connected by a polymethine chain. The "Sulfo" prefix indicates the presence of sulfonate groups, which confer high water solubility, a critical feature for biological applications.[3] The "dicarboxylic acid" designation signifies that the molecule possesses two carboxylic acid functional groups, enabling it to be covalently linked to two different amine-containing molecules or to be conjugated to a single molecule at two points.[4][5]
The rigidized trimethylene bridge in the chromophore of Sulfo-Cyanine7 enhances its quantum yield compared to other heptamethyne cyanines.[2] Its fluorescence in the near-infrared spectrum (approximately 750-800 nm) is particularly advantageous for in vivo imaging, as it allows for deep tissue penetration with minimal background autofluorescence from biological tissues.[3]
Physicochemical and Fluorescent Properties
The quantitative data for Sulfo-Cyanine7 dicarboxylic acid and the closely related Sulfo-Cyanine7.5 dicarboxylic acid are summarized below. These properties are crucial for designing and executing experiments involving this fluorophore.
| Property | Sulfo-Cyanine7 dicarboxylic acid | Sulfo-Cyanine7.5 dicarboxylic acid |
| Molecular Formula | C42H51N2KO10S | C50H53N2K3O16S4 |
| Molecular Weight | 847.09 g/mol | 1183.51 g/mol |
| Excitation Maximum (λex) | ~750 nm | 778 nm |
| Emission Maximum (λem) | ~773 nm | 797 nm |
| Molar Extinction Coeff. (ε) | Not specified | 222,000 L·mol⁻¹·cm⁻¹ |
| Fluorescence Quantum Yield (ΦF) | Not specified | 0.21 |
| Solubility | Good in Water, DMF, DMSO | Good in Water, DMF, DMSO |
| Appearance | Dark green solid | Dark green solid |
| Storage Conditions | -20°C in the dark, desiccated | -20°C in the dark, desiccated |
Data sourced from multiple suppliers and may vary slightly between batches.[3][4][5][6][]
Key Applications
The bifunctional nature and NIR fluorescence of Sulfo-Cyanine7 dicarboxylic acid make it suitable for a range of advanced applications:
-
Bioconjugation and Crosslinking: The two carboxylic acid groups can be activated to react with primary amines on biomolecules such as proteins, antibodies, and peptides, enabling the creation of fluorescently labeled conjugates or the cross-linking of different molecules.[][8]
-
In Vivo Imaging: Its emission in the NIR window makes it an ideal probe for deep tissue imaging with reduced background noise.[3][9]
-
Fluorescence Microscopy: Used for high-resolution imaging of cells and tissues.[3][9]
-
Flow Cytometry: Provides distinct signals for precise cell sorting and analysis.[3][9]
-
Molecular Probes: Employed in bioanalytical assays to study molecular interactions.[3][9]
Experimental Protocols
Activation and Bioconjugation of Sulfo-Cyanine7 Dicarboxylic Acid to a Primary Amine-Containing Biomolecule (e.g., an Antibody)
This protocol describes the two-step covalent conjugation of Sulfo-Cyanine7 dicarboxylic acid to a biomolecule containing primary amines (e.g., lysine (B10760008) residues in a protein) using carbodiimide (B86325) chemistry with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[10] This two-step method is preferred as it increases the stability of the reactive intermediate and improves coupling efficiency.[11][12]
Materials:
-
Sulfo-Cyanine7 dicarboxylic acid
-
Biomolecule (e.g., antibody) in an amine-free buffer (e.g., MES or PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine (B1172632)
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before opening the vials.
-
Prepare a stock solution of Sulfo-Cyanine7 dicarboxylic acid in DMSO or DMF.
-
Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer. These reagents are moisture-sensitive and hydrolyze in aqueous solutions.[10]
-
-
Activation of Carboxylic Acid Groups:
-
In a microcentrifuge tube, dissolve Sulfo-Cyanine7 dicarboxylic acid in Activation Buffer.
-
Add a molar excess of Sulfo-NHS, followed by a molar excess of EDC to the dye solution. A typical starting point is a 5- to 10-fold molar excess of EDC and Sulfo-NHS over the dye.
-
Incubate the mixture for 15-30 minutes at room temperature to form the Sulfo-NHS ester intermediate.
-
-
Conjugation to the Biomolecule:
-
Add the activated Sulfo-NHS ester of the dye to the biomolecule solution in the Coupling Buffer. The pH of the solution should be between 7.2 and 8.0 to facilitate the reaction with primary amines.
-
The molar ratio of dye to biomolecule will need to be optimized for the specific application to avoid over-labeling, which can affect the biomolecule's function.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer (e.g., hydroxylamine to a final concentration of 10-50 mM) to stop the reaction by hydrolyzing any unreacted Sulfo-NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess dye and reaction byproducts by passing the solution through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled biomolecule. The success of the conjugation can be confirmed by measuring the absorbance of the conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum (~750 nm).
-
Visualizations
Bioconjugation Workflow
The following diagram illustrates the chemical pathway for the conjugation of Sulfo-Cyanine7 dicarboxylic acid to a primary amine-containing biomolecule using EDC and Sulfo-NHS chemistry.
Caption: Workflow of EDC/Sulfo-NHS mediated bioconjugation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 4. Sulfo-Cyanine 7 dicarboxylic acid, 25mg | Labscoop [labscoop.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Sulfo Cy7 bis-COOH: A Comprehensive Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectral properties of Sulfo Cy7 bis-COOH, a water-soluble, near-infrared (NIR) fluorescent dye. This document details its key spectral characteristics, provides detailed experimental protocols for its use in bioconjugation, and presents logical workflows for its application in fluorescence imaging. Due to its bifunctional nature, with two carboxylic acid groups, this compound is a versatile tool for crosslinking and advanced labeling applications in biological research and drug development.[1][2][3] The sulfonate groups ensure high aqueous solubility, making it ideal for labeling delicate proteins that may denature in the presence of organic co-solvents.[4]
Core Spectral Properties
The utility of a fluorescent dye is defined by its spectral characteristics. These properties determine the optimal instrumentation setup for its use and its suitability for specific applications. The key spectral properties of this compound (also referred to as Sulfo-Cyanine7 dicarboxylic acid) are summarized below.
| Spectral Property | Value |
| Excitation/Absorption Maximum (λabs) | ~750 nm[1][2][5] |
| Emission Maximum (λem) | ~773 nm[1][2][5] |
| Molar Extinction Coefficient (ε) | ~240,600 L·mol⁻¹·cm⁻¹[1][2] |
| Stokes Shift | ~23 nm[5] |
| Solubility | Good in water, DMF, and DMSO[1] |
| Storage Conditions | Store at -20°C in the dark, desiccated[1][3] |
Experimental Protocols
Accurate and reproducible experimental results hinge on well-defined protocols. The following sections detail methodologies for the activation of this compound and its conjugation to primary amines on biomolecules, such as proteins and antibodies.
Activation of Carboxylic Acids for Amine Conjugation
The carboxylic acid groups of this compound must be activated to react with primary amines. A common method for this is the use of carbodiimide (B86325) chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with N-hydroxysuccinimide (NHS) or sulfo-NHS to increase coupling efficiency.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Amine-free buffer (e.g., MES, HEPES, or PBS at pH 6.0-7.5)
-
Biomolecule to be labeled (e.g., antibody, protein)
-
Quenching buffer (e.g., Tris or glycine)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Dissolve this compound: Prepare a stock solution of this compound in an appropriate solvent like DMSO or water.
-
Prepare Biomolecule: Dissolve the biomolecule to be labeled in an amine-free buffer. The buffer should be at a pH that is optimal for the stability of the biomolecule.
-
Activation of Dye: In a separate reaction tube, mix this compound with a molar excess of EDC and Sulfo-NHS in the reaction buffer. Incubate for 15-30 minutes at room temperature to form the reactive sulfo-NHS ester.
-
Conjugation Reaction: Add the activated dye solution to the biomolecule solution. The molar ratio of dye to biomolecule should be optimized for the specific application, but a starting point is often a 10-fold molar excess of the dye.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding a quenching buffer, which contains primary amines that will react with any remaining activated dye.
-
Purification: Separate the labeled biomolecule from the unreacted dye and byproducts using a size-exclusion chromatography column, such as Sephadex G-25.
Determination of Degree of Labeling (DOL)
The degree of labeling, which is the average number of dye molecules conjugated to each biomolecule, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~750 nm).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Calculate the dye concentration using its molar extinction coefficient.
-
The DOL is the molar ratio of the dye to the protein.
Logical and Experimental Workflows
The following diagrams, created using the DOT language, illustrate common experimental workflows involving this compound.
Caption: Workflow for the bioconjugation of this compound to a biomolecule.
Caption: A typical workflow for a fluorescence microscopy experiment.
Applications in Research and Drug Development
The near-infrared fluorescence of this compound makes it particularly valuable for applications that require deep tissue penetration and low background autofluorescence.
-
In Vivo Imaging: Its long-wavelength emission is ideal for non-invasive imaging in small animal models, allowing for the tracking of labeled cells, antibodies, or drug delivery vehicles.[5]
-
Fluorescence Microscopy: Enables high-resolution imaging of cells and tissues with minimal phototoxicity.[5]
-
Flow Cytometry: The bright fluorescence of Sulfo Cy7 provides a strong signal for the detection and sorting of labeled cells.[5]
-
Bioconjugation and Molecular Probes: The dual carboxylic acid groups allow for the creation of crosslinked conjugates or the attachment of multiple other functionalities, making it a versatile building block for complex molecular probes.[5][6]
References
- 1. content.labscoop.com [content.labscoop.com]
- 2. Sulfo-Cyanine 7 dicarboxylic acid (A270311) | Antibodies.com [antibodies.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]
- 5. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 6. lumiprobe.com [lumiprobe.com]
An In-Depth Technical Guide to the Excitation and Emission Spectra of Sulfo Cy7 bis-COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of Sulfo Cy7 bis-COOH, a near-infrared (NIR) fluorescent dye. Designed for researchers, scientists, and professionals in drug development, this document details the excitation and emission spectra, quantum yield, and molar extinction coefficient of this versatile molecule. Furthermore, it outlines a standardized experimental protocol for the accurate measurement of its fluorescence characteristics and provides a visual representation of a typical workflow for its application in bioconjugation and subsequent imaging.
Core Spectral and Physical Properties
This compound, also known as Sulfo-Cyanine7 dicarboxylic acid, is a water-soluble, near-infrared fluorescent dye. Its key characteristics make it a valuable tool for a variety of biological and biomedical research applications, particularly in deep-tissue imaging and the labeling of biomolecules such as proteins and nucleic acids.[1] The sulfonate groups enhance its solubility in aqueous environments, making it highly suitable for use in biological assays.[1]
Quantitative Data Summary
The spectral and physical properties of this compound and its closely related derivatives are summarized in the table below. These values are critical for designing and optimizing fluorescence-based experiments.
| Property | Sulfo-Cyanine7 dicarboxylic acid | Sulfo-Cy7 bis-NHS ester | Sulfo-Cyanine7.5 carboxylic acid |
| Excitation Maximum (λex) | ~750 nm[1] | 750 nm[2][3] | 778 nm[4][5] |
| Emission Maximum (λem) | ~773 nm[1] | 773 nm[2][3] | 797 nm[4][5] |
| Molar Extinction Coefficient (ε) | Not specified | 240,600 L⋅mol⁻¹⋅cm⁻¹[2][3] | 222,000 L⋅mol⁻¹⋅cm⁻¹[4][5] |
| Fluorescence Quantum Yield (Φ) | Not specified | 0.24[2][3] | 0.21[4][5] |
| Stokes Shift | ~23 nm[1] | 23 nm | 19 nm |
| Solubility | Good in water, DMF, DMSO[6] | Water, DMF, DMSO[3] | Good in water, DMF, DMSO[4][5] |
Note: Data for Sulfo-Cyanine7 dicarboxylic acid is based on the general properties of Sulfo-Cyanine7 dyes.[1] Data for the bis-NHS ester and the 7.5 carboxylic acid variant are provided for comparison.
Experimental Protocol: Measurement of Fluorescence Spectra
The following is a detailed methodology for the accurate determination of the excitation and emission spectra of this compound. This protocol is adapted from standard fluorometric techniques.[7][8][9]
1. Materials and Instrumentation:
-
Fluorometer: A calibrated spectrofluorometer capable of measuring in the NIR range is required.
-
Spectrophotometer: A UV-Vis spectrophotometer is needed to measure absorbance.
-
Cuvettes: Quartz cuvettes (1 cm path length) are recommended.
-
Solvent: High-purity, spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO), or water).
-
This compound: A stock solution of known concentration.
-
Reference Standard (Optional): A fluorescent standard with a known quantum yield in the same spectral region (e.g., IR-125) for quantum yield determination.
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
From the stock solution, prepare a series of dilutions in the working solvent (e.g., PBS). The final concentrations should result in an absorbance between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.[8]
-
Prepare a solvent blank containing only the working solvent.
3. Measurement of Absorbance:
-
Using the UV-Vis spectrophotometer, measure the absorbance spectrum of each dilution over a range that includes the expected excitation maximum (~700-800 nm).
-
Record the absorbance at the excitation wavelength that will be used for fluorescence measurements.
4. Measurement of Emission Spectrum:
-
Set the excitation wavelength of the spectrofluorometer to the absorbance maximum determined in the previous step (around 750 nm).
-
Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
-
Measure the fluorescence emission spectrum of the solvent blank and subtract it from the sample spectra to correct for background signal.
-
Scan the emission wavelengths over a range that covers the entire emission profile (e.g., 760-850 nm). The peak of this spectrum is the emission maximum.
5. Measurement of Excitation Spectrum:
-
Set the emission wavelength of the spectrofluorometer to the emission maximum determined in the previous step (around 773 nm).
-
Scan the excitation wavelengths over a range that covers the entire absorption profile (e.g., 700-780 nm).
-
The peak of this spectrum should correspond to the absorbance maximum and represents the excitation maximum.
6. Data Analysis:
-
The corrected emission and excitation spectra provide the characteristic spectral profile of this compound.
-
For quantum yield determination, the integrated fluorescence intensity of the sample is compared to that of a reference standard under identical experimental conditions.[8]
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key experimental workflows involving this compound.
Caption: Workflow for determining the spectral properties of this compound.
Caption: General workflow for bioconjugation using this compound.
Applications in Research and Drug Development
The near-infrared spectral properties of this compound make it an excellent candidate for a range of applications where deep tissue penetration and low background autofluorescence are critical.[1] These applications include:
-
In Vivo Imaging: The long-wavelength excitation and emission minimize light scattering and absorption by endogenous biomolecules, enabling high-sensitivity imaging in small animals.[1]
-
Fluorescence Microscopy: Useful for high-resolution imaging of cells and tissues.[1]
-
Flow Cytometry: Its distinct spectral properties allow for its inclusion in multi-color flow cytometry panels.[1]
-
Bioconjugation: The carboxylic acid groups can be activated to form stable amide bonds with primary amines on proteins, antibodies, and other biomolecules, creating fluorescently labeled probes for targeted imaging and assays.[1]
References
- 1. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo-Cy7 bis-NHS ester | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Sulfo-Cy7.5 carboxylic acid, 2760599-02-6 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. emeraldcloudlab.com [emeraldcloudlab.com]
- 8. benchchem.com [benchchem.com]
- 9. Tutorial: measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Sulfo Cy7 bis-COOH: Water Solubility and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the water solubility of Sulfo Cy7 bis-COOH, a near-infrared (NIR) fluorescent dye. This document details the physicochemical properties influencing its solubility, standardized protocols for its quantification, and its application in bioconjugation and cellular imaging, contextualized within relevant biological pathways.
Introduction to this compound
This compound is a sulfonated heptamethine cyanine (B1664457) dye characterized by its strong absorption and fluorescence in the near-infrared spectrum. The presence of two carboxylic acid groups provides reactive handles for covalent attachment to biomolecules, while the sulfonate groups confer high aqueous solubility. This high solubility is a critical attribute for its use in biological applications, as it minimizes aggregation and ensures efficient bioconjugation in aqueous buffers.[1]
Water Solubility of Sulfo Cy7 Dyes
Table 1: Physicochemical and Solubility Data of Sulfo-Cyanine7 Derivatives
| Compound Name | Molecular Weight ( g/mol ) | Functional Groups | Reported Water Solubility | Other Solubilities |
| sulfo-Cyanine7 carboxylic acid | 746.97 | 1x -COOH, 2x -SO3H | 0.10 M (76 g/L)[2] | Soluble in DMF, DMSO[2] |
| Sulfo-Cy7 bis-NHS ester | 1041.3 | 2x -NHS ester, 2x -SO3H | Water Soluble[3] | Soluble in DMF, DMSO[3] |
| Sulfo-Cy7.5 carboxylic acid | Not specified | 1x -COOH, 4x -SO3H | Good in water[4] | Soluble in DMF, DMSO[4] |
Note: The data for sulfo-Cyanine7 carboxylic acid is used as a proxy to estimate the high water solubility of this compound due to structural similarity.
Experimental Protocols
Protocol for Determining Thermodynamic Aqueous Solubility
This protocol describes the "shake-flask" method, a gold standard for determining thermodynamic solubility, adapted for a fluorescent compound like this compound.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Thermostatic shaker incubator
-
Microcentrifuge
-
UV-Vis spectrophotometer or plate reader
-
Calibrated micropipettes
-
Filtration units (e.g., 0.22 µm syringe filters or 96-well filter plates)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of PBS (pH 7.4) in a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Seal the vial and place it in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After incubation, allow the vial to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a micropipette.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles. Centrifugation at high speed can also be used as an alternative or additional step before filtration.
-
-
Quantification of Soluble Dye:
-
Prepare a series of standard solutions of this compound of known concentrations in PBS.
-
Measure the absorbance of the standard solutions and the filtered saturated solution at the maximum absorbance wavelength (λmax) of Sulfo Cy7 (approximately 750 nm) using a UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Use the absorbance of the filtered saturated solution and the calibration curve to determine the concentration of the dissolved this compound. This concentration represents the thermodynamic solubility.
-
Protocol for Antibody Labeling with a Sulfo-Cy7 Derivative
This protocol provides a general workflow for the covalent labeling of an antibody with an amine-reactive Sulfo-Cy7 derivative (e.g., NHS ester), which is a common application for dyes like this compound after activation of the carboxylic acid groups.
Materials:
-
Antibody solution (e.g., in PBS, pH 7.4-8.5)
-
Amine-reactive Sulfo-Cy7 dye (e.g., Sulfo-Cy7 NHS ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Dye Preparation:
-
Dissolve the amine-reactive Sulfo-Cy7 dye in a small amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
-
Labeling Reaction:
-
Slowly add a calculated molar excess of the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the purified antibody-dye conjugate.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~750 nm (for the dye).
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Thermodynamic solubility determination workflow.
Antibody Labeling and Purification Workflow
Caption: Antibody labeling and purification workflow.
Signaling Pathway of a Labeled Antibody Targeting a Cell Surface Receptor
This diagram illustrates the mechanism of action of a Sulfo Cy7-labeled antibody targeting a cell surface receptor, such as the Epidermal Growth Factor Receptor (EGFR), leading to internalization and potential therapeutic effect. This is a common application in drug development and research.[6][7][8]
Caption: Labeled antibody targeting EGFR signaling.
References
- 1. Correlating Internalization and Potency to Accelerate Antibody Discovery and Development | Thermo Fisher Scientific - AT [thermofisher.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Quantum Yield of Sulfo Cy7 bis-COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the fluorescence quantum yield of Sulfo Cy7 bis-COOH, a near-infrared (NIR) cyanine (B1664457) dye. This document outlines the quantitative spectral properties, a comprehensive experimental protocol for quantum yield determination, and visual representations of key processes relevant to its application in research and drug development.
Core Concepts: Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F) is a critical parameter for any fluorophore, representing the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorescent dye, which is highly desirable for sensitive detection in various biological applications. Sulfo Cy7 and its derivatives are known for their improved quantum yields and photostability compared to other heptamethyne cyanines, making them valuable tools for in vivo imaging and other fluorescence-based assays.[1][2][3][4]
Quantitative Data for Sulfo Cy7 and its Derivatives
While direct data for "this compound" is not explicitly available in the search results, data for structurally similar and functionally related compounds provide a strong basis for its expected performance. The presence of two carboxylic acid groups is anticipated to have a minimal impact on the core photophysical properties of the Sulfo Cy7 chromophore. The table below summarizes the key spectral properties of relevant Sulfo Cy7 derivatives.
| Compound Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹) | Quantum Yield (Φ_F) | Solvent |
| sulfo-Cyanine7 carboxylic acid | 750 | 773 | 240,600 | 0.24 | Water/DMF/DMSO |
| Sulfo-Cy7 bis-NHS ester | 750 | 773 | 240,600 | 0.24 | Water/DMF/DMSO |
| sulfo-Cyanine7.5 carboxylic acid | 778 | 797 | 222,000 | 0.21 | Water/DMF/DMSO |
Data sourced from multiple supplier technical datasheets.[5][6][7]
The data strongly suggest that the quantum yield for this compound is approximately 0.24 . The additional carboxylic acid group, as seen in the comparison between the mono-carboxylic acid and the bis-NHS ester (which is derived from a dicarboxylic acid), does not significantly alter the quantum yield.
Experimental Protocol: Relative Quantum Yield Determination
The most common and reliable method for determining the fluorescence quantum yield is the comparative method, as described by Williams et al.[8] This method involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.
Materials and Equipment:
-
Spectrofluorometer with corrected emission spectra capabilities
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Solvent (e.g., phosphate-buffered saline (PBS), water, methanol, or DMSO, ensuring it is "spectroscopy grade")
-
Standard fluorophore with a known quantum yield in the far-red region (e.g., another cyanine dye)[9]
-
This compound sample
Procedure:
-
Preparation of Solutions:
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the sample.
-
Note the absorbance value at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each solution.
-
The excitation wavelength should be the same for both the standard and the sample.
-
Ensure that the experimental conditions (e.g., excitation/emission slit widths, detector gain) are identical for all measurements.[11]
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
-
Determine the slope of the resulting linear fits for both the standard (M_std) and the sample (M_smp).
-
-
Quantum Yield Calculation:
-
The quantum yield of the sample (Φ_smp) is calculated using the following equation:
Φ_smp = Φ_std * (M_smp / M_std) * (n_smp² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
M_smp and M_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance.
-
n_smp and n_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.[10][11]
-
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for quantum yield determination and a typical application of this compound in bioconjugation.
Caption: Experimental workflow for determining relative fluorescence quantum yield.
Caption: General workflow for bioconjugation using this compound.
Applications in Research and Drug Development
The bifunctional nature of this compound, with its two carboxylic acid groups, makes it particularly suitable for crosslinking applications or for conjugation to surfaces and nanoparticles.[6] After activation (for example, to an NHS ester), it can readily react with primary amines on biomolecules such as antibodies, proteins, and peptides.[6] The resulting fluorescently labeled conjugates are invaluable for:
-
In Vivo Imaging: The NIR properties of Sulfo Cy7 allow for deep tissue imaging with reduced background fluorescence.[2][12]
-
Fluorescence Microscopy: High-resolution imaging of cells and tissues.[12]
-
Flow Cytometry: Precise cell sorting and analysis.[12]
-
Molecular Probes: Studying molecular interactions and developing targeted diagnostic and therapeutic agents.[12]
The high quantum yield and water solubility of Sulfo Cy7 derivatives ensure bright and stable signals in aqueous biological environments, making them a reliable choice for demanding research and drug development applications.[5][12]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Sulfo-Cy7 bis-NHS ester | BroadPharm [broadpharm.com]
- 7. Sulfo-Cy7.5 carboxylic acid, 2760599-02-6 | BroadPharm [broadpharm.com]
- 8. static.horiba.com [static.horiba.com]
- 9. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. agilent.com [agilent.com]
- 11. ATTO-TEC GmbH [atto-tec.com]
- 12. sulfo-Cyanine7 | AxisPharm [axispharm.com]
Sulfo Cy7 bis-COOH: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the optical and chemical properties of Sulfo Cy7 bis-COOH, a near-infrared (NIR) fluorescent dye. Its exceptional brightness and water solubility make it a valuable tool for a wide range of applications in biological imaging and diagnostics. This document outlines its key quantitative data, detailed experimental protocols for determining its molar extinction coefficient, and a typical workflow for its use in bioconjugation.
Core Properties of this compound
This compound is a derivative of the cyanine (B1664457) 7 dye, featuring two carboxylic acid groups for conjugation and sulfonate groups that impart high water solubility.[1] Its strong fluorescence in the NIR spectrum makes it an ideal candidate for deep-tissue in vivo imaging, where background autofluorescence is minimized.[2]
Quantitative Data Summary
The following table summarizes the key spectral and physical properties of this compound. The data for the molar extinction coefficient and quantum yield are based on the closely related Sulfo-Cy7 bis-NHS ester, as the terminal functional group (carboxylic acid vs. NHS ester) has a negligible impact on the core chromophore's photophysical properties.[3]
| Property | Value | Reference(s) |
| Molar Extinction Coefficient (ε) | ~240,600 cm⁻¹M⁻¹ | [3][4] |
| Excitation Maximum (λex) | ~750 nm | [3] |
| Emission Maximum (λem) | ~773 nm | [3] |
| Quantum Yield (Φ) | ~0.24 | [3] |
| Recommended Solvents | Water, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | [3][5] |
Experimental Protocols
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is an intrinsic property of a substance that quantifies how strongly it absorbs light at a particular wavelength. It is a critical parameter for accurately determining the concentration of the dye in solution using the Beer-Lambert law.
Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The equation is expressed as:
A = εcl
Where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (in L·mol⁻¹·cm⁻¹)
-
c is the concentration of the substance (in mol·L⁻¹)
-
l is the path length of the cuvette (typically 1 cm)
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO or phosphate-buffered saline, pH 7.4)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound powder using an analytical balance.
-
Dissolve the powder in a known volume of the chosen solvent (e.g., DMSO) in a volumetric flask to prepare a concentrated stock solution (e.g., 1-10 mM). Ensure complete dissolution.
-
-
Serial Dilutions:
-
Perform a series of accurate serial dilutions of the stock solution to prepare at least five different concentrations in the desired working solvent (e.g., PBS). The final concentrations should yield absorbance values between 0.1 and 1.0 at the absorption maximum (around 750 nm) to ensure accuracy.
-
-
Absorbance Measurement:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum (e.g., 600-850 nm).
-
Use the same solvent used for the dilutions as a blank to zero the spectrophotometer.
-
Measure the absorbance spectrum for each dilution, ensuring the peak absorbance is recorded at the λmax (~750 nm).
-
-
Data Analysis and Calculation:
-
Plot a graph of absorbance at the λmax (y-axis) versus the concentration (x-axis).
-
Perform a linear regression analysis on the data points. The resulting graph should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.
-
The slope of the line is equal to the molar extinction coefficient (ε) when the path length is 1 cm.
-
Antibody Labeling Workflow with this compound
This compound is frequently used to label proteins, particularly antibodies, for applications such as in vivo imaging and flow cytometry.[2] Since the carboxylic acid groups are not directly reactive with the amine groups on proteins, they must first be activated to form a more reactive species, such as an NHS ester.
Below is a diagram illustrating the typical workflow for labeling an antibody with this compound.
Detailed Steps for Antibody Labeling:
-
Antibody Preparation: The antibody should be in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL for optimal labeling.[6] Buffers containing primary amines like Tris will compete with the antibody for reaction with the activated dye.
-
Dye Preparation and Activation:
-
Dissolve the this compound in anhydrous DMSO to create a stock solution (e.g., 10 mM).
-
To activate the carboxylic acids, reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are added to the dye solution. This in-situ reaction forms a semi-stable NHS ester that is reactive towards primary amines.
-
-
Conjugation:
-
The activated dye solution is added to the antibody solution. The molar ratio of dye to antibody is a critical parameter that needs to be optimized for the specific application; a starting point is often a 10-fold molar excess of the dye.[1]
-
The reaction mixture is incubated, typically for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Quality Control - Degree of Labeling (DOL) Calculation:
-
The final step is to determine the average number of dye molecules conjugated to each antibody molecule (the DOL).
-
This is calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the dye's absorbance maximum (~750 nm).
-
The following formula is used:
DOL = (Amax × εprotein) / [(A280 - (Amax × CF)) × εdye]
Where:
-
Amax is the absorbance of the conjugate at ~750 nm.
-
A280 is the absorbance of the conjugate at 280 nm.
-
εprotein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
εdye is the molar extinction coefficient of the dye at its λmax (~240,600 M⁻¹cm⁻¹).
-
CF is a correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 3. Sulfo-Cy7 bis-NHS ester | BroadPharm [broadpharm.com]
- 4. diSulfo-Cy7 NHS Ester, 1603861-95-5 | BroadPharm [broadpharm.com]
- 5. Sulfo-Cy7.5 carboxylic acid, 2760599-02-6 | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Lumiprobe代理 1321-10rxn sulfo-Cyanine3 antibody labeling kit, 10 | cy3 cy5 cy7荧光染料 [lumiprobe.jinpanbio.com]
An In-depth Technical Guide to Sulfo Cy7 bis-COOH and Sulfo Cy7 NHS Ester for Bioconjugation in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two amine-reactive forms of the near-infrared (NIR) fluorescent dye, Sulfo Cy7: the carboxylic acid version (Sulfo Cy7 bis-COOH) and the N-hydroxysuccinimide ester version (Sulfo Cy7 NHS ester). This document delves into their chemical properties, conjugation chemistries, and applications, with a focus on providing practical information for researchers in the fields of bioconjugation, molecular imaging, and drug development.
Introduction to Sulfo Cy7 Dyes
Sulfo Cy7 is a water-soluble, near-infrared fluorescent dye that is widely utilized in biological and biomedical research.[1] Its key features include strong absorption and emission in the NIR window (approximately 750 nm and 773 nm, respectively), a region where biological tissues have minimal absorbance and autofluorescence.[1][2] This property makes Sulfo Cy7 an exceptional candidate for deep-tissue and in vivo imaging applications.[1] The inclusion of sulfonate groups enhances its water solubility, which is crucial for labeling biomolecules like proteins and nucleic acids in aqueous environments.[1] Furthermore, Sulfo Cy7 exhibits high photostability and a high quantum yield, contributing to bright and stable fluorescent signals.[1][3]
This guide focuses on two derivatives of Sulfo Cy7 that enable its covalent attachment to biomolecules:
-
This compound: This form possesses two carboxylic acid functional groups. These groups are not inherently reactive towards amines but can be activated to form amide bonds.
-
Sulfo Cy7 NHS ester: This form is pre-activated with N-hydroxysuccinimide esters, which are highly reactive towards primary amines.
The choice between these two forms depends on the specific application, the nature of the biomolecule to be labeled, and the desired control over the conjugation reaction.
Chemical Properties and Conjugation Chemistry
The fundamental difference between this compound and Sulfo Cy7 NHS ester lies in their reactivity towards primary amines, which are abundantly available on proteins and other biomolecules (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus).
This compound: The Two-Step Activation Approach
The carboxylic acid groups of this compound are not reactive towards primary amines under physiological conditions. To facilitate the formation of a stable amide bond, they must first be activated. The most common method for this activation is the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5]
This two-step process involves:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[6]
-
Formation of a Semi-Stable NHS Ester: This intermediate is susceptible to hydrolysis. The addition of NHS or Sulfo-NHS stabilizes the activated carboxyl group by converting the O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[5][7] This semi-stable intermediate can then react with a primary amine on the target biomolecule to form a stable amide bond.[5]
The reaction is typically carried out in a slightly acidic to neutral pH (4.5-7.2) for the activation step and then adjusted to a slightly basic pH (7.2-8.5) for the reaction with the amine.[6]
Sulfo Cy7 NHS Ester: The Direct Conjugation Approach
Sulfo Cy7 NHS ester is a pre-activated form of the dye, ready for direct reaction with primary amines.[2] This simplifies the labeling procedure by eliminating the need for in-situ activation. The NHS ester group reacts with unprotonated primary aliphatic amines, typically at a pH of 7.2-8.5, via nucleophilic acyl substitution to form a stable amide bond.[8]
While this method is more straightforward, the NHS ester is prone to hydrolysis in aqueous solutions. The rate of hydrolysis increases with increasing pH. Therefore, the conjugation reaction is a competition between the desired reaction with the amine and the undesired hydrolysis of the NHS ester.[8]
Quantitative Data and Comparative Analysis
Table 1: Comparison of Conjugation Chemistries
| Feature | This compound (with EDC/NHS) | Sulfo Cy7 NHS Ester |
| Reaction Type | Two-step (activation and conjugation) | One-step (direct conjugation) |
| Primary Target | Primary amines (-NH₂) | Primary amines (-NH₂) |
| Activating Agents | Required (e.g., EDC and NHS/Sulfo-NHS) | Not required (pre-activated) |
| Optimal pH (Activation) | 4.5 - 6.0 | N/A |
| Optimal pH (Conjugation) | 7.2 - 8.5 | 7.2 - 8.5 |
| Reaction Time | Longer (includes activation step) | Shorter |
| Control over Reaction | More control (can quench activation step) | Less control (hydrolysis is a competing reaction) |
| Stability of Reagent | Carboxylic acid is stable; EDC/NHS are moisture-sensitive | NHS ester is highly susceptible to hydrolysis |
| Potential for Cross-linking | Higher, if not controlled properly | Lower |
| Ease of Use | More complex | Simpler |
Table 2: Photophysical Properties of Sulfo Cy7 Conjugates
| Property | Typical Value | Reference |
| Excitation Maximum (λex) | ~750 nm | [1][2] |
| Emission Maximum (λem) | ~773 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~240,600 cm⁻¹M⁻¹ | [2] |
| Quantum Yield | High | [1] |
| Solubility | Good in water and other polar solvents | [1][3] |
Note on Fluorescence Quenching: The conjugation process can sometimes lead to fluorescence quenching, particularly at high degrees of labeling, due to dye aggregation.[9] It is recommended to optimize the dye-to-protein ratio to achieve the desired brightness without significant quenching.
Experimental Protocols
The following are detailed, generalized protocols for the conjugation of this compound and Sulfo Cy7 NHS ester to a model protein, such as an antibody (e.g., IgG, MW ~150 kDa).
Protocol for this compound Conjugation to an Antibody using EDC/NHS
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Antibody: Dissolve the antibody in the Activation Buffer at a concentration of 2-10 mg/mL.[4]
-
Prepare the Dye Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Activate the Dye: a. In a separate tube, add a 10-20 fold molar excess of this compound to the required volume of Activation Buffer. b. Add a 1.5-fold molar excess of EDC and Sulfo-NHS (relative to the dye). c. Incubate for 15-30 minutes at room temperature.
-
Conjugation: a. Immediately add the activated dye solution to the antibody solution. b. Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer if necessary. c. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the Reaction: Add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the Conjugate: Separate the labeled antibody from unreacted dye and byproducts using a desalting column equilibrated with PBS.[4]
-
Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~750 nm (for Sulfo Cy7).
Protocol for Sulfo Cy7 NHS Ester Conjugation to an Antibody
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
Sulfo Cy7 NHS ester
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Antibody: Dissolve the antibody in the Conjugation Buffer at a concentration of 2-10 mg/mL.[4] The protein solution must be free of primary amines like Tris or glycine.[4]
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the Sulfo Cy7 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4][9]
-
Conjugation: a. Add a 10-20 fold molar excess of the dye stock solution to the antibody solution while gently vortexing.[4][9] b. Incubate the reaction for 1 hour at room temperature, protected from light.[4][9]
-
Quench the Reaction (Optional): The reaction can be quenched by adding a Quenching Solution to a final concentration of 50-100 mM.
-
Purify the Conjugate: Separate the labeled antibody from the free dye using a desalting column equilibrated with PBS.[4][9]
-
Characterize the Conjugate: Determine the degree of labeling (DOL) as described in the previous protocol.
Visualization of Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow for labeling an antibody with this compound.
References
- 1. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 2. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Sulfo Cy7 bis-COOH for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sulfo Cy7 bis-COOH, a near-infrared (NIR) fluorescent dye, for its application in preclinical in vivo imaging. This document details its core properties, experimental methodologies for its use, and expected biodistribution patterns, offering a valuable resource for researchers in drug development and molecular imaging.
Introduction to this compound and Near-Infrared (NIR) Imaging
This compound is a water-soluble cyanine (B1664457) dye that fluoresces in the near-infrared spectrum. Its advantageous properties make it a valuable tool for non-invasive in vivo imaging. The NIR window (roughly 700-900 nm) is particularly suited for deep-tissue imaging in living organisms due to the reduced absorption and scattering of light by biological tissues such as hemoglobin and water in this spectral range. This results in lower autofluorescence and consequently, a higher signal-to-noise ratio compared to imaging in the visible spectrum.[1]
The "Sulfo" group in its name indicates the presence of sulfonate groups, which significantly increases its water solubility. This is a critical feature for in vivo applications as it allows for direct injection into the bloodstream without the need for organic solvents that can be toxic. The "bis-COOH" signifies that the molecule has two carboxylic acid functional groups. These groups can be used for covalent conjugation to various biomolecules, such as antibodies, peptides, and nanoparticles, enabling targeted imaging of specific biological processes or structures. When used without conjugation, this compound can serve as a non-targeted imaging agent to assess vascular permeability and general biodistribution.
Physicochemical and Spectral Properties
The utility of a fluorescent dye in in vivo imaging is fundamentally determined by its physicochemical and spectral characteristics. This compound is designed to offer favorable properties for biological applications.
| Property | Typical Value | Significance for In Vivo Imaging |
| Excitation Maximum (λex) | ~750 nm | Falls within the NIR window, allowing for deep tissue penetration of excitation light. |
| Emission Maximum (λem) | ~773 nm | Also within the NIR window, enabling sensitive detection of the emitted fluorescence with minimal background interference. |
| Molar Extinction Coefficient | High (e.g., >200,000 M⁻¹cm⁻¹) | A high molar extinction coefficient indicates efficient light absorption, leading to a brighter fluorescence signal. |
| Quantum Yield | Moderate to High | Represents the efficiency of converting absorbed light into emitted fluorescence. A higher quantum yield contributes to a stronger signal. |
| Solubility | High in aqueous solutions | The sulfonate groups ensure good solubility in physiological buffers, which is essential for intravenous administration and prevents aggregation in the bloodstream. |
| Reactivity | Carboxylic acid groups | The two carboxylic acid groups allow for covalent attachment to amine-containing biomolecules using standard bioconjugation chemistry (e.g., EDC/NHS coupling). |
Experimental Protocols for In Vivo Imaging
The following sections provide detailed methodologies for the use of this compound in preclinical in vivo imaging studies, from preparation of the imaging agent to data analysis.
Preparation of this compound for Injection
For in vivo studies, this compound must be dissolved in a sterile, biocompatible vehicle.
Materials:
-
This compound
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile 0.22 µm syringe filters
Protocol:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile PBS to the desired final concentration. Gentle vortexing or sonication can aid in dissolution.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution protected from light, and use it within a reasonable timeframe to ensure stability.
Animal Models and Administration
Animal Models:
-
Immunocompromised mice (e.g., nude or SCID mice) are commonly used for tumor xenograft models.
-
For general biodistribution studies, healthy mice of a specific strain (e.g., C57BL/6) can be used.
-
All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Administration:
-
Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
The most common route of administration for systemic biodistribution studies is intravenous (IV) injection via the tail vein.
-
The typical injection volume for a mouse is 100-200 µL.
-
The dosage of the dye will depend on the specific application and imaging system but generally falls in the range of 1-10 mg/kg body weight.
In Vivo Fluorescence Imaging
Equipment:
-
An in vivo imaging system (IVIS) equipped with appropriate filters for the excitation and emission wavelengths of Sulfo Cy7.
Protocol:
-
Place the anesthetized mouse in the imaging chamber.
-
Acquire a baseline (pre-injection) image to determine the level of background autofluorescence.
-
Administer the prepared this compound solution via tail vein injection.
-
Acquire images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr, 48 hr) to monitor the biodistribution and clearance of the dye.
-
Maintain the animal's body temperature using a warming pad during the imaging session.
Ex Vivo Organ Imaging and Analysis
To confirm and quantify the biodistribution of the dye, ex vivo imaging of individual organs is performed at the end of the study.
Protocol:
-
At the final time point, euthanize the animal according to approved protocols.
-
Immediately dissect the major organs (e.g., liver, kidneys, spleen, lungs, heart, and tumor if applicable).
-
Arrange the organs on a non-fluorescent surface within the in vivo imaging system.
-
Acquire a fluorescence image of the organs using the same imaging parameters as the in vivo scans.
-
Use the imaging software to draw regions of interest (ROIs) around each organ and quantify the average fluorescence intensity.
-
The data is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Biodistribution and Pharmacokinetics
These dyes are typically cleared relatively rapidly from the bloodstream through the renal system. This means that a significant portion of the injected dye will be excreted in the urine. Due to their hydrophilicity, there is generally low non-specific accumulation in most tissues. However, some uptake is expected in organs of the reticuloendothelial system (RES), such as the liver and spleen.
Expected Biodistribution Profile of Unconjugated this compound:
| Organ | Expected Accumulation | Clearance Pathway |
| Blood | High initial concentration, followed by rapid clearance. | The dye is distributed throughout the vasculature immediately after injection, with its concentration decreasing as it is cleared from circulation. |
| Kidneys | High | As the primary organ of clearance for hydrophilic small molecules, the kidneys will show significant fluorescence as the dye is filtered from the blood and excreted into the urine. |
| Liver | Moderate | The liver is a major site of metabolism and clearance for many substances and may show some uptake. |
| Spleen | Low to Moderate | As part of the RES, the spleen may exhibit some accumulation. |
| Lungs | Low | Generally, low accumulation is expected in the lungs. |
| Tumor | Variable | In the case of unconjugated dye, accumulation in tumors is primarily driven by the enhanced permeability and retention (EPR) effect, which can vary depending on the tumor model and its vascularization. |
It is crucial to note that the biodistribution profile will be significantly altered when this compound is conjugated to a targeting molecule. The biodistribution of the conjugate will then be dictated by the pharmacokinetic properties of the targeting moiety (e.g., an antibody will have a much longer circulation time and its distribution will be determined by the location of its target antigen).
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo imaging experiment using this compound.
Biodistribution and Clearance Pathway
This diagram illustrates the logical flow of unconjugated this compound distribution and clearance in a simplified model.
Conclusion
This compound is a versatile and effective near-infrared fluorescent dye for in vivo imaging. Its high water solubility, favorable spectral properties, and potential for bioconjugation make it a valuable tool for a wide range of preclinical research applications, from basic biodistribution studies to targeted molecular imaging. By following the detailed protocols outlined in this guide, researchers can effectively utilize this compound to gain critical insights into biological processes within a living organism, thereby advancing drug discovery and development efforts.
References
The Core Principles of Near-Infrared Fluorescence with Sulfo Cy7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Sulfo Cy7, a near-infrared (NIR) fluorescent dye, detailing its fundamental principles, practical applications, and the methodologies for its use in research and drug development.
Sulfo Cy7 is a water-soluble heptamethine cyanine (B1664457) dye renowned for its exceptional photophysical properties in the near-infrared spectrum.[1][2] Its utility in biological imaging stems from its operation within the "NIR window" (700-900 nm), a spectral range where biological tissues exhibit minimal light absorption and autofluorescence.[3][4] This key characteristic allows for deeper tissue penetration and a significantly higher signal-to-background ratio compared to fluorophores that emit in the visible light spectrum, making it an ideal candidate for in vivo imaging.[5][6] The addition of sulfonate groups to the cyanine structure enhances its water solubility, which is crucial for biological applications by minimizing aggregation and the need for organic co-solvents that could denature sensitive biomolecules.[7][8]
Core Photophysical and Spectroscopic Data
The efficacy of Sulfo Cy7 as a fluorescent probe is defined by its quantitative photophysical parameters. These properties are essential for designing experiments and configuring imaging instrumentation.
| Spectral Property | Value | Notes |
| Excitation Maximum (λex) | ~750 nm | The peak wavelength for light absorption.[7][9] |
| Emission Maximum (λem) | ~773 nm | The peak wavelength for fluorescence emission.[7][9] |
| Molar Extinction Coefficient (ε) | ~240,600 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum.[7] |
| Quantum Yield (Φ) | ~0.36 | Represents the efficiency of converting absorbed photons into emitted fluorescent photons.[7] |
| Stokes Shift | ~23 nm | The difference between the excitation and emission maxima.[9] |
| Solubility | High | Excellent solubility in aqueous environments due to sulfonate groups.[7][9] |
| Photostability | High | Resistant to photobleaching, making it suitable for long-term imaging studies.[9] |
Key Applications in Research and Drug Development
The unique properties of Sulfo Cy7 make it a versatile tool for a variety of applications:
-
In Vivo Imaging: Its deep tissue penetration and high signal-to-noise ratio are ideal for whole-body imaging of small animals, enabling studies on tumor growth, metastasis, and drug biodistribution.[5][9][10]
-
Fluorescence Microscopy: Used for high-resolution imaging of cells and tissues.[9][10]
-
Flow Cytometry: Its distinct spectral properties allow for precise cell sorting and analysis.[9][10]
-
Bioconjugation: Sulfo Cy7 is commonly available with reactive groups like N-hydroxysuccinimide (NHS) esters for covalent labeling of proteins, antibodies, peptides, and nucleic acids.[7][9][11]
-
Molecular Probes: Employed in various bioanalytical assays to study molecular interactions.[9][10]
Experimental Protocols
Protocol 1: Antibody Labeling with Sulfo Cy7 NHS Ester
This protocol outlines the covalent conjugation of Sulfo Cy7 N-hydroxysuccinimide (NHS) ester to a primary antibody.
Materials:
-
Antibody to be labeled (in an amine-free buffer like PBS)
-
Sulfo Cy7 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Antibody Solution: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.[6]
-
Prepare the Dye Solution: Allow the vial of Sulfo Cy7 NHS ester to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.[11]
-
Conjugation Reaction: Add a calculated amount of the dye solution to the antibody solution. A common molar ratio of dye to protein is around 10:1.[11] Gently mix and incubate for 1 hour at room temperature in the dark.[11]
-
Purification: Remove the unconjugated dye from the labeled antibody using a desalting column (e.g., Sephadex G-25).[12]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo Cy7).
Protocol 2: In Vivo Tumor Imaging with a Sulfo Cy7-Labeled Antibody
This protocol provides a general workflow for in vivo fluorescence imaging in a tumor-bearing mouse model.
Materials:
-
Sulfo Cy7-labeled antibody
-
Anesthetic agent (e.g., isoflurane)
-
In vivo imaging system with appropriate excitation and emission filters for Cy7
-
Tumor-bearing mouse model
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).[5] Acquire a baseline pre-injection fluorescence image to assess autofluorescence.[4]
-
Probe Administration: Dilute the Sulfo Cy7-labeled antibody in sterile PBS. A typical dose is 1-2 nmol per mouse, administered via intravenous (i.v.) tail vein injection in a volume of 100-200 µL.[5][6]
-
Image Acquisition: Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[6] Use an excitation filter around 745 nm and an emission filter around 780 nm.[6]
-
Data Analysis: Quantify the fluorescence intensity in the tumor and other organs to determine the biodistribution of the labeled antibody and calculate tumor-to-background ratios.[4] Following the final in vivo imaging, major organs can be harvested for ex vivo imaging to confirm the biodistribution.[11]
Visualizations
Caption: Workflow for labeling an antibody with Sulfo Cy7 NHS ester.
Caption: General workflow for in vivo imaging using a Sulfo Cy7-labeled probe.
References
- 1. sulfo-Cyanine7 NHS-эфир | CAS#:1603861-95-5 (potassium salt); 1604244-45-2 (inner salt); 477908-53-5 (N-Ethyl) [ru.lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sulfonhsbiotin.com [sulfonhsbiotin.com]
- 8. mutantidh1-in-1.com [mutantidh1-in-1.com]
- 9. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 10. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. docs.aatbio.com [docs.aatbio.com]
An In-depth Technical Guide to Labeling Proteins with Sulfo-Cyanine7 Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for labeling proteins with Sulfo-Cyanine7 (Sulfo-Cy7) dyes. Sulfo-Cy7 is a near-infrared (NIR) fluorescent dye valued for its high photostability, strong fluorescence emission, and excellent water solubility, making it a prime choice for a variety of applications in biological research and drug development.[1] Its utility in deep-tissue in vivo imaging, high-resolution microscopy, and flow cytometry is well-established.[1]
Core Principles of Sulfo-Cy7 Protein Labeling
The most prevalent method for covalently attaching fluorescent dyes like Sulfo-Cy7 to proteins involves the reaction of an amine-reactive derivative of the dye with primary amines on the protein.[2][3] Primary amines are readily available on the protein surface at the N-terminus of the polypeptide chain and on the side chain of lysine (B10760008) residues.[2]
The Sulfo-Cy7 bis-COOH molecule, as its name suggests, possesses two carboxylic acid functional groups. These groups are not directly reactive with amines. To facilitate protein labeling, they must first be activated. A common activation strategy converts the carboxylic acids into N-hydroxysuccinimide (NHS) esters.[2][4] Many commercial suppliers offer pre-activated forms, such as Sulfo-Cy7 bis-NHS ester, which simplifies the labeling process.[1][5]
The NHS ester reacts with primary amines under mild basic conditions (pH 7.2-9.0) to form a stable amide bond, covalently linking the dye to the protein.[2] The reaction releases N-hydroxysuccinimide as a byproduct.[2] The efficiency of this reaction is dependent on several factors, including pH, temperature, protein concentration, and the molar ratio of dye to protein.[2][4]
Chemical Properties and Spectral Data
Sulfo-Cy7 dyes are characterized by their absorption and emission in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence, allowing for deeper tissue penetration and higher signal-to-noise ratios in imaging applications.[1] The key spectral and physical properties of Sulfo-Cy7 bis-NHS ester are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λ_max_) | ~750 nm | [5][6] |
| Emission Maximum (λ_em_) | ~773 nm | [5][6] |
| Molar Extinction Coefficient (ε) | ~240,600 M⁻¹cm⁻¹ | [5][6] |
| Fluorescence Quantum Yield (Φ) | ~0.24 | [5][6] |
| Molecular Weight | ~1041.3 g/mol | [5] |
| Solubility | Water, DMF, DMSO | [5] |
| Storage Conditions | -20°C, protected from light, desiccated | [5][6] |
Experimental Protocols
This section provides a detailed protocol for labeling proteins using the amine-reactive Sulfo-Cy7 bis-NHS ester.
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Sulfo-Cy7 bis-NHS ester[5]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[7]
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5[7]
-
Purification column (e.g., Sephadex G-25)[4]
-
Spectrophotometer
-
Protein Solution: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.[4] Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be avoided.[4] If the protein is in an incompatible buffer, exchange it with the Reaction Buffer using dialysis or a desalting column.
-
Dye Solution: Immediately before use, dissolve the Sulfo-Cy7 bis-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[8] NHS esters are susceptible to hydrolysis in aqueous solutions, so the stock solution should be prepared fresh.[2]
-
pH Adjustment: Adjust the pH of the protein solution to 8.3-8.5 using the Reaction Buffer.[4][7] This pH range is optimal for the reaction of NHS esters with primary amines while minimizing hydrolysis of the ester.[2][7]
-
Calculate Molar Ratio: Determine the desired molar ratio of dye to protein. A common starting point is a 10:1 to 20:1 molar excess of dye.[9] The optimal ratio can vary depending on the protein and the desired degree of labeling and should be determined empirically.
-
Initiate the Reaction: Slowly add the calculated volume of the Sulfo-Cy7 bis-NHS ester stock solution to the protein solution while gently vortexing.[4]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[7][10] Gentle mixing during incubation can improve labeling efficiency.[4]
After the incubation period, it is crucial to remove any unreacted dye and byproducts from the labeled protein.
-
Column Preparation: Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS or another suitable storage buffer.[4]
-
Separation: Apply the reaction mixture to the top of the column.[4] The larger, labeled protein will elute first, while the smaller, unreacted dye molecules will be retained and elute later.
-
Fraction Collection: Collect the colored fractions corresponding to the labeled protein.[11] The successful conjugate will be visibly colored.
The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, should be determined.
-
Spectrophotometric Analysis: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~750 nm (for the Sulfo-Cy7 dye).[8]
-
DOL Calculation: The DOL can be calculated using the following formula:
DOL = (A_max_ × ε_protein_) / [(A_280_ - (A_max_ × CF_280_)) × ε_dye_]
Where:
-
A_max_ is the absorbance at ~750 nm.
-
A_280_ is the absorbance at 280 nm.
-
ε_protein_ is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye_ is the molar extinction coefficient of the dye at ~750 nm (240,600 M⁻¹cm⁻¹).[5][6]
-
CF_280_ is the correction factor for the dye's absorbance at 280 nm (typically around 0.04 for Sulfo-Cy7).[6]
-
Visualization of Workflows and Pathways
The following diagrams illustrate the key chemical reaction and the general experimental workflow for protein labeling.
Caption: Covalent labeling of proteins via NHS ester chemistry.
Caption: General workflow for protein labeling and purification.
Applications in Research and Development
Proteins labeled with Sulfo-Cy7 are instrumental in a variety of applications due to the dye's favorable spectral properties.
-
In Vivo Imaging: The near-infrared emission of Sulfo-Cy7 allows for deep-tissue imaging in animal models, enabling the tracking of labeled proteins, antibodies, or drug conjugates to study their biodistribution, target engagement, and pharmacokinetics.[1][12]
-
Fluorescence Microscopy: Labeled proteins can be visualized in cells and tissues with high resolution, providing insights into their subcellular localization, trafficking, and interactions.[1]
-
Flow Cytometry: Sulfo-Cy7 provides a distinct signal for the detection and sorting of cells based on the presence of a labeled protein on the cell surface.[1]
-
Molecular Probes: These conjugates are used in various bioanalytical assays to study molecular interactions and enzymatic activities.[1]
By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively label proteins with Sulfo-Cy7 dyes for a wide range of advanced applications.
References
- 1. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfo-Cy7 bis-NHS ester | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. mesoscale.com [mesoscale.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
Basic characteristics of cyanine dyes
An In-depth Technical Guide to the Core Characteristics of Cyanine (B1664457) Dyes
Introduction to Cyanine Dyes
Cyanine dyes are a class of synthetic organic molecules belonging to the polymethine group.[1] Their fundamental structure is characterized by two nitrogen-containing heterocyclic rings connected by a conjugated polymethine chain.[1][2] This conjugated system of alternating single and double bonds is the chromophore responsible for their strong light absorption and subsequent intense fluorescence, making them indispensable tools in biotechnology and biomedical research.[1][3] First developed over a century ago for photographic applications, their utility has expanded dramatically.[2][4]
Cyanine dyes offer significant advantages over traditional fluorophores like fluorescein (B123965) and rhodamines, including higher molar extinction coefficients, enhanced photostability, and fluorescence that is largely insensitive to pH changes between 4 and 10.[1] Their spectral properties are highly tunable; by extending the length of the polymethine chain, the absorption and emission wavelengths can be shifted from the visible spectrum into the near-infrared (NIR) range.[1][5] This tunability is critical for multiplexing experiments and for deep-tissue in vivo imaging, where NIR light provides greater penetration and reduced background autofluorescence.[1][6] Consequently, cyanines are widely used to label biomolecules such as proteins, antibodies, and nucleic acids for a vast array of applications including fluorescence microscopy, flow cytometry, Western blotting, and fluorescence resonance energy transfer (FRET).[4][6][7]
Chemical Structure and Classification
The quintessential structure of a cyanine dye consists of two nitrogen atoms linked by a polymethine bridge.[5] One of these nitrogen atoms is typically part of a heterocyclic system and is quaternized, giving the molecule a delocalized positive charge.[1] The nature of the heterocyclic nuclei (e.g., indole, quinoline, benzothiazole) and the length of the polymethine chain are primary determinants of the dye's photophysical properties.[2][4]
Cyanine dyes are broadly classified based on their structure:[1][4]
-
Streptocyanines (Open-Chain Cyanines): Feature a R₂N⁺=CH[CH=CH]n-NR₂ structure where the nitrogen atoms are not part of a heterocyclic ring.[1]
-
Hemicyanines: Possess a structure of Aryl=N⁺=CH[CH=CH]n-NR₂, where one nitrogen is part of an aromatic ring and the other is an aliphatic amine.[1]
-
Closed-Chain Cyanines: The most common type in biological applications, with a structure of Aryl=N⁺=CH[CH=CH]n-N=Aryl, where both nitrogen atoms are part of heterocyclic systems.[4]
The nomenclature of common cyanine dyes, such as Cy3, Cy5, and Cy7, relates to the number of carbon atoms in the polymethine chain.[5] For instance, "Cy" stands for cyanine, and the number indicates the count of methine carbons between the heterocyclic rings.[] Further modifications, such as the addition of sulfonate groups (sulfo-Cy dyes), increase water solubility and reduce the tendency of the dyes to aggregate in aqueous environments.[5]
Core Photophysical Properties
The utility of cyanine dyes is rooted in their exceptional photophysical characteristics.
-
Absorption and Emission: The extended π-conjugated system allows for strong absorption of light (a high molar extinction coefficient) and efficient emission of fluorescence. The absorption (excitation) and emission maxima are determined primarily by the length of the polymethine chain; adding more vinylene units (-CH=CH-) results in a bathochromic (red) shift to longer wavelengths.[1]
-
Molar Extinction Coefficient (ε): Cyanine dyes exhibit very high molar extinction coefficients, often exceeding 150,000 L·mol⁻¹·cm⁻¹.[5] This property contributes to their intense brightness, allowing for the detection of even small quantities of labeled molecules.[3]
-
Quantum Yield (Φ): The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. While cyanine dyes are bright, their quantum yields can be highly sensitive to the local environment.[9][10] In non-viscous aqueous solutions, the quantum yield is often modest due to non-radiative decay pathways like cis-trans isomerization of the polymethine chain.[11][12] When conjugated to a biomolecule or in a more viscous environment, this flexibility is restricted, often leading to a significant increase in fluorescence quantum yield.[10][13]
-
Photostability: While generally more photostable than dyes like fluorescein, cyanines can be susceptible to photobleaching under intense illumination.[14] The triplet state is a key intermediate in the photochemical reactions that lead to dye degradation.[12] The use of antifade reagents is common in imaging applications to mitigate this effect.
-
J- and H-Aggregates: In aqueous solutions, cyanine dye molecules can self-assemble into aggregates. Depending on the arrangement of the molecules, this can lead to significant shifts in the absorption spectrum.[15]
-
J-aggregates: Formed by a head-to-tail arrangement, resulting in a sharp, intense absorption band that is red-shifted (bathochromic) compared to the monomer.[16][17]
-
H-aggregates: Formed by a face-to-face stacking arrangement, resulting in a broader, blue-shifted (hypsochromic) absorption band.[16][17]
-
Quantitative Data of Common Cyanine Dyes
The photophysical properties of cyanine dyes are crucial for selecting the appropriate fluorophore for a specific application and instrument. The table below summarizes key parameters for several widely used cyanine dyes.
| Dye Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Spectral Range |
| Cy2 | ~492 | ~510 | ~150,000 | ~0.12 | Green |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 - 0.20 | Yellow-Orange |
| Cy3.5 | ~581 | ~596 | ~150,000 | ~0.20 | Orange-Red |
| Cy5 | ~650 | ~670 | ~250,000 | ~0.20 - 0.28 | Far-Red |
| Cy5.5 | ~678 | ~694 | ~250,000 | ~0.20 | Near-Infrared (NIR) |
| Cy7 | ~750 | ~776 | ~250,000 | ~0.10 - 0.12 | Near-Infrared (NIR) |
| Cy7.5 | ~788 | ~808 | ~223,000 | ~0.12 | Near-Infrared (NIR) |
Note: The exact photophysical properties, particularly the quantum yield, are highly dependent on the local environment, including solvent, pH, and conjugation to a biomolecule.[1][9][12] Values presented are typical estimates.
Visualizations of Key Concepts and Workflows
Experimental Protocols
Protocol 1: General Protein Labeling with Amine-Reactive Cyanine Dyes
This protocol outlines the procedure for covalently labeling proteins (e.g., antibodies) with amine-reactive cyanine dye N-hydroxysuccinimide (NHS) esters, one of the most common conjugation chemistries.[1][7]
Materials:
-
Protein solution (1-10 mg/mL) in amine-free buffer (e.g., PBS, pH 7.4)
-
Amine-reactive cyanine dye (NHS ester)
-
Anhydrous DMSO or DMF
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate, pH 8.3-9.0
-
Purification column (e.g., Sephadex G-25) or dialysis tubing (10-14 kDa MWCO)
Methodology:
-
Protein Preparation: Ensure the protein solution is concentrated and free of amine-containing buffers (like Tris) or stabilizers (like BSA or gelatin), as these will compete for reaction with the dye. If necessary, exchange the buffer using dialysis or a desalting column.
-
Dye Preparation: Immediately before use, dissolve the cyanine NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
-
Reaction Setup:
-
Adjust the protein solution pH to 8.3-9.0 using the reaction buffer. The alkaline pH is required to deprotonate the primary amines (lysine residues, N-terminus) for efficient reaction.
-
Calculate the required volume of dye stock solution. A molar dye-to-protein ratio between 5:1 and 20:1 is typical, but this should be optimized for the specific protein.
-
Add the calculated volume of dye stock solution to the protein solution while gently vortexing.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted free dye.
-
Size-Exclusion Chromatography: Pass the reaction mixture through a desalting column (e.g., G-25) equilibrated with a suitable storage buffer (e.g., PBS). The larger protein-dye conjugate will elute first.
-
Dialysis: Dialyze the reaction mixture against a large volume of storage buffer for several hours to overnight at 4°C, with multiple buffer changes.
-
-
Characterization (Optional but Recommended):
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the λ_max of the cyanine dye.
-
The formula is: DOL = (A_dye × ε_protein) / [(A_280 - CF × A_dye) × ε_dye], where CF is the correction factor for the dye's absorbance at 280 nm.
-
-
Storage: Store the labeled protein conjugate at 4°C or -20°C, protected from light. Add a cryoprotectant like glycerol (B35011) for frozen storage.
Protocol 2: Indirect Immunofluorescence (IIF) for Cultured Cells
This protocol describes the use of a cyanine-labeled secondary antibody to visualize a target protein in fixed and permeabilized cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% BSA or 5% normal serum in PBS
-
Primary antibody (specific to the target protein)
-
Cyanine-labeled secondary antibody (specific to the host species of the primary antibody)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Methodology:
-
Cell Preparation: Wash cells on coverslips 2-3 times with PBS.
-
Fixation: Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.
-
Washing: Wash the cells 3 times with PBS for 5 minutes each.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes at room temperature.
-
Blocking: Block non-specific antibody binding sites by incubating the cells with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Remove the blocking solution and incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells 3 times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the cyanine-labeled secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells 3 times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate cells with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes.
-
Final Wash & Mounting: Wash once with PBS. Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the cyanine dye and the counterstain.[1]
Protocol 3: Fluorescent Western Blotting
This protocol allows for the detection of specific proteins on a membrane using cyanine-labeled secondary antibodies, enabling quantitative analysis and multiplexing.[18][19]
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Tris-Buffered Saline (TBS) or PBS
-
Tween-20
-
Blocking Buffer: 5% non-fat milk or BSA in TBST (TBS + 0.1% Tween-20)
-
Primary antibody
-
Cyanine-labeled secondary antibody (e.g., Cy3 or Cy5 conjugate)
-
Fluorescent imaging system with appropriate lasers/filters
Methodology:
-
Blocking: After protein transfer, block the membrane by incubating with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane 3 times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Dilute the cyanine-labeled secondary antibody in Blocking Buffer. Incubate the membrane in this solution for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the membrane 3-4 times with TBST for 5-10 minutes each to remove unbound secondary antibody. Perform a final wash with TBS (without Tween-20) to remove residual detergent.
-
Imaging: Keep the membrane moist and protected from light. Image the blot using a digital fluorescence imaging system. Select the excitation source and emission filter appropriate for the specific cyanine dye used.
-
Analysis: Use imaging software to quantify the fluorescent signal intensity for the protein bands of interest. For quantitative analysis, normalize the signal to a loading control protein detected on the same blot (often with a different colored cyanine dye).
FRET-Based Signaling Pathway Visualization
Cyanine dyes like Cy3 and Cy5 are a classic Förster Resonance Energy Transfer (FRET) pair, commonly used in biosensors to detect molecular events like protein-protein interactions or conformational changes.[] The diagram below illustrates the principle of a FRET-based biosensor for detecting kinase activity.
References
- 1. benchchem.com [benchchem.com]
- 2. What are cyanine dyes? | AxisPharm [axispharm.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cyanine - Wikipedia [en.wikipedia.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Main uses of cyanine dyes | AxisPharm [axispharm.com]
- 7. What are cyanine dyes used for? | AAT Bioquest [aatbio.com]
- 9. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. pradeepresearch.org [pradeepresearch.org]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. Fluorescent Western blotting [jacksonimmuno.com]
Sulfo Cy7 bis-COOH: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling protocols for Sulfo Cy7 bis-COOH, a near-infrared (NIR) fluorescent dye. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from SDSs of structurally related cyanine (B1664457) dyes, such as Sulfo-Cyanine7 carboxylic acid and Sulfo-Cyanine5 carboxylic acid, along with product specifications for similar compounds. This information is intended to provide a comprehensive understanding of the potential hazards and necessary precautions.
Chemical and Physical Properties
This compound is a water-soluble, near-infrared fluorescent dye. The "bis-COOH" designation indicates the presence of two carboxylic acid functional groups, which can be used for conjugation to other molecules. The "Sulfo" modification enhances its water solubility.
| Property | Data | Source |
| Appearance | Dark green or dark colored solid/powder | [1][2] |
| Solubility | Soluble in water, DMF, and DMSO.[1][3][4] Practically insoluble in non-polar organic solvents.[1] | [1][3][4] |
| Excitation Maximum (λex) | ~750 nm | [1][2][3][5] |
| Emission Maximum (λem) | ~773 nm | [1][2][3][5] |
| Molar Extinction Coefficient | ~240,600 L⋅mol⁻¹⋅cm⁻¹ | [1][2][3][5] |
| Fluorescence Quantum Yield | ~0.24 | [1][3] |
Hazard Identification and Toxicity
While specific toxicity data for this compound is not available, information from related compounds suggests the following potential hazards.
| Hazard Category | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[6] | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[6] |
| Skin Contact | May be harmful if absorbed through the skin and may cause skin irritation.[7] | Handle with gloves. Use proper glove removal technique. Wash and dry hands after handling.[7][8] |
| Eye Contact | May cause eye irritation.[7] | Wear tightly fitting safety goggles or a face shield.[8] |
| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation.[7] | Avoid breathing vapors, mist, or gas.[7] Provide appropriate exhaust ventilation.[8] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[6] | Avoid release to the environment. Collect spillage.[6] |
Handling and Storage
Proper handling and storage are crucial to ensure the stability of the compound and the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following diagram outlines the recommended PPE.
Caption: Recommended PPE for handling this compound.
Storage Conditions
| Parameter | Recommendation |
| Temperature | Store at -20°C for long-term storage.[1][3][7][9][10] |
| Light | Store in the dark. Avoid prolonged exposure to light.[1][2][5][9] |
| Moisture | Keep container tightly closed in a dry, well-ventilated area.[8] Desiccate.[2][5][9] |
| Transportation | Can be shipped at room temperature for up to 3 weeks.[1][4][5][9] |
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these procedures.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[7] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[7] |
| Eye Contact | Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician.[7] |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7] |
Stability and Reactivity
| Parameter | Description |
| Chemical Stability | Stable under recommended storage conditions.[8] |
| Hazardous Reactions | No data available.[8] |
| Conditions to Avoid | No specific data available, but generally avoid excessive heat and light.[8] |
| Incompatible Materials | Strong oxidizing agents.[8] |
| Hazardous Decomposition Products | No data available.[8] |
Experimental Protocols
While specific experimental protocols for the synthesis of this compound are proprietary, the handling procedures in a research setting would follow standard laboratory practices for working with fluorescent dyes.
General Protocol for Handling and Dilution:
-
Acclimatization: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Reconstitution: Using appropriate PPE in a well-ventilated area or fume hood, dissolve the dye in a suitable solvent such as water, DMSO, or DMF to create a stock solution.[1][3][4]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage of Solution: Store the stock solution at -20°C, protected from light.
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6] Prevent product from entering drains.[7]
Disclaimer: This guide is intended for informational purposes only and is based on data from related compounds. It is not a substitute for a formal risk assessment or the guidance of a qualified safety professional. Always consult the most current Safety Data Sheet for any chemical before use.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Sulfo-Cyanine 7 bis-NHS ester (A270309) | Antibodies.com [antibodies.com]
- 3. Sulfo-Cy7 bis-NHS ester | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. dcchemicals.com [dcchemicals.com]
- 7. uelandy.com [uelandy.com]
- 8. peptide.com [peptide.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. diSulfo-Cy7 NHS Ester, 1603861-95-5 | BroadPharm [broadpharm.com]
Methodological & Application
Application Notes and Protocols for Sulfo Cy7 bis-COOH Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of Sulfo Cy7 bis-COOH, a water-soluble near-infrared (NIR) fluorescent dye, to antibodies. The method described is a two-step process utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to activate the carboxylic acid groups on the dye, which then react with primary amines on the antibody to form stable amide bonds. This protocol is designed to guide researchers in preparing fluorescently labeled antibodies for various applications, including in vivo imaging, flow cytometry, and immunofluorescence microscopy.[1][2][3][4] The NIR properties of Cy7 are particularly advantageous for deep-tissue imaging due to minimal autofluorescence and light absorption by biological tissues in this spectral range.[1]
Principle of the Reaction
The conjugation of a carboxylated dye to an antibody via EDC and Sulfo-NHS chemistry involves two main stages:
-
Activation of Carboxylic Acid: EDC activates the carboxyl groups (-COOH) on the this compound dye, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[5][6]
-
Formation of a Stable Intermediate and Amide Bond Formation: Sulfo-NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive Sulfo-NHS ester.[5][6][7][8] This activated dye is then reacted with the primary amine groups (-NH2) present on the lysine (B10760008) residues and the N-terminus of the antibody to form a stable amide bond.[] The use of Sulfo-NHS increases the efficiency of the conjugation reaction and allows for a two-step process, which can help to minimize undesirable side reactions such as antibody cross-linking.[5][6]
Materials and Reagents
| Reagent/Material | Specifications |
| Antibody | Purified, in an amine-free buffer (e.g., PBS). Concentration: 2-10 mg/mL. |
| This compound | --- |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Molecular Weight: 191.7 g/mol |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | Molecular Weight: 217.14 g/mol |
| Activation Buffer | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0 |
| Conjugation Buffer | 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.5 |
| Quenching Solution | 1 M Tris-HCl, pH 8.0 or 1 M Glycine |
| Purification Column | Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO) |
| Solvent for Dye | Anhydrous DMSO or DMF |
Quantitative Data Summary
Optimization of the molar ratios of the reactants is crucial for successful conjugation. The following table summarizes recommended starting concentrations and molar ratios based on general EDC/NHS coupling protocols. Researchers should optimize these conditions for their specific antibody and application.
| Parameter | Recommended Range/Value | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Molar Ratio of Sulfo-NHS to Dye (-COOH) | 2:1 to 5:1 | An excess of Sulfo-NHS is used to create the stable amine-reactive intermediate.[10][11] |
| Molar Ratio of EDC to Dye (-COOH) | 1:1 to 2:1 | A slight excess of EDC is often used. Too much can lead to byproducts.[10] |
| Molar Ratio of Activated Dye to Antibody | 5:1 to 20:1 | This ratio should be optimized to achieve the desired degree of labeling (DOL). |
| Activation Reaction pH | 4.5 - 6.0 | MES buffer is recommended as it lacks amines and carboxylates.[5][11] |
| Conjugation Reaction pH | 7.2 - 8.5 | PBS or a similar non-amine buffer is suitable. The reaction with primary amines is more efficient at a slightly alkaline pH.[11] |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Conjugation Time | 2 hours at room temperature or overnight at 4°C | Longer incubation times may increase the degree of labeling. |
Experimental Protocols
Step 1: Preparation of Antibody and Reagents
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer such as PBS. If the antibody solution contains Tris, glycine, or preservatives with primary amines (e.g., sodium azide), it must be purified by dialysis against PBS or by using a desalting column.[12] The final concentration should be between 2-10 mg/mL.
-
Dye Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.
-
EDC and Sulfo-NHS Solution Preparation: Immediately before use, prepare EDC and Sulfo-NHS solutions in the Activation Buffer. EDC is susceptible to hydrolysis and should be used fresh.[7]
Step 2: Activation of this compound
-
In a microcentrifuge tube, combine the this compound solution with the Activation Buffer.
-
Add the Sulfo-NHS solution to the dye solution and mix well.
-
Add the EDC solution to the dye/Sulfo-NHS mixture. The final concentrations should be within the ranges suggested in the quantitative data table.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing, protected from light.
Step 3: Conjugation of Activated Dye to Antibody
-
Buffer Exchange (Optional but Recommended): To remove excess EDC and Sulfo-NHS, the activated dye can be purified using a small desalting column equilibrated with Conjugation Buffer. This two-step approach prevents the antibody from being exposed to EDC, which could lead to polymerization.[5][11]
-
pH Adjustment: Adjust the pH of the antibody solution to 7.2-8.5 by adding the Conjugation Buffer if necessary.
-
Conjugation Reaction: Add the activated this compound solution to the antibody solution. The molar ratio of activated dye to antibody should be optimized (a starting point of 10:1 is recommended).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.
Step 4: Purification of the Antibody-Dye Conjugate
-
Quenching: Add the Quenching Solution (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unconjugated dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or by extensive dialysis against PBS.[] The purified conjugate should be stored at 4°C, protected from light. For long-term storage, add a preservative like sodium azide (B81097) and store at -20°C.
Step 5: Characterization of the Conjugate
-
Determine the Degree of Labeling (DOL): The DOL, or the number of dye molecules per antibody, can be calculated by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the absorbance maximum of Cy7 (~750 nm). The following formula can be used:
DOL = (A_dye / ε_dye) / ((A_280 - (A_dye × CF_280)) / ε_protein)
Where:
-
A_dye is the absorbance of the conjugate at ~750 nm.
-
ε_dye is the molar extinction coefficient of Sulfo Cy7 at ~750 nm.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
Functional Analysis: Assess the functionality of the conjugated antibody through methods such as ELISA or flow cytometry to ensure that its antigen-binding affinity has not been compromised.
Visualizations
Caption: Experimental workflow for conjugating this compound to antibodies.
Caption: Visualization of a cell surface receptor using a Cy7-labeled antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 3. PE-Cy®7 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 4. APC-Cy®7 Antibody Conjugates | Cell Signaling Technology [cellsignal.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. nanocomposix.com [nanocomposix.com]
Application Notes and Protocols for Sulfo-Cy7 bis-COOH Labeling using EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the covalent labeling of biomolecules with Sulfo-Cy7 bis-COOH, a water-soluble, near-infrared (NIR) fluorescent dye. The conjugation is achieved through the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, which facilitates the formation of stable amide bonds between the carboxyl groups of the dye and primary amines on the target molecule (e.g., proteins, antibodies, peptides, or amine-modified oligonucleotides). Sulfo-Cy7 labeled biomolecules are valuable tools for various research applications, including in vivo imaging, flow cytometry, and fluorescence microscopy, owing to the dye's favorable spectral properties in the NIR region which minimize background autofluorescence and allow for deep tissue penetration.[1]
Core Principles of EDC/NHS Chemistry for Sulfo-Cy7 bis-COOH Labeling
The labeling process is a two-step reaction:
-
Activation of Sulfo-Cy7 bis-COOH: EDC activates the carboxyl groups on the Sulfo-Cy7 bis-COOH molecule, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Formation of a Stable NHS Ester and Amine Reaction: NHS or its water-soluble analog, Sulfo-NHS, is added to react with the O-acylisourea intermediate, creating a more stable amine-reactive NHS ester. This semi-stable ester then readily reacts with primary amino groups (-NH₂) on the target biomolecule to form a stable amide bond. The use of NHS or Sulfo-NHS significantly increases the coupling efficiency.[2]
Data Presentation
Table 1: Recommended Molar Ratios for Optimal Labeling
| Component | Molar Ratio (Dye:Biomolecule:EDC:NHS) | Purpose | Expected Degree of Labeling (DOL) |
| Initial Optimization | 10:1:20:50 | To determine the optimal labeling conditions for a new biomolecule. | 2 - 5 |
| High Labeling | 20:1:40:100 | For applications requiring a strong fluorescent signal. | 5 - 10 |
| Low Labeling | 5:1:10:25 | When over-labeling may affect biomolecule function. | 1 - 3 |
Note: These ratios are starting points and may require optimization for specific biomolecules and applications. The optimal DOL for antibodies typically falls between 2 and 10.
Table 2: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Activation Buffer | 0.1 M MES, pH 4.7-6.0 | The activation reaction with EDC is most efficient at a slightly acidic pH.[2] |
| Coupling Buffer | 0.1 M Phosphate (B84403) Buffer, pH 7.2-8.5 | The reaction of the NHS-ester with primary amines is most efficient at neutral to slightly basic pH.[2] |
| Reaction Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and stability of the reagents and biomolecule. |
| Incubation Time (Activation) | 15 - 30 minutes | Sufficient time for the formation of the amine-reactive NHS ester. |
| Incubation Time (Coupling) | 1 - 2 hours at RT, or overnight at 4°C | Allows for efficient conjugation to the target biomolecule. |
| Quenching Reagent | 10-50 mM Tris-HCl, Glycine, or Hydroxylamine (B1172632) | To stop the reaction by consuming unreacted NHS esters. |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Biomolecule Solution:
-
Prepare the biomolecule (e.g., antibody) in an amine-free buffer such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer at a pH of 4.7-6.0. The recommended concentration is 2-10 mg/mL.[3]
-
If the biomolecule is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into MES buffer using a desalting column or dialysis.
-
-
Sulfo-Cy7 bis-COOH Solution:
-
Prepare a stock solution of Sulfo-Cy7 bis-COOH in an anhydrous organic solvent like DMSO or DMF (e.g., 10 mg/mL).
-
-
EDC and Sulfo-NHS Solutions:
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer (0.1 M MES, pH 4.7-6.0). EDC is highly susceptible to hydrolysis.
-
Protocol 2: Two-Step Labeling of a Protein with Sulfo-Cy7 bis-COOH
-
Activation of Sulfo-Cy7 bis-COOH:
-
In a microcentrifuge tube, combine the Sulfo-Cy7 bis-COOH stock solution with the activation buffer.
-
Add the freshly prepared EDC and Sulfo-NHS solutions to the dye solution. A typical starting molar excess is a 2-fold excess of EDC and a 5-fold excess of Sulfo-NHS relative to the Sulfo-Cy7 bis-COOH.
-
Incubate the mixture for 15-30 minutes at room temperature, protected from light.
-
-
Conjugation to the Biomolecule:
-
Add the activated Sulfo-Cy7 bis-COOH solution to the prepared biomolecule solution. The recommended molar ratio of dye to protein for initial trials is 10:1.[3]
-
Adjust the pH of the reaction mixture to 7.2-8.5 by adding a small amount of 1 M phosphate buffer (pH 8.0).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation and protected from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent such as Tris-HCl, glycine, or hydroxylamine to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Protocol 3: Purification of the Labeled Biomolecule
-
Removal of Unconjugated Dye:
-
Purify the Sulfo-Cy7 labeled biomolecule from the unreacted dye and reaction byproducts using a desalting column (e.g., Sephadex G-25) or extensive dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[3]
-
The labeled protein will elute in the initial fractions, while the smaller, unconjugated dye molecules will be retained longer.
-
Protocol 4: Characterization of the Labeled Biomolecule
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of Sulfo-Cy7 (~750 nm, A₇₅₀) using a spectrophotometer.
-
Calculate the protein concentration using the following formula: Protein Conc. (M) = [A₂₈₀ - (A₇₅₀ × CF)] / ε_protein
-
Where CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A₇₅₀ of dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula: DOL = A₇₅₀ / (ε_dye × Protein Conc. (M))
-
Where ε_dye is the molar extinction coefficient of Sulfo-Cy7 at ~750 nm.
-
-
Mandatory Visualizations
Caption: Chemical reaction mechanism of EDC/NHS chemistry for Sulfo-Cy7 bis-COOH labeling.
Caption: Experimental workflow for Sulfo-Cy7 bis-COOH labeling of biomolecules.
Caption: Simplified HER2 signaling pathway, a target for Sulfo-Cy7 labeled antibodies in cancer imaging.[4][5][6][7]
References
Application Notes and Protocols for Sulfo Cy7 bis-COOH in Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfo Cy7 bis-COOH is a near-infrared (NIR) fluorescent dye that is highly valuable for flow cytometry applications. Its two carboxylic acid functional groups allow for covalent conjugation to primary amines on biomolecules, such as antibodies, after activation. The presence of sulfonate groups imparts excellent water solubility, which is advantageous for biological assays as it minimizes aggregation in aqueous buffers and reduces the need for organic solvents that can be detrimental to cells.[1]
The emission of Sulfo Cy7 in the near-infrared spectrum (typically around 773 nm) is a key advantage for flow cytometry.[2] Cellular autofluorescence is minimal in this range, leading to a significantly improved signal-to-noise ratio and enhanced sensitivity, particularly for the detection of low-abundance targets.[1] This makes Sulfo Cy7 an excellent choice for inclusion in complex multicolor flow cytometry panels with minimal spectral overlap with fluorochromes emitting in more common channels.
These application notes provide detailed protocols for the conjugation of this compound to antibodies and their subsequent use in cell staining for flow cytometry analysis.
Key Advantages in Flow Cytometry
-
Low Autofluorescence Background: The NIR emission of Sulfo Cy7 minimizes interference from cellular autofluorescence, resulting in cleaner signals and higher sensitivity.[1]
-
Multiplexing Capabilities: Its distinct spectral properties allow for its integration into multicolor panels with minimal spectral overlap with fluorophores in the violet, blue, yellow-green, and red channels.
-
High Photostability: Cyanine dyes like Sulfo Cy7 exhibit good photostability, making them suitable for experiments that may involve extended exposure to laser excitation.[2]
Data Presentation
Table 1: Spectral Properties of Sulfo Cy7
| Property | Value | Reference |
| Excitation Maximum | ~750 nm | [2] |
| Emission Maximum | ~773 nm | [2] |
| Stokes Shift | ~23 nm | [2] |
| Molar Extinction Coefficient (at absorption maximum) | 240,600 cm⁻¹M⁻¹ | [3] |
| Correction Factor (at 280 nm) | 0.04 | [3] |
Table 2: Recommended Parameters for Antibody Conjugation
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 2-10 mg/mL | Higher concentrations improve labeling efficiency.[2] |
| Antibody Buffer | Amine-free (e.g., PBS, MES) | Amines like Tris or glycine (B1666218) will compete with the reaction.[2] |
| Reaction pH (Activation) | 4.5 - 7.2 | Optimal for EDC/Sulfo-NHS activation.[4][5] |
| Reaction pH (Conjugation) | 7.0 - 8.5 | Optimal for the reaction of the activated dye with primary amines.[2][4] |
| Molar Ratio (Dye:Antibody) | 5:1 to 20:1 | The optimal ratio is antibody-dependent and should be determined empirically.[1] |
| Molar Ratio (EDC:Dye) | ~1.5:1 | |
| Molar Ratio (Sulfo-NHS:Dye) | ~1.2:1 |
Table 3: Typical Parameters for Cell Staining in Flow Cytometry
| Parameter | Recommended Value | Notes |
| Cell Concentration | 1 x 10⁶ to 1 x 10⁷ cells/mL | Maintain consistency across samples.[6] |
| Incubation Time | 20 - 60 minutes | May need to be optimized for low-affinity antibodies.[6] |
| Incubation Temperature | 2-8°C (on ice) | Reduces non-specific binding and internalization of surface antigens.[6] |
| Staining Buffer | PBS with 0.1-1% BSA or 1-10% FBS, and 0.05-0.1% Sodium Azide (B81097) | Ca²⁺/Mg²⁺ free PBS is recommended to prevent cell clumping.[6] |
| Wash Steps | 2-3 washes with 1-2 mL of staining buffer | Centrifuge at 300-400 x g for 5 minutes.[6] |
| Final Resuspension Volume | 200 - 500 µL of staining buffer | Adjust based on the flow cytometer's requirements.[6] |
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol describes the covalent conjugation of this compound to an antibody using a two-step EDC/Sulfo-NHS chemistry. This method first activates the carboxylic acid groups on the dye to form a more stable amine-reactive ester, which then reacts with the primary amines on the antibody.
Materials:
-
This compound
-
Antibody (in amine-free buffer)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous DMSO
Procedure:
-
Prepare the Antibody:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains amines (e.g., Tris, glycine), dialyze the antibody against the conjugation buffer.
-
Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[2]
-
-
Prepare the Dye:
-
Dissolve this compound in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix the required amount of this compound stock solution with Activation Buffer.
-
Add a molar excess of EDC and Sulfo-NHS. A common starting point is a molar ratio of Dye:EDC:Sulfo-NHS of approximately 1:1.5:1.2.[1]
-
Incubate this activation mixture for 15-30 minutes at room temperature, protected from light.
-
-
Conjugation to the Antibody:
-
Add the activated Sulfo Cy7 NHS ester to the antibody solution.
-
The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.[1]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle mixing.
-
-
Quenching the Reaction:
-
Add quenching solution (e.g., Tris-HCl or hydroxylamine) to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.[3] Incubate for 30-60 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from unreacted dye and byproducts using a desalting column equilibrated with PBS.
-
Collect the fractions containing the conjugated antibody.
-
-
Characterization of the Conjugate (Optional but Recommended):
-
Measure the absorbance of the conjugate at 280 nm (for protein) and ~750 nm (for Sulfo Cy7).
-
Calculate the degree of labeling (dye-to-antibody ratio) using the following formula:
-
DOL = (A_dye × ε_protein) / [(A_280 - A_dye × CF_280) × ε_dye]
-
Where A_dye is the absorbance at the dye's maximum, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the antibody (e.g., 210,000 M⁻¹cm⁻¹ for IgG), ε_dye is the molar extinction coefficient of Sulfo Cy7 (240,600 M⁻¹cm⁻¹), and CF_280 is the correction factor for the dye's absorbance at 280 nm (0.04 for Sulfo Cy7).[3]
-
-
-
Storage:
-
Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide and a protein stabilizer like BSA.
-
Protocol 2: Cell Surface Staining for Flow Cytometry
This protocol provides a general procedure for staining cell surface antigens using a Sulfo Cy7-conjugated antibody.
Materials:
-
Cells in suspension
-
Sulfo Cy7-conjugated antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA, 0.1% sodium azide)
-
Fc Receptor Blocking Reagent (optional but recommended)
-
Viability Dye (optional, with a different emission spectrum)
-
FACS tubes (5 mL polystyrene round-bottom tubes)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with cold Flow Cytometry Staining Buffer.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet and perform a cell count and viability assessment. Adjust the cell concentration to 1 x 10⁷ cells/mL in cold Flow Cytometry Staining Buffer.[4]
-
-
Fc Receptor Blocking (Optional but Recommended):
-
Antibody Staining:
-
Add the predetermined optimal concentration of the Sulfo Cy7-conjugated antibody to the cells.
-
Vortex gently.
-
-
Incubation:
-
Incubate for 20-30 minutes on ice or at 4°C, protected from light.[1]
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes and carefully decant the supernatant.
-
Repeat the wash step once more.[4]
-
-
Final Resuspension:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.[4]
-
Keep the samples on ice and protected from light until analysis.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer equipped with a laser that can excite Sulfo Cy7 (e.g., 633/640 nm or a laser closer to 750 nm if available) and the appropriate emission filter (e.g., a bandpass filter around 780 nm).[4][6]
-
Ensure that proper compensation controls (single-stained samples for each fluorochrome in the panel) are included to correct for any spectral overlap.
-
Mandatory Visualization
Caption: Workflow for conjugating this compound to an antibody.
Caption: Workflow for cell surface staining and flow cytometry analysis.
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Signal | Suboptimal antibody concentration. | Titrate the antibody to determine the optimal concentration that yields the highest stain index.[7] |
| Low target antigen expression. | Confirm target expression using an alternative method (e.g., Western blot) or use a positive control cell line.[7] | |
| Incorrect instrument settings. | Ensure the correct laser and filter combination is used for Sulfo Cy7 and that the PMT voltage is optimized.[7][8] | |
| Degradation of the dye. | Protect the conjugated antibody from light and store it properly. Avoid repeated freeze-thaw cycles.[7] | |
| High Background | Antibody concentration is too high. | Reduce the antibody concentration.[7] |
| Non-specific binding. | Include an Fc blocking step, especially for cells with high Fc receptor expression. Increase the number of wash steps.[7] | |
| Dead cells are present. | Use a viability dye to exclude dead cells from the analysis, as they can bind antibodies non-specifically.[7] | |
| High Variability | Inconsistent staining protocol. | Standardize all steps of the staining procedure, including incubation times, temperatures, and volumes.[7] |
| Reagent instability. | Check the expiration dates and storage conditions of all reagents. Prepare fresh solutions when necessary.[7] |
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Imaging with Sulfo Cy7 bis-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo Cy7 bis-COOH is a near-infrared (NIR) fluorescent dye designed for in vivo imaging applications. As a sulfonated cyanine (B1664457) dye, it exhibits excellent water solubility, which is crucial for biological applications.[1] Its two carboxylic acid functional groups allow for covalent conjugation to biomolecules, such as antibodies, peptides, or small molecules, which can then be used as targeted probes for non-invasive visualization of biological processes within a living organism.
The fluorescence emission of Sulfo Cy7 falls within the NIR window (700-900 nm), a spectral range where light absorption and scattering by biological tissues like skin, blood, and fat are significantly reduced.[2] This property enables deeper tissue penetration and a higher signal-to-background ratio, making it ideal for sensitive, whole-body imaging in small animals.[2] These characteristics are highly valuable in preclinical research, particularly in oncology for visualizing tumor masses, and in drug development for assessing the biodistribution and target engagement of novel therapeutics.[3][4]
This document provides detailed protocols for the conjugation of this compound to a targeting antibody, subsequent in vivo imaging in a tumor model, and ex vivo analysis, using the well-established Epidermal Growth Factor Receptor (EGFR) as a target.
Quantitative Data Summary
For effective planning of in vivo imaging studies, understanding the physicochemical and spectral properties of the dye is essential. The following tables summarize key quantitative data for Sulfo Cy7 and provide representative biodistribution data for a similar Cy7-conjugated antibody targeting a tumor xenograft in mice.
Table 1: Physicochemical and Spectral Properties of Sulfo Cy7 Dyes
| Property | Value | Notes |
| Excitation Maximum (λex) | ~750 nm | Varies slightly depending on the specific variant and conjugation.[5] |
| Emission Maximum (λem) | ~773 nm | Falls within the optimal NIR imaging window.[5] |
| Molar Extinction Coefficient (ε) | ~240,600 cm⁻¹M⁻¹ | Indicates high light absorption capability.[5] |
| Quantum Yield (Φ) | ~0.24 | Represents the efficiency of converting absorbed light into fluorescence.[5] |
| Solubility | Good in Water, DMSO, DMF | Sulfonation enhances aqueous solubility.[5] |
| Storage | -20°C, protected from light | Desiccate to prevent degradation.[6] |
Table 2: Representative Biodistribution of a Cy7-labeled Antibody in a Tumor-Bearing Mouse Model
This table presents example biodistribution data for an IRDye 800CW-conjugated antibody (Cetuximab), which has a similar spectral profile to Cy7, in mice bearing A431 (EGFR-positive) tumor xenografts. Data is expressed as the percentage of injected dose per gram of tissue (%ID/g) at 24 hours post-injection.
| Organ | % Injected Dose per Gram (%ID/g) ± SD |
| Tumor | 18.5 ± 4.2 |
| Blood | 8.1 ± 1.5 |
| Heart | 2.9 ± 0.6 |
| Lungs | 4.5 ± 1.1 |
| Liver | 12.1 ± 2.3 |
| Spleen | 3.2 ± 0.8 |
| Kidneys | 4.9 ± 1.3 |
| Stomach | 1.8 ± 0.5 |
| Intestine | 2.5 ± 0.7 |
| Muscle | 1.5 ± 0.4 |
| Bone | 2.1 ± 0.6 |
Note: This data is adapted from a study using ⁸⁹Zr-cetuximab-IRDye800CW and serves as a representative example.[4] Actual biodistribution will vary depending on the specific antibody, animal model, and experimental conditions.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Targeting Antibody (e.g., Cetuximab)
This protocol describes a two-step carbodiimide (B86325) reaction to covalently link the carboxylic acid groups of this compound to primary amines (e.g., lysine (B10760008) residues) on an antibody using EDC and Sulfo-NHS.[1][6]
Materials:
-
Targeting Antibody (e.g., Cetuximab) in an amine-free buffer (e.g., PBS)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Spin Desalting Columns (e.g., Zeba Spin Desalting Columns)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Antibody Preparation:
-
If necessary, exchange the antibody buffer to PBS using a desalting column to remove any amine-containing substances like Tris or glycine.
-
Adjust the antibody concentration to 2-5 mg/mL in PBS.
-
-
Dye Activation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
In a separate microcentrifuge tube, prepare the activation reaction. For a typical reaction, add EDC to a final concentration of 2 mM and Sulfo-NHS to a final concentration of 5 mM to the this compound solution in Activation Buffer.[7]
-
Incubate the mixture for 15-30 minutes at room temperature to generate the amine-reactive Sulfo-NHS ester.[6]
-
-
Conjugation Reaction:
-
Add the activated Sulfo Cy7 dye solution to the antibody solution. A 10- to 20-fold molar excess of the dye to the antibody is a good starting point, but this should be optimized for the specific antibody.[8]
-
Incubate the reaction for 2 hours at room temperature, protected from light, with gentle mixing.[7]
-
-
Quenching and Purification:
-
Characterization (Optional but Recommended):
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo Cy7).[9]
-
Protocol 2: In Vivo Fluorescence Imaging of an EGFR-Positive Tumor Model
This protocol outlines the procedure for imaging tumor-bearing mice using the prepared Sulfo Cy7-Cetuximab conjugate.
Materials:
-
Sulfo Cy7-Cetuximab conjugate
-
Tumor-bearing mice (e.g., nude mice with subcutaneous A431 or SKOV3 xenografts)[10]
-
Anesthesia (e.g., Isoflurane (B1672236) or Ketamine/Xylazine cocktail)
-
In Vivo Imaging System (IVIS) equipped for NIR fluorescence imaging
-
Sterile PBS
Procedure:
-
Animal Preparation:
-
Image Acquisition - Baseline:
-
Probe Administration:
-
Image Acquisition - Post-Injection:
-
Acquire whole-body fluorescence images at multiple time points post-injection to determine the optimal imaging window.[9]
-
Based on studies with Cetuximab-Cy7, the ideal time for imaging is between 24 and 96 hours post-injection, as this allows for clearance from non-target tissues and maximal accumulation in the tumor.[5][10]
-
-
Data Analysis:
-
Use the imaging system's software to draw Regions of Interest (ROIs) over the tumor and a background area (e.g., muscle).[4]
-
Quantify the average radiant efficiency (photons/s/cm²/sr) within each ROI.
-
Calculate the tumor-to-background ratio (TBR) at each time point to assess the specificity of tumor targeting.[9]
-
Protocol 3: Ex Vivo Biodistribution Analysis
This protocol is essential for confirming the in vivo imaging results and quantifying probe accumulation in major organs.
Materials:
-
Surgical tools for dissection
-
4% Paraformaldehyde for tissue fixation (optional, for histology)
-
In Vivo Imaging System
Procedure:
-
Euthanasia and Organ Harvesting:
-
At the final imaging time point, humanely euthanize the mouse according to approved institutional protocols.
-
Immediately dissect the major organs (tumor, liver, spleen, kidneys, lungs, heart).[2]
-
-
Ex Vivo Imaging:
-
Arrange the harvested organs on a non-fluorescent surface within the imaging chamber.
-
Acquire a final fluorescence image using the same imaging parameters as the in vivo scans.[2] This allows for direct comparison and confirmation of signal localization.
-
-
Quantitative Analysis:
-
Draw ROIs around each organ in the ex vivo image.
-
Measure the average radiant efficiency for each organ to quantify the biodistribution of the probe.[4] The results can be used to generate data similar to that shown in Table 2.
-
-
Histological Confirmation (Optional):
-
For microscopic confirmation, fix the tumor and other organs in 4% paraformaldehyde.
-
The tissues can then be processed for cryosectioning and fluorescence microscopy to visualize the probe's distribution at a cellular level.[10]
-
Visualizations
Signaling Pathway Diagram
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer research. Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream pathways like MAPK/ERK and PI3K/AKT that promote cell proliferation and survival.[11][12] A Sulfo Cy7-labeled antibody targeting EGFR, such as Cetuximab, allows for the visualization of tumors overexpressing this receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of near-infrared fluorophores to study the biodistribution and tumor targeting of an IL13 receptor α2 antibody by fluorescence molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodistribution Analyses of a Near-Infrared, Fluorescently Labeled, Bispecific Monoclonal Antibody Using Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imaging the distribution of an antibody-drug conjugate constituent targeting mesothelin with 89Zr and IRDye 800CW in mice bearing human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Near-Infrared Fluorescence Imaging of EGFR-Overexpressing Tumors in the Mouse Xenograft Model Using scFv-IRDye800CW and Cetuximab-IRDye800CW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative cumulative biodistribution of antibodies in mice: Effect of modulating binding affinity to the neonatal Fc receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sulfo Cy7 bis-COOH for Small Animal Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo Cy7 bis-COOH is a near-infrared (NIR) fluorescent dye designed for sensitive in vivo imaging in small animals. As a member of the cyanine (B1664457) dye family, it exhibits strong absorption and fluorescence in the 700-900 nm NIR window. This spectral range is highly advantageous for deep tissue imaging because it minimizes interference from tissue autofluorescence and light scattering, leading to a high signal-to-background ratio.[1] The presence of two carboxylic acid groups allows for versatile bioconjugation to a variety of targeting moieties, while the sulfonate groups ensure high water solubility, a crucial property for in vivo applications.[2][3]
These application notes provide an overview of the properties of this compound, protocols for its conjugation to biomolecules, and its application in small animal imaging.
Physicochemical and Spectral Properties
The properties of this compound are comparable to other Sulfo Cy7 derivatives. The dicarboxylic acid structure provides two points of attachment for conjugation or for enhancing solubility and modifying pharmacokinetic properties. While specific data for the "bis-COOH" variant is not always explicitly published, the characteristics of closely related sulfo-cyanine compounds serve as a strong reference.
Table 1: Physicochemical and Spectral Properties of Sulfo Cy7 Dyes
| Property | Value | Reference Compound |
| Excitation Maximum (λex) | ~750 nm | Sulfo-Cyanine7 |
| Emission Maximum (λem) | ~773 nm | Sulfo-Cyanine7 |
| Molar Extinction Coefficient (ε) | ~223,000 cm⁻¹M⁻¹ | Cyanine7.5 carboxylic acid |
| Quantum Yield (Φ) | ~0.10 - 0.21 | Cyanine7.5 & Sulfo-Cy7.5 carboxylic acid |
| Solubility | Good in water, DMSO, DMF | sulfo-Cyanine7 carboxylic acid, Sulfo-Cy7.5 carboxylic acid |
| Storage | -20°C in the dark, desiccated | sulfo-Cyanine7 carboxylic acid, sulfo-Cyanine7.5 carboxylic acid |
Note: The spectral properties listed are for closely related compounds and should be experimentally verified for the specific this compound reagent being used.[1]
Applications in Small Animal Imaging
The primary application of this compound is as a fluorescent label for in vivo imaging. Its NIR emission allows for deep tissue penetration, making it ideal for whole-body imaging of small animals to study disease progression, drug efficacy, and biodistribution of targeted therapies.[2][4]
Common applications include:
-
Targeted Tumor Imaging: When conjugated to antibodies, peptides, or small molecules that specifically bind to tumor-associated antigens, this compound enables visualization of tumors.
-
Vascular Imaging: The dye can be used to visualize blood vessels and study vascular leakage in pathological conditions.
-
Cell Tracking: Cells can be labeled with this compound conjugates to monitor their migration and localization in vivo.
-
Pharmacokinetic Studies: The biodistribution and clearance of drugs can be monitored by labeling them with this compound.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Targeting Protein (e.g., Antibody)
This protocol describes the covalent labeling of a protein with this compound. The carboxylic acid groups of the dye are first activated to N-hydroxysuccinimide (NHS) esters, which then react with primary amines (e.g., lysine (B10760008) residues) on the protein to form stable amide bonds.
Materials:
-
This compound
-
Targeting protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Dye Activation:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Add a 1.2-fold molar excess of NHS and a 1.2-fold molar excess of EDC (or DCC) to the dye solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring, protected from light. This will form the Sulfo Cy7 bis-NHS ester.
-
-
Protein Preparation:
-
Dissolve the targeting protein in the reaction buffer to a concentration of 2-5 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the activated Sulfo Cy7 bis-NHS ester solution to the protein solution. A typical starting molar ratio of dye to protein is 10:1 to 20:1.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Characterization:
-
Measure the absorbance of the conjugate at 280 nm (for protein) and ~750 nm (for Sulfo Cy7).
-
Calculate the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. An optimal DOL for in vivo imaging is typically between 1.5 and 3.[5]
-
Protocol 2: In Vivo Imaging of a Labeled Antibody in a Tumor-Bearing Mouse Model
This protocol outlines the general procedure for using a this compound-labeled antibody for in vivo fluorescence imaging.
Materials:
-
This compound labeled antibody
-
Tumor-bearing small animal model (e.g., nude mouse with xenograft tumor)
-
In vivo imaging system with appropriate NIR laser and emission filters
-
Anesthesia (e.g., isoflurane)
-
Sterile PBS
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
To reduce autofluorescence, provide the animals with a low-fluorescence chow for at least one week prior to imaging.
-
Remove fur from the imaging area 24 hours prior to imaging using a depilatory cream or clippers to minimize light scattering.[1]
-
-
Baseline Imaging:
-
Place the anesthetized animal in the imaging system and acquire a pre-injection (baseline) fluorescence image to determine the level of background autofluorescence.[1]
-
-
Probe Administration:
-
Dilute the this compound labeled antibody in sterile PBS.
-
Inject the labeled antibody intravenously (e.g., via the tail vein). A typical dose is in the range of 0.5-5 mg/kg body weight.[1]
-
-
In Vivo Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the labeled antibody.
-
-
Ex Vivo Imaging and Analysis:
-
At the final time point, euthanize the animal according to institutional guidelines.
-
Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Arrange the organs in the imaging system and acquire a final fluorescence image to confirm the in vivo signal distribution.
-
Quantify the fluorescence intensity in the tumor and organs by drawing regions of interest (ROIs).
-
Visualizations
Caption: Workflow for small animal imaging using this compound.
Caption: Principle of targeted small animal imaging.
References
Application Notes and Protocols for Cell Tracking Using Sulfo Cy7 bis-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescent dyes are invaluable tools for in vivo cell tracking, offering deep tissue penetration and minimal background autofluorescence. Sulfo Cy7 bis-COOH is a water-soluble, bifunctional heptamethine cyanine (B1664457) dye designed for stable cell labeling. Its two carboxylic acid groups allow for covalent conjugation to primary amines on cell surface proteins through activation, enabling long-term tracking of cells both in vitro and in vivo. These application notes provide detailed protocols for cell labeling, in vitro proliferation analysis, and in vivo cell tracking using this compound.
Mechanism of Action
The bifunctional nature of this compound allows for crosslinking of cell surface proteins. The carboxylic acid groups are first activated, typically using a carbodiimide (B86325) such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to form a more reactive NHS ester. This activated dye then readily reacts with primary amines (e.g., on lysine (B10760008) residues) on cell surface proteins, forming stable amide bonds. This covalent attachment ensures that the dye is retained on the cell surface for extended periods, allowing for long-term cell tracking.
Physicochemical and Spectroscopic Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | ~750 nm | [1] |
| Emission Maximum (λem) | ~773 nm | [1] |
| Molecular Weight | Varies by salt form | N/A |
| Solubility | Water, DMSO, DMF | [1] |
| Storage | -20°C, protected from light and moisture | [2] |
Experimental Protocols
Protocol 1: Activation of this compound and Cell Labeling
This protocol describes the activation of the carboxylic acid groups of this compound and the subsequent labeling of cells in suspension.
Materials:
-
This compound
-
Cells of interest
-
Phosphate-Buffered Saline (PBS), sterile, amine-free
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Labeling Buffer (e.g., PBS, pH 7.4)
-
Fetal Bovine Serum (FBS)
-
50 mL conical tubes
-
Hemocytometer or automated cell counter
-
Microcentrifuge
-
Flow cytometer
Procedure:
Part A: Activation of this compound
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before labeling, prepare a fresh activation mixture. For a typical reaction, mix EDC and NHS (or Sulfo-NHS) in a 1:1 molar ratio in Activation Buffer.
-
Add the this compound stock solution to the activation mixture. A typical molar ratio of Dye:EDC:NHS is 1:10:10.
-
Incubate the activation reaction for 15-30 minutes at room temperature, protected from light.
Part B: Cell Labeling
-
Harvest cells and wash twice with sterile, amine-free PBS by centrifugation (300 x g for 5 minutes).
-
Count the cells and resuspend the cell pellet in Labeling Buffer at a concentration of 1 x 10^7 cells/mL.
-
Add the activated this compound solution to the cell suspension. The final dye concentration should be optimized for your cell type, typically in the range of 1-10 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light, with gentle agitation.
-
Stop the labeling reaction by adding an equal volume of complete culture medium containing FBS. The primary amines in the serum will quench any unreacted dye.
-
Wash the labeled cells three times with PBS containing 1% FBS to remove any unbound dye.
-
Resuspend the final cell pellet in the appropriate medium for downstream applications.
-
(Optional) Confirm labeling efficiency and cell viability using flow cytometry. Labeled cells will show a strong signal in the far-red channel, and viability can be assessed with a viability dye like Propidium Iodide.
Quantitative Parameters for Cell Labeling Optimization:
| Parameter | Range | Notes |
| Cell Density | 1x10^6 - 1x10^8 cells/mL | Higher densities can improve labeling efficiency but may impact viability. |
| Dye Concentration | 0.5 - 20 µM | Optimize for each cell type to achieve bright staining with minimal toxicity. |
| Incubation Time | 15 - 60 minutes | Longer times may increase labeling but can also increase cytotoxicity. |
| Incubation Temperature | Room Temperature to 37°C | 37°C generally promotes more efficient labeling. |
Protocol 2: In Vitro Cell Proliferation Assay
This protocol uses the dye dilution principle to monitor cell proliferation via flow cytometry. As cells divide, the fluorescence intensity of Sulfo Cy7 is halved in daughter cells.
Materials:
-
Sulfo Cy7-labeled cells (from Protocol 1)
-
Complete cell culture medium
-
Cell culture plates or flasks
-
Appropriate mitogen or stimulus (if required)
-
Flow cytometer
Procedure:
-
Plate the Sulfo Cy7-labeled cells in a multi-well plate at the desired density. Include unlabeled cells as a negative control.
-
Culture the cells under standard conditions (37°C, 5% CO2). If studying proliferation in response to a stimulus, add it to the appropriate wells.
-
At various time points (e.g., 0, 24, 48, 72, and 96 hours), harvest the cells.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in FACS buffer (PBS with 1% FBS and 0.1% sodium azide).
-
Analyze the fluorescence intensity of the cells using a flow cytometer with appropriate NIR lasers and detectors (e.g., 633 nm or 640 nm laser for excitation and a >750 nm emission filter).
-
On the fluorescence histogram, the initial population will show a single bright peak. With each cell division, a new peak with half the fluorescence intensity will appear.
-
Quantify the percentage of cells in each division peak to model the proliferation kinetics.
Data Analysis Parameters for Proliferation Assay:
| Parameter | Description |
| Division Index | The average number of divisions for all cells in the original population. |
| Proliferation Index | The average number of divisions for all responding cells in the original population. |
| Percent Divided | The percentage of cells that have undergone at least one division. |
Protocol 3: In Vivo Cell Tracking
This protocol describes the administration of Sulfo Cy7-labeled cells to an animal model and subsequent imaging to track their migration and localization.
Materials:
-
Sulfo Cy7-labeled cells (from Protocol 1)
-
Animal model (e.g., mouse, rat)
-
Sterile, pyrogen-free PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS) equipped for NIR fluorescence imaging
Procedure:
-
Resuspend the Sulfo Cy7-labeled cells in sterile, pyrogen-free PBS at the desired concentration for injection. The number of cells will depend on the cell type, animal model, and experimental question.
-
Administer the labeled cells to the animal via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).
-
Anesthetize the animal and place it in the in vivo imaging system.
-
Acquire fluorescence images at the appropriate NIR wavelengths (e.g., excitation ~745 nm, emission ~780 nm).
-
Image the animals at multiple time points post-injection (e.g., 1, 6, 24, 48 hours and daily thereafter) to track the location, migration, and persistence of the labeled cells.
-
Use the imaging software to quantify the fluorescent signal in regions of interest (ROIs). The signal intensity correlates with the number of labeled cells.
-
At the end of the experiment, organs can be harvested for ex vivo imaging to confirm the in vivo findings and perform histological analysis.
Quantitative Parameters for In Vivo Imaging:
| Parameter | Typical Range/Unit | Notes |
| Number of Injected Cells | 1x10^5 - 1x10^7 cells | Highly dependent on the cell type and target organ. |
| Imaging Exposure Time | 0.5 - 5 seconds | Adjust to achieve a good signal-to-noise ratio without saturation. |
| Signal Quantification | Radiant Efficiency [(p/s/cm²/sr)/(µW/cm²)] | Standard unit for quantifying fluorescence in IVIS systems. |
Disclaimer: These protocols provide a general framework. It is crucial to optimize the conditions for your specific cell type and experimental setup. Always include appropriate controls in your experiments.
References
Application Notes and Protocols: Sulfo Cy7 bis-COOH Nanoparticle Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo Cyanine7 (Sulfo Cy7) bis-COOH is a water-soluble, near-infrared (NIR) fluorescent dye that is exceptionally well-suited for a variety of biomedical research applications, particularly in the field of in vivo imaging. Its fluorescence emission in the NIR window (approximately 750-800 nm) allows for deep tissue penetration with minimal interference from tissue autofluorescence, making it an ideal candidate for tracking nanoparticles within biological systems.[1] The "bis-COOH" functionality refers to the presence of two carboxylic acid groups, which allows for covalent conjugation to amine-functionalized nanoparticles through a single point of attachment, leaving the second carboxyl group available for further functionalization, or for creating crosslinked structures.
This document provides detailed application notes and experimental protocols for the conjugation of Sulfo Cy7 bis-COOH to various nanoparticles, their subsequent characterization, and their application in cellular imaging and for studying signaling pathways.
Data Presentation
Quantitative data from the characterization of nanoparticles before and after conjugation with Sulfo Cy7 are crucial for ensuring the quality and consistency of the prepared nanomaterials. The following tables provide representative data for commonly used nanoparticles.
Table 1: Physicochemical Properties of Bare and Cy7-Conjugated Nanoparticles
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized PLGA NP | 120 ± 5 | 0.15 ± 0.03 | +25 ± 3 |
| Cy7-PLGA NP | 125 ± 6 | 0.17 ± 0.04 | +22 ± 4 |
| Amine-Functionalized Silica NP | 80 ± 4 | 0.12 ± 0.02 | +30 ± 2 |
| Cy7-Silica NP | 83 ± 5 | 0.14 ± 0.03 | +27 ± 3 |
| Amine-Functionalized Gold NP | 50 ± 2 | 0.18 ± 0.02 | +35 ± 4 |
| Cy7-Gold NP | 55 ± 3 | 0.21 ± 0.03 | +31 ± 5 |
Data are presented as mean ± standard deviation. Note: These values are representative and can vary based on the specific synthesis and conjugation protocols used.
Table 2: Quantification of Cy7 Conjugation
| Nanoparticle Type | Molar Ratio (Cy7:NP) | Conjugation Efficiency (%) | Dye to Nanoparticle Ratio |
| PLGA | 10:1 | 75 ± 5 | ~7-8 |
| PLGA | 20:1 | 60 ± 7 | ~12-14 |
| Silica | 10:1 | 85 ± 4 | ~8-9 |
| Silica | 20:1 | 70 ± 6 | ~14-16 |
| Gold | 10:1 | 80 ± 6 | ~8 |
| Gold | 20:1 | 65 ± 8 | ~13 |
Conjugation efficiency is calculated as (moles of conjugated dye / initial moles of dye) x 100.[1]
Experimental Protocols
Protocol 1: Covalent Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol details the two-step covalent conjugation of the carboxylic acid groups on this compound to primary amines on the surface of nanoparticles using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry.[2][3][4][5]
Materials:
-
Amine-functionalized nanoparticles (e.g., Silica-NH2, Gold-NH2, or amine-terminated polymers)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 50 mM MES buffer, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Centrifugal filter units (with appropriate molecular weight cut-off) or equipment for dialysis
-
Orbital shaker
-
Microcentrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a 1-10 mg/mL stock solution of this compound in anhydrous DMSO. Protect from light.
-
Immediately before use, prepare fresh 10 mg/mL solutions of EDC and sulfo-NHS in activation buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the this compound stock solution to the activation buffer.
-
Add the EDC solution to the this compound solution. A typical molar ratio of EDC to carboxyl groups is 10:1.
-
Immediately add the sulfo-NHS solution. A typical molar ratio of sulfo-NHS to carboxyl groups is 5:1.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing, protected from light. This step forms a more stable amine-reactive sulfo-NHS ester.[2]
-
-
Conjugation to Amine-Functionalized Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in the coupling buffer at a concentration of 1-5 mg/mL.
-
Add the activated this compound solution to the nanoparticle suspension. The molar ratio of dye to nanoparticles should be optimized, with a starting point of 10:1 to 20:1 recommended.
-
Incubate the reaction for 2-4 hours at room temperature on an orbital shaker, protected from light.
-
-
Quenching of the Reaction:
-
To quench any unreacted sulfo-NHS esters, add the quenching solution to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of Conjugated Nanoparticles:
-
Transfer the reaction mixture to a centrifugal filter unit.
-
Wash the nanoparticles by adding coupling buffer and centrifuging according to the manufacturer's instructions. Repeat the washing steps at least three times, or until the supernatant is colorless.
-
Alternatively, purify the conjugated nanoparticles by dialysis against the coupling buffer.
-
Resuspend the purified Sulfo Cy7-conjugated nanoparticles in the desired buffer (e.g., PBS) and store at 4°C, protected from light.
-
Protocol 2: Characterization of Sulfo Cy7-Conjugated Nanoparticles
A. Quantification of Conjugated Dye by UV-Vis Spectroscopy
This method determines the concentration of covalently bound Sulfo Cy7 on the nanoparticles.[1]
-
Measure the UV-Vis absorbance spectrum of the purified Sulfo Cy7-conjugated nanoparticle suspension from 600 nm to 800 nm. Use unconjugated nanoparticles as a blank.
-
The concentration of Sulfo Cy7 can be calculated using the Beer-Lambert law (A = εcl) at the maximum absorbance wavelength of Sulfo Cy7 (~750 nm).
-
A = Absorbance at ~750 nm
-
ε = Molar extinction coefficient of Sulfo Cy7 (~240,000 M⁻¹cm⁻¹)
-
c = Concentration (M)
-
l = Path length of the cuvette (cm)
-
-
The dye-to-nanoparticle ratio can be calculated if the concentration of the nanoparticles is known.
B. Analysis of Hydrodynamic Diameter and Zeta Potential by Dynamic Light Scattering (DLS)
DLS is used to measure the size and surface charge of the nanoparticles before and after conjugation.[1][6]
-
Dilute a small aliquot of the bare and conjugated nanoparticle suspensions in an appropriate solvent (e.g., deionized water or PBS).
-
Analyze the samples using a DLS instrument to obtain the hydrodynamic diameter, polydispersity index (PDI), and zeta potential.
-
An increase in hydrodynamic diameter and a change in zeta potential are indicative of successful surface modification.
Protocol 3: In Vitro Cellular Uptake and Imaging
This protocol provides a general method for visualizing the cellular uptake of Sulfo Cy7-conjugated nanoparticles.[7]
Materials:
-
Sulfo Cy7-conjugated nanoparticles
-
Cell line of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.
-
Treat the cells with the Sulfo Cy7-conjugated nanoparticles at a predetermined concentration in complete cell culture medium.
-
Incubate for a specific time period (e.g., 1, 4, or 24 hours).
-
Wash the cells three times with PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the nuclei with DAPI for 10 minutes.
-
Wash the cells three times with PBS.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for DAPI (blue) and Sulfo Cy7 (far-red).
Applications in Cellular Signaling Studies
Sulfo Cy7-conjugated nanoparticles are powerful tools for real-time tracking of cellular processes. By functionalizing these nanoparticles with targeting ligands (e.g., antibodies, peptides), they can be directed to specific cell surface receptors, allowing for the visualization of receptor-mediated endocytosis and intracellular trafficking, which are key events in many signaling pathways.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is crucial for cell proliferation and survival and is often dysregulated in cancer.[8] Nanoparticles conjugated with EGFR ligands (e.g., EGF or anti-EGFR antibodies) and labeled with Sulfo Cy7 can be used to:
-
Visualize the binding of nanoparticles to EGFR on the cell surface.
-
Track the internalization of the nanoparticle-EGFR complex via endocytosis.[9][10]
-
Monitor the intracellular trafficking of the complex through endosomal compartments.
Vascular Endothelial Growth Factor (VEGF) Signaling Pathway
The VEGF signaling pathway is a key regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[11][12] Sulfo Cy7-conjugated nanoparticles functionalized with VEGF or anti-VEGF receptor antibodies can be employed to:
-
Image the accumulation of nanoparticles in the tumor vasculature.
-
Study the interaction of nanoparticles with VEGF receptors on endothelial cells.
-
Monitor the effects of anti-angiogenic therapies by observing changes in nanoparticle distribution.[13][14]
Visualizations
Caption: Experimental workflow for Sulfo Cy7 nanoparticle conjugation and application.
Caption: EGFR signaling pathway and nanoparticle tracking.
Caption: VEGF signaling pathway in angiogenesis and nanoparticle imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Characterizing the Surface Coverage of Protein-Gold Nanoparticle Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Uptake of Silica Particles Influences EGFR Signaling Pathway and is Affected in Response to EGF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single Chain Epidermal Growth Factor Receptor Antibody Conjugated Nanoparticles for in vivo Tumor Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tuning nanoparticle uptake: live-cell imaging reveals two distinct endocytosis mechanisms mediated by natural and artificial EGFR targeting ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nanoparticle delivery of VEGF and SDF‐1α as an approach for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Multifunctional nanoparticle-VEGF modification for tissue-engineered vascular graft to promote sustained anti-thrombosis and rapid endothelialization [frontiersin.org]
- 14. Gold Nanoparticles Inhibit VEGF165-Induced Migration and Tube Formation of Endothelial Cells via the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sulfo Cy7 bis-COOH Labeling
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low labeling efficiency with Sulfo Cy7 bis-COOH and other related NHS-ester dyes.
Troubleshooting Guide: Low Labeling Efficiency
Low or no labeling efficiency is a common issue in bioconjugation. Here are some potential causes and solutions in a question-and-answer format to guide you through troubleshooting your experiments.
Question 1: I am not seeing any labeling with my this compound. What is the most likely reason?
The most probable reason for a complete lack of labeling is the use of the incorrect form of the dye. "this compound" refers to the carboxylic acid form of the dye, which is not reactive towards primary amines on your protein or antibody.[1][2] To achieve labeling, you must use an amine-reactive form, such as Sulfo Cy7 bis-NHS ester .[3][4] The NHS (N-hydroxysuccinimide) ester group is essential for reacting with primary amines (like the side chain of lysine (B10760008) residues) to form a stable amide bond.[5][6][7]
Question 2: I'm using the correct Sulfo Cy7 bis-NHS ester, but my labeling efficiency is still low. What experimental conditions should I check?
Several factors can influence the efficiency of NHS ester-based labeling reactions. The most critical are pH and buffer composition.
-
Incorrect pH: The reaction between an NHS ester and a primary amine is highly pH-dependent.[5][6][8] At acidic or neutral pH, the primary amines on your protein will be protonated (-NH3+), making them poor nucleophiles and thus unreactive.[5][6] The optimal pH range for this reaction is typically 8.3 to 8.5 .[6][8]
-
Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with your protein for the NHS ester, significantly reducing your labeling efficiency.[6][8] It is crucial to use an amine-free buffer like phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[6][9]
-
Hydrolysis of the NHS Ester: NHS esters are susceptible to hydrolysis, where they react with water to form the unreactive carboxylic acid. This competing reaction becomes more significant at higher pH values and can reduce the amount of active dye available for labeling.[5] Therefore, it is a balance to maintain a pH high enough for amine reactivity but not so high that hydrolysis dominates.
Question 3: Could the quality or storage of my dye be the problem?
Yes, the stability of the NHS ester is critical.
-
Improper Storage: Sulfo Cy7 bis-NHS ester should be stored at -20°C in the dark and protected from moisture (desiccated).[3][4] Prolonged exposure to light or moisture can lead to degradation and loss of reactivity.
-
Age of Reagents: NHS esters have a limited shelf life, especially once reconstituted. It is recommended to dissolve the dye in an anhydrous solvent like DMSO or DMF immediately before use and discard any unused solution.[6][8] Aqueous solutions of the NHS ester should be used immediately.[8]
Question 4: How does the concentration of my protein and the dye-to-protein ratio affect labeling?
The molar ratio of dye to protein is a key parameter to optimize.
-
Protein Concentration: For optimal labeling, the protein concentration should ideally be in the range of 2-10 mg/mL.[10] Low protein concentrations can decrease the efficiency of the conjugation reaction.[10]
-
Molar Excess of Dye: A molar excess of the NHS ester is generally used to drive the reaction. However, an excessively high ratio can lead to over-labeling, which may cause protein aggregation or loss of function. A good starting point for optimization is to test molar ratios of 5:1, 10:1, and 15:1 (dye:protein).[9]
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and Sulfo Cy7 bis-NHS ester?
This compound is the carboxylic acid form of the dye and is not chemically reactive with proteins.[1][2] Sulfo Cy7 bis-NHS ester is the amine-reactive form, where the carboxylic acid groups have been activated with N-hydroxysuccinimide, allowing it to form covalent bonds with primary amines.[3][4]
Q2: Can I use Tris buffer for my labeling reaction?
No, you should avoid using Tris buffer as it contains primary amines that will compete with your target protein for the NHS ester, leading to significantly lower labeling efficiency.[6][8] Use amine-free buffers such as PBS or sodium bicarbonate.[6][9]
Q3: What is the optimal pH for labeling with Sulfo Cy7 bis-NHS ester?
The optimal pH for NHS ester reactions is between 8.3 and 8.5.[6][8] This pH ensures that the primary amines on the protein are sufficiently deprotonated to be reactive while minimizing the rate of NHS ester hydrolysis.[5]
Q4: How should I prepare my Sulfo Cy7 bis-NHS ester for the labeling reaction?
It is best to dissolve the lyophilized Sulfo Cy7 bis-NHS ester in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before adding it to your protein solution.[6][8] The dye solution in DMSO should be used promptly.[11]
Q5: How can I remove unconjugated dye after the labeling reaction?
Unconjugated dye can be removed using size-exclusion chromatography, such as a gel filtration column (e.g., Sephadex G-25) or a spin column.[6][7][12] Dialysis is also an effective method for removing small molecule impurities from larger protein conjugates.
Quantitative Data Summary
The following table summarizes key quantitative parameters for successful labeling with Sulfo Cy7 bis-NHS ester.
| Parameter | Recommended Value/Range | Notes |
| Reaction pH | 8.3 - 8.5 | Balances amine reactivity and NHS ester hydrolysis.[6][8] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[10] |
| Dye:Protein Molar Ratio | 5:1 to 15:1 | This is a starting point and should be optimized for your specific protein.[9] |
| Reaction Time | 1 hour | At room temperature. Longer times may not significantly increase labeling and can increase hydrolysis.[7] |
| DMSO/DMF in Reaction | < 10% of total volume | High concentrations of organic solvents can denature proteins.[9] |
Experimental Protocols
Protocol: Antibody Labeling with Sulfo Cy7 bis-NHS Ester
This protocol is a general guideline for labeling an IgG antibody. Optimization may be required for other proteins.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS)
-
Sulfo Cy7 bis-NHS ester
-
Anhydrous DMSO
-
1 M Sodium Bicarbonate buffer, pH 8.5
-
Purification column (e.g., Sephadex G-25 spin column)
-
PBS, pH 7.4
Procedure:
-
Prepare the Antibody Solution:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If it is in a buffer containing Tris or other primary amines, it must be dialyzed against PBS.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
Add 1 M sodium bicarbonate buffer to the antibody solution to a final concentration of 0.1 M. This should adjust the pH to the optimal range of 8.3-8.5.
-
-
Prepare the Dye Solution:
-
Immediately before use, dissolve the required amount of Sulfo Cy7 bis-NHS ester in anhydrous DMSO to create a 10 mg/mL stock solution.
-
-
Perform the Labeling Reaction:
-
Add the calculated volume of the dye stock solution to the antibody solution. The volume of DMSO should be less than 10% of the total reaction volume.
-
Gently mix the reaction and incubate for 1 hour at room temperature in the dark.
-
-
Purify the Conjugate:
-
Prepare a gel filtration spin column according to the manufacturer's instructions.
-
Apply the reaction mixture to the column.
-
Elute the labeled antibody by centrifugation. The larger, labeled antibody will elute first, while the smaller, unconjugated dye molecules will be retained in the column.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 750 nm (for Sulfo Cy7).
-
The DOL can be calculated using the Beer-Lambert law and the extinction coefficients for the antibody and the dye.
-
Visualizations
Caption: Experimental workflow for antibody labeling with Sulfo Cy7 bis-NHS ester.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Sulfo-Cy7 bis-NHS ester | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. lumiprobe.com [lumiprobe.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. interchim.fr [interchim.fr]
- 12. sulfo-Cyanine7 antibody labeling kit | AxisPharm [axispharm.com]
Technical Support Center: Sulfo Cy7 bis-COOH Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the conjugation of Sulfo Cy7 bis-COOH and its derivatives with proteins and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a near-infrared (NIR) fluorescent dye that is soluble in water due to its sulfonate groups.[1][2][3] Like many cyanine (B1664457) dyes, it has a planar aromatic structure that can lead to self-aggregation through π-π stacking interactions. When conjugated to biomolecules, particularly at high dye-to-protein ratios, the increased surface hydrophobicity can cause the conjugates to aggregate.[4]
Q2: What are the consequences of this compound conjugate aggregation?
Aggregation of this compound conjugates can lead to several experimental issues, including:
-
Reduced fluorescence quantum yield (quenching)
-
Precipitation of the conjugate out of solution
-
Altered biological activity of the conjugated molecule
-
Inaccurate quantification and characterization of the conjugate
-
Potential for immunogenicity in in vivo applications[4]
Q3: How can I detect aggregation in my this compound conjugate preparation?
Aggregation can be detected through several methods:
-
Visual Inspection: Obvious signs of aggregation include turbidity, cloudiness, or visible precipitates in the solution.[5]
-
UV-Vis Spectroscopy: Changes in the absorption spectrum, such as a shift in the maximum absorption wavelength or the appearance of a shoulder peak, can indicate aggregate formation.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can directly detect the presence of larger aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight peaks eluting earlier than the desired conjugate is a clear indication of aggregation.[6][7]
Q4: Can I use this compound for conjugation to primary amines?
Yes, the two carboxylic acid groups on this compound can be activated to react with primary amines (e.g., lysine (B10760008) residues on proteins). This is typically achieved using a two-step reaction with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) to form a more stable amine-reactive Sulfo-NHS ester.[8][9][10]
Troubleshooting Guide
This guide addresses common issues and provides solutions for aggregation problems encountered during and after the conjugation of this compound.
Problem 1: Visible precipitation or turbidity during the conjugation reaction.
-
Possible Cause: High dye-to-protein molar ratio leading to increased hydrophobicity and aggregation.
-
Solution: Reduce the molar excess of the activated this compound used in the reaction. It is recommended to perform a titration to determine the optimal dye-to-protein ratio that provides sufficient labeling without causing significant aggregation.[5]
-
-
Possible Cause: Suboptimal buffer conditions (pH, ionic strength).
-
Solution: Ensure the reaction buffer has a pH between 7.2 and 8.5 for efficient labeling of primary amines. Some proteins may require a pH closer to 7.4 to maintain stability.[5] Modulating the ionic strength with 50-150 mM NaCl can also help to minimize protein-protein interactions that lead to aggregation.[1][11]
-
-
Possible Cause: High protein concentration.
-
Solution: Lower the protein concentration during the conjugation reaction. While a concentration of 2-10 mg/mL is often recommended for efficient labeling, very high concentrations can promote aggregation.[12]
-
Problem 2: High aggregate content detected by SEC-HPLC after conjugation.
-
Possible Cause: Inefficient removal of aggregates during purification.
-
Solution: Optimize the size exclusion chromatography (SEC) protocol. Ensure the column has the appropriate fractionation range for your conjugate and its aggregates. A longer column bed height can improve resolution.[]
-
-
Possible Cause: The conjugate is inherently unstable and prone to aggregation even after purification.
-
Solution: Consider the inclusion of stabilizing excipients in the storage buffer. Sugars (e.g., sucrose, trehalose) and non-ionic surfactants (e.g., Polysorbate 20, Polysorbate 80) can help to prevent aggregation.[14]
-
Problem 3: Low fluorescence signal from the purified conjugate.
-
Possible Cause: Fluorescence quenching due to aggregation.
-
Solution: Analyze the conjugate for aggregation using SEC-HPLC. If aggregates are present, purify the sample to isolate the monomeric conjugate.
-
-
Possible Cause: Inefficient labeling.
-
Solution: Confirm the protein concentration and ensure the labeling buffer is free of primary amines (e.g., Tris, glycine). Check the activity of the EDC and Sulfo-NHS reagents.[15]
-
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution | Illustrative Quantitative Goal |
| Precipitation during conjugation | High dye-to-protein ratio | Optimize the molar ratio of activated dye to protein. | Start with a 5:1 to 10:1 ratio and adjust as needed. |
| Suboptimal buffer pH | Maintain a pH of 7.2-8.5 for the labeling reaction. | For sensitive proteins, maintain pH 7.4. | |
| High protein concentration | Reduce the protein concentration. | Aim for 1-5 mg/mL. | |
| High aggregate content post-purification | Inefficient purification | Optimize the SEC protocol (column size, flow rate). | >95% monomeric conjugate. |
| Conjugate instability | Add stabilizing excipients to the storage buffer. | e.g., 5% trehalose (B1683222) or 0.02% Polysorbate 20. | |
| Low fluorescence signal | Fluorescence quenching | Purify the conjugate to remove aggregates. | Single peak in SEC chromatogram. |
| Inefficient labeling | Ensure amine-free buffers and active reagents. | Achieve desired Degree of Labeling (DOL). |
Note: The quantitative goals are illustrative and may need to be optimized for specific applications.
Experimental Protocols
Protocol 1: Activation of this compound with EDC and Sulfo-NHS
This protocol describes the two-step activation of the carboxylic acid groups on this compound to form amine-reactive Sulfo-NHS esters.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare this compound Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO, and then dilute with Activation Buffer to the desired concentration.
-
Add EDC and Sulfo-NHS: Add a 5-fold molar excess of EDC and a 10-fold molar excess of Sulfo-NHS to the this compound solution.
-
Incubate: Mix the reaction components well and incubate for 15-30 minutes at room temperature, protected from light.
-
Use Immediately: The activated Sulfo-NHS ester is now ready for conjugation to a primary amine-containing molecule. It is recommended to use the activated dye immediately for the best results, as the Sulfo-NHS ester can hydrolyze over time.[10]
Protocol 2: Purification of this compound Conjugates by Size Exclusion Chromatography (SEC)
This protocol provides a general procedure for removing aggregates and unreacted dye from a protein conjugate solution.
Materials:
-
This compound conjugated protein solution
-
SEC Column (e.g., Superdex 200 or similar, with a fractionation range appropriate for the size of the protein conjugate)
-
SEC Running Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Chromatography system (e.g., FPLC or HPLC)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer at the desired flow rate.
-
Sample Preparation: Centrifuge the conjugate solution at 14,000 x g for 10 minutes to remove any large precipitates.
-
Sample Injection: Inject the clarified conjugate solution onto the equilibrated SEC column. The injection volume should typically be less than 5% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the column with SEC Running Buffer at a constant flow rate. Collect fractions as the different species elute from the column. Aggregates will elute first, followed by the monomeric conjugate, and finally the unreacted dye.
-
Analysis of Fractions: Analyze the collected fractions by measuring the absorbance at 280 nm (for protein) and the absorbance maximum of Sulfo Cy7 (around 750 nm). Pool the fractions containing the pure monomeric conjugate.
-
Buffer Exchange (Optional): If necessary, the purified conjugate can be buffer-exchanged into a suitable storage buffer using dialysis or a desalting column.
Visualizations
Caption: Troubleshooting workflow for aggregation issues.
Caption: SEC purification workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. interchim.fr [interchim.fr]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 14. The effects of excipients on protein aggregation during agitation: an interfacial shear rheology study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nanocomposix.com [nanocomposix.com]
High background fluorescence in Sulfo Cy7 imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background fluorescence in Sulfo Cy7 imaging.
Troubleshooting Guide
High background fluorescence can obscure your specific signal, leading to a low signal-to-noise ratio and difficulty in interpreting results. This guide provides a systematic approach to identifying and mitigating the common causes of high background.
Initial Assessment: Identifying the Source of Background
The first step in troubleshooting is to determine the origin of the high background. This can be achieved by imaging a set of control samples.
Recommended Controls:
-
Unstained Sample: A sample that has not been incubated with any fluorescent probe. This will reveal the level of endogenous autofluorescence from the tissue or cells themselves.[1]
-
Isotype Control: A sample incubated with a non-specific antibody of the same isotype and at the same concentration as your Sulfo Cy7-conjugated primary antibody. This helps to identify background resulting from non-specific binding of the antibody itself.[1]
-
Secondary Antibody Only Control (if applicable): If using a Sulfo Cy7-conjugated secondary antibody, a sample incubated only with this secondary antibody will identify non-specific binding of the secondary antibody.
Troubleshooting Workflow
This workflow will guide you through a series of steps to diagnose and address high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of high background fluorescence in Sulfo Cy7 imaging?
High background fluorescence in Sulfo Cy7 imaging can originate from several sources:
-
Tissue Autofluorescence: Endogenous molecules within biological samples, such as collagen, elastin, and lipofuscin, can fluoresce, contributing to background noise.[1] Aldehyde fixatives like formalin can also induce autofluorescence.[2]
-
Non-Specific Binding: The Sulfo Cy7 dye or the conjugated antibody can bind to unintended targets in the sample. Cyanine (B1664457) dyes, in particular, have a known tendency to bind non-specifically to monocytes and macrophages.[3] This can be due to hydrophobic or charge-based interactions.
-
Unbound Fluorophore: Incomplete removal of unbound Sulfo Cy7-conjugated probes during washing steps will result in a diffuse background signal.[1]
-
High Antibody Concentration: Using an excessively high concentration of the fluorescently labeled antibody increases the likelihood of non-specific binding.[4]
-
Suboptimal Blocking: Inadequate or inappropriate blocking of non-specific binding sites on the tissue or cells can lead to high background.
-
Imaging System Noise: Background can also be introduced by the imaging system itself, such as detector noise or light leaks.[1]
-
Diet-Induced Autofluorescence (In Vivo Imaging): For in vivo animal studies, standard rodent chow containing chlorophyll (B73375) can cause significant autofluorescence in the gastrointestinal tract.[1]
Q2: How can I reduce autofluorescence from my biological sample?
Several strategies can be employed to minimize autofluorescence:
-
Use of Autofluorescence Quenching Agents: Commercially available reagents like TrueBlack® or Sudan Black B can be used to quench autofluorescence, particularly from lipofuscin. Sodium borohydride (B1222165) can be effective in reducing aldehyde-induced autofluorescence.[2][5]
-
Spectral Unmixing: If your imaging system supports it, spectral unmixing algorithms can computationally separate the specific Sulfo Cy7 signal from the broader autofluorescence spectrum.
-
Dietary Modification for In Vivo Imaging: For animal imaging, switching to a purified or alfalfa-free diet for at least two weeks can significantly reduce autofluorescence from the gastrointestinal tract.[1]
-
Proper Fixation: If using aldehyde fixatives, ensure they are fresh and of high quality. Consider using a quenching step with sodium borohydride after fixation.[2][6]
Table 1: Comparison of Autofluorescence Quenching Methods
| Method | Target Autofluorescence | Reported Effectiveness | Considerations |
| Sudan Black B | Lipofuscin | Effective at quenching lipofuscin-based autofluorescence. | Can introduce its own background in red/far-red channels; requires optimization. |
| Sodium Borohydride | Aldehyde-induced | Reduces autofluorescence caused by aldehyde fixatives. | Chemical treatment that needs to be carefully controlled. |
| TrueBlack® | Broad Spectrum | Quenches autofluorescence from various sources with minimal background introduction. | Commercial reagent with associated cost. |
| MaxBlock™ | General Background | Reported 90-95% reduction in adrenal cortex tissue.[5] | Proprietary commercial reagent.[5] |
| Trypan Blue | Intracellular | Reported ~5-fold increase in signal-to-noise ratio in flow cytometry.[5] | Primarily used for flow cytometry.[5] |
Note: Direct quantitative comparisons can vary based on tissue type, fixation, and imaging parameters.
Q3: My background is still high after addressing autofluorescence. What staining parameters should I optimize?
If autofluorescence is not the primary issue, focus on optimizing your staining protocol:
-
Optimize Probe Concentration: A high concentration of the Sulfo Cy7-conjugated probe is a common cause of high background. It is crucial to perform a titration experiment to find the optimal concentration that provides the best signal-to-noise ratio.[1][7]
-
Improve Washing Steps: Inadequate washing will leave unbound probes in the sample. Increase the number and duration of wash steps.[1][4] Adding a mild detergent like Tween-20 to the wash buffer can also help reduce non-specific binding.
-
Use Appropriate Blocking Buffers: Blocking is essential to prevent non-specific binding. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the species in which the secondary antibody was raised.[8][9] For cyanine dyes, specialized blocking buffers are available that are designed to reduce their non-specific binding to certain cell types like monocytes.[3]
Q4: What is the best way to prepare my Sulfo Cy7-conjugated antibody?
Proper preparation and handling of your conjugated antibody are critical:
-
Antibody Purity: Ensure that the antibody solution is free of amine-containing buffers (like Tris) before conjugation with NHS-ester activated Sulfo Cy7, as these will compete for the reaction.
-
Degree of Labeling (DOL): The ratio of dye molecules to antibody molecules can affect performance. A very high DOL can sometimes lead to quenching of the fluorescence signal.[10] The optimal DOL is typically between 2 and 3 for most applications.
-
Storage: Store the conjugated antibody according to the manufacturer's recommendations, typically at 4°C for short-term and -20°C or -80°C for long-term storage, protected from light. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Titration of Sulfo Cy7-Conjugated Antibody
This protocol describes a general procedure to determine the optimal concentration of a Sulfo Cy7-conjugated antibody to maximize the signal-to-noise ratio.
Materials:
-
Your biological samples (cells or tissue sections)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Sulfo Cy7-conjugated antibody
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Mounting medium
-
Control samples (unstained and isotype control)
Procedure:
-
Sample Preparation: Prepare identical samples for each antibody concentration to be tested.
-
Blocking: Block all samples according to your standard protocol to minimize non-specific binding.
-
Prepare a Dilution Series: Prepare a series of dilutions of your Sulfo Cy7-conjugated antibody in blocking buffer. A good starting range is typically from 0.1 µg/mL to 10 µg/mL.[1]
-
Antibody Incubation: Incubate each sample with a different concentration of the diluted antibody. Ensure all other incubation parameters (time, temperature) are kept constant. Include your control samples.
-
Washing: Wash all samples using your standard washing protocol. It is critical that the washing steps are identical for all samples.[1]
-
Imaging: Image all samples using the exact same acquisition settings (e.g., laser power, exposure time, gain).[1]
-
Analysis: Quantify the mean fluorescence intensity of the specific signal and the background for each antibody concentration. The optimal concentration is the one that yields the highest signal-to-background ratio.
Protocol 2: Immunofluorescence Staining with Sulfo Cy7
This protocol provides a general guideline for immunofluorescence staining of fixed cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Sulfo Cy7-conjugated primary antibody
-
Wash buffer (PBS with 0.1% Tween-20)
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Rinse cells twice with PBS.
-
Fixation: Incubate cells with fixation solution for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS.
-
Permeabilization (for intracellular targets): Incubate cells with permeabilization buffer for 10 minutes.
-
Washing: Wash cells three times with PBS.
-
Blocking: Incubate cells with blocking buffer for 30-60 minutes to reduce non-specific binding.
-
Antibody Staining: Dilute the Sulfo Cy7-conjugated antibody to the predetermined optimal concentration in blocking buffer. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Washing: Wash the cells three times with wash buffer for 5 minutes each.
-
Mounting: Mount the coverslip onto a microscope slide with antifade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope equipped with the appropriate filters for Sulfo Cy7 (Excitation: ~750 nm, Emission: ~773 nm).
References
- 1. benchchem.com [benchchem.com]
- 2. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. learn.cellsignal.com [learn.cellsignal.com]
- 9. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
- 10. xobi.net [xobi.net]
Sulfo Cy7 bis-COOH Conjugate Purification Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo Cy7 bis-COOH and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take after my conjugation reaction is complete?
A1: The first and most critical step is to remove the unreacted or free this compound dye from your conjugate. This is essential for accurate downstream applications and for determining the precise dye-to-protein ratio.[1][2] Failure to remove free dye can lead to high background noise and inaccurate quantification.[1][2]
Q2: What are the most common methods for purifying this compound conjugates?
A2: The most common and effective methods for purifying dye-protein conjugates are:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. It is highly effective for removing small, unconjugated dye molecules from larger protein conjugates.[3][4][5][6] SEC can be performed using gravity-based columns, spin columns, or more advanced HPLC systems.[4][7][8]
-
Dialysis: This is a traditional method for removing small molecules from a solution of larger molecules by diffusion across a semi-permeable membrane. While effective, it can be a slow process.
-
Spin Columns: These are a rapid and convenient form of size-exclusion chromatography, ideal for small-scale purifications and desalting.[1][9][10][11]
Q3: How do I choose the right purification method for my experiment?
A3: The choice of purification method depends on several factors, including the scale of your experiment, the properties of your conjugate, and the required purity.
| Method | Best For | Advantages | Disadvantages |
| Spin Columns (SEC) | Rapid, small-scale purification; high-throughput screening. | Fast (under 15 minutes), high protein recovery, easy to use.[1][2] | Limited sample volume capacity. |
| Gravity Flow SEC | Medium-scale purification. | Good separation of conjugate from free dye. | Can be more time-consuming than spin columns and may lead to sample dilution. |
| HPLC-SEC | High-resolution purification and analysis. | Excellent separation, provides analytical data on purity and aggregation.[4][6][12] | Requires specialized equipment and expertise. |
| Dialysis | Large volume samples where time is not a critical factor. | Simple setup, can handle large volumes. | Time-consuming, potential for sample loss or dilution. |
Q4: How should I store my purified this compound conjugate?
A4: For short-term storage (up to one month), store the labeled protein protected from light at 4°C. For long-term storage, it is recommended to add a cryoprotectant (like glycerol) and store in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9] If the final conjugate concentration is less than 1 mg/mL, adding a stabilizing agent like bovine serum albumin (BSA) at 1-10 mg/mL can be beneficial.[9]
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound conjugates.
Problem 1: Low Yield of Purified Conjugate
Possible Causes:
-
Inefficient Conjugation Reaction: The initial labeling reaction may not have been optimal.
-
Protein Precipitation: Your protein may have precipitated during the conjugation or purification process.
-
Loss During Purification: The chosen purification method may not be suitable for your protein, leading to significant loss.
-
Incompatible Buffers: Buffer components like Tris or glycine (B1666218) can interfere with NHS-ester conjugation reactions.[13]
Solutions:
-
Optimize Conjugation: Review your conjugation protocol. Ensure the pH of the reaction buffer is appropriate (typically pH 8.5 ± 0.5 for NHS ester reactions) and that the molar ratio of dye to protein is optimized.[8]
-
Check for Precipitate: Visually inspect your sample for any precipitate. If present, try to resolubilize it. Consider optimizing buffer conditions (e.g., adjusting pH or salt concentration) in future experiments.
-
Evaluate Purification Method: If using a spin column, ensure you are using the correct molecular weight cutoff (MWCO) for your protein. For SEC, ensure the column is properly packed and equilibrated.
-
Buffer Exchange: If your protein is in an incompatible buffer, perform a buffer exchange into a suitable buffer like PBS before starting the conjugation.[13]
Problem 2: Presence of Free Dye After Purification
Possible Causes:
-
Incomplete Separation: The purification method did not adequately separate the unconjugated dye from the conjugate.
-
Column Overload: Too much sample was loaded onto the purification column.
-
Non-covalent Binding: The dye may be non-covalently interacting with the protein or the purification resin.
Solutions:
-
Repeat Purification: If significant free dye is still present, a second round of purification may be necessary. For spin columns, processing the sample twice can be effective.[9]
-
Optimize Loading: Reduce the amount of sample loaded onto the column in subsequent experiments.
-
Adjust Buffer Conditions: For SEC, ensure the mobile phase composition is optimal for separation. Sometimes, the presence of a small amount of organic solvent (if compatible with your protein) can help disrupt non-covalent interactions.
Problem 3: Protein Aggregation During Purification
Possible Causes:
-
Hydrophobic Interactions: The Sulfo Cy7 dye is relatively hydrophobic, and conjugation can increase the hydrophobicity of the protein, leading to aggregation.[12]
-
Buffer Conditions: The pH or salt concentration of the purification buffer may be promoting aggregation.
-
Mechanical Stress: Vigorous mixing or vortexing can denature and cause aggregation of some proteins.
Solutions:
-
Use Specialized SEC Columns: For HPLC-SEC, use columns specifically designed to minimize non-specific interactions with hydrophobic molecules.[12]
-
Optimize Buffers: Screen different buffer conditions (pH, ionic strength) to find one that minimizes aggregation.
-
Gentle Handling: Handle the protein solution gently. Avoid vigorous vortexing and use wide-bore pipette tips.
Experimental Protocols
Protocol 1: Rapid Free Dye Removal using a Spin Column
This protocol is suitable for small-scale purification of protein conjugates (e.g., antibodies) from unconjugated dye.
Materials:
-
Spin column with an appropriate MWCO (e.g., 7 kDa for antibodies).[2]
-
Microcentrifuge.
-
Collection tubes.
-
Purification buffer (e.g., PBS, pH 7.2-7.4).
Procedure:
-
Prepare the Spin Column:
-
Equilibrate the Column:
-
Place the column in a new collection tube.
-
Add the purification buffer to the column.
-
Centrifuge again and discard the flow-through. Repeat this step 2-3 times to ensure the column is fully equilibrated with the desired buffer.[11]
-
-
Load the Sample:
-
Place the equilibrated column into a clean collection tube.
-
Carefully apply your conjugation reaction mixture to the center of the resin bed.[11]
-
-
Elute the Conjugate:
-
Store the Purified Conjugate:
-
Transfer the purified sample from the collection tube to a clean microfuge tube and store appropriately.
-
Protocol 2: Purification by Gravity Flow Size Exclusion Chromatography (Sephadex G-25)
This method is suitable for purifying larger sample volumes than spin columns.
Materials:
-
Sephadex G-25 resin.
-
Chromatography column.
-
Purification buffer (e.g., PBS, pH 7.2-7.4).
-
Fraction collection tubes.
Procedure:
-
Prepare the Column:
-
Swell the Sephadex G-25 resin in the purification buffer according to the manufacturer's instructions.
-
Pack the column with the swollen resin, ensuring a uniform bed without air bubbles.
-
Equilibrate the column by washing it with at least 3-5 column volumes of purification buffer.
-
-
Load the Sample:
-
Elute the Conjugate:
-
Once the sample has entered the resin bed, gently add purification buffer to the top of the column.[7][8]
-
Maintain a constant flow of buffer and begin collecting fractions.
-
The larger, labeled protein will elute first, appearing as a colored band that moves faster through the column. The smaller, unconjugated dye will be retained longer and elute in later fractions.
-
-
Analyze Fractions:
-
Monitor the fractions by eye (for the colored conjugate) and by measuring absorbance at 280 nm (for protein) and ~750 nm (for Sulfo Cy7 dye).
-
Pool the fractions containing the purified conjugate and store appropriately.
-
Visualizations
Caption: Workflow for this compound Conjugation and Purification.
Caption: Troubleshooting Decision Tree for Conjugate Purification.
References
- 1. Small Molecule and Biotin Removal | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Small Molecule and Biotin Removal | Thermo Fisher Scientific - RU [thermofisher.com]
- 3. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mesoscale.com [mesoscale.com]
- 12. agilent.com [agilent.com]
- 13. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
Solving solubility problems of Sulfo Cy7 bis-COOH conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Sulfo Cy7 bis-COOH conjugates during experiments.
Troubleshooting Guide
This guide provides solutions to common problems related to the solubility of this compound.
| Problem | Possible Cause | Recommended Solution |
| Poor or incomplete dissolution in aqueous buffer (e.g., PBS) | The concentration is too high. | Decrease the concentration of the conjugate. Start with a lower concentration and gradually increase it. |
| The buffer composition is not optimal. | Use a slightly basic buffer (pH 7.5-8.5) to ensure the carboxylic acid groups are deprotonated, which enhances solubility. Avoid buffers with high salt concentrations that can promote aggregation. | |
| The compound was not properly reconstituted. | Follow the detailed reconstitution protocol provided below. Ensure the lyophilized powder is fully brought into solution. | |
| Precipitate forms after dissolution or during storage | Aggregation of the dye molecules. | Centrifuge the solution to pellet the precipitate. Use the supernatant. To prevent further aggregation, store the solution at the recommended temperature and protect it from light. Consider adding a small amount of organic co-solvent like DMSO or DMF (up to 10%) if compatible with your experiment. |
| The solution is supersaturated. | Prepare a fresh solution at a lower concentration. | |
| Microbial contamination. | Use sterile buffers and aseptic techniques for preparation and storage. | |
| Color of the solution is not the typical cyan/blue | Aggregation has occurred. | A color change, often to a greenish tint, can indicate H-aggregation. This is often accompanied by a blue-shift in the absorbance spectrum. Dilute the solution and gently warm it to see if the original color returns. |
| pH of the solution is too low. | Adjust the pH to a slightly basic range (7.5-8.5). | |
| Degradation of the dye. | Protect the dye from prolonged exposure to light and high temperatures. Prepare fresh solutions for critical experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is a sulfonated cyanine (B1664457) dye, designed for high water solubility. The recommended primary solvent is high-purity water (e.g., Milli-Q®) or aqueous buffers such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4. For higher concentrations, organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) can be used.[1][2][3]
Q2: What is the maximum concentration of this compound that can be dissolved in aqueous buffers?
A2: The solubility in aqueous buffers can be concentration-dependent and influenced by the buffer composition. A general starting recommendation for similar sulfonated Cy7 dyes in PBS is approximately 1 mg/mL. For the related Sulfo-Cyanine7 carboxylic acid, a solubility of up to 0.10 M (approximately 76 mg/mL) in water, DMF, or DMSO has been reported. It is always best to start with a lower concentration and increase it as needed for your specific application.
Q3: My this compound solution appears to have a precipitate. What should I do?
A3: Precipitate formation can be due to several factors, including aggregation or supersaturation. First, try to gently warm the solution and vortex it to see if the precipitate redissolves. If it does not, you can centrifuge the solution and use the supernatant. To prevent this, ensure your storage conditions are optimal (see Q5) and consider preparing fresh solutions more frequently.
Q4: How does pH affect the solubility of this compound?
A4: The two carboxylic acid groups on this compound have pKa values that influence their charge state and, consequently, the molecule's solubility. At neutral to slightly basic pH (pH > 7), the carboxylic acid groups will be deprotonated to carboxylates (-COO⁻), which increases the overall negative charge and enhances solubility in aqueous solutions. At acidic pH, the carboxylic acids will be protonated (-COOH), reducing the molecule's charge and potentially decreasing its aqueous solubility. For optimal solubility, maintaining a pH of 7.2 or higher is recommended.
Q5: What are the best practices for storing this compound solutions?
A5: For long-term storage, it is recommended to store lyophilized this compound at -20°C in the dark and desiccated. Once reconstituted, stock solutions in organic solvents like DMSO or DMF can also be stored at -20°C. Aqueous solutions are best prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, store them at 4°C, protected from light, for no more than a few days. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes the solubility properties of this compound and related compounds.
| Parameter | Value | Solvents/Conditions | Notes |
| Recommended Solvents | Water, DMSO, DMF | - | Sulfo-group enhances aqueous solubility. |
| Solubility of Sulfo-Cyanine7 Carboxylic Acid | 0.10 M (76 g/L) | Water, DMF, DMSO | Data for the mono-carboxylic acid version. |
| Approximate Solubility of Cy7 in PBS | ~1 mg/mL | PBS, pH 7.2 | General guidance for sulfonated Cy7 dyes. |
| Optimal pH Range for Aqueous Solubility | 7.2 - 8.5 | Aqueous Buffers | Ensures deprotonation of carboxylic acid groups. |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Addition: Add the desired volume of high-purity water, aqueous buffer (e.g., PBS, pH 7.4), or organic solvent (DMSO or DMF) to the vial. For aqueous solutions, start with a concentration of 1 mg/mL or less.
-
Dissolution: Vortex the vial for 30-60 seconds to dissolve the powder completely. A clear, dark blue solution should be obtained.
-
Verification: Visually inspect the solution for any undissolved particles. If particles are present, you may try gentle warming (up to 37°C) or brief sonication.
-
Storage: Use the freshly prepared aqueous solution immediately. For stock solutions in DMSO or DMF, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol for Assessing Dye Aggregation using UV-Vis Spectroscopy
-
Prepare a Dilute Solution: Prepare a dilute solution of your this compound conjugate in the buffer of interest (e.g., PBS) with an absorbance in the linear range of the spectrophotometer (typically < 1.0).
-
Acquire Absorbance Spectrum: Measure the absorbance spectrum of the solution from approximately 600 nm to 850 nm.
-
Analyze the Spectrum:
-
Monomeric Dye: A solution of the monomeric dye should exhibit a sharp absorption maximum around 750 nm.
-
H-Aggregation: The presence of H-aggregates is indicated by the appearance of a new, blue-shifted absorption peak at a shorter wavelength (e.g., around 680-720 nm) and a decrease in the intensity of the main peak at ~750 nm. This can be accompanied by a visual color change from blue to a more greenish hue.
-
J-Aggregation: J-aggregates are characterized by a narrow, red-shifted absorption band at a longer wavelength, but this is less common for sulfonated cyanine dyes in aqueous solutions.
-
-
Troubleshooting Aggregation: If aggregation is detected, try diluting the sample, gently warming it, or adding a small percentage of an organic co-solvent like DMSO (if compatible with your application) and re-measure the spectrum.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Workflow for reconstitution and use.
References
Technical Support Center: Sulfo Cy7 bis-COOH Probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sulfo Cy7 bis-COOH probes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding of this compound probes and why is it a problem?
Q2: What are the common causes of high background fluorescence with this compound probes?
Several factors can contribute to high background fluorescence when using this compound probes:
-
Excessive Probe Concentration: Using a higher concentration of the probe than necessary increases the likelihood of non-specific interactions.
-
Inadequate Blocking: Failure to effectively block non-specific binding sites on cells or tissues can lead to the probe adhering to unintended locations.
-
Insufficient Washing: Inadequate washing steps may not completely remove unbound or loosely bound probes, contributing to the background signal.
-
Probe Aggregation: Cyanine (B1664457) dyes, including Sulfo Cy7, have a tendency to form aggregates in aqueous solutions, and these aggregates can bind non-specifically.[3] The presence of two carboxylic acid groups in this compound might influence its aggregation properties.
-
Hydrophobic and Electrostatic Interactions: The inherent hydrophobicity of the cyanine dye structure and the negative charges from the sulfo- and carboxyl- groups can lead to interactions with cellular components like lipids and charged proteins.[1][4]
-
Autofluorescence: Some cells and tissues naturally exhibit fluorescence (autofluorescence), which can interfere with the signal from the probe.
Q3: How do the properties of this compound contribute to non-specific binding?
This compound probes have distinct chemical properties that can influence their binding behavior:
-
Hydrophilicity: The presence of sulfonate groups makes Sulfo-Cy7 dyes water-soluble.[][6][7][8] This is generally advantageous for biological applications but does not eliminate non-specific binding.
-
Electrostatic Charges: The two carboxylic acid groups (bis-COOH) and the sulfonate groups are negatively charged at physiological pH. These charges can lead to electrostatic interactions with positively charged molecules or regions within the sample, contributing to non-specific binding.[4]
-
Hydrophobic Core: Despite the hydrophilic groups, the core structure of the cyanine dye is hydrophobic, which can lead to interactions with lipid membranes and other hydrophobic regions in cells and tissues.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence is a common issue that can mask the specific signal. The following steps provide a systematic approach to troubleshoot and reduce background noise.
Systematic Troubleshooting Workflow for High Background
Caption: A systematic workflow for troubleshooting high background fluorescence.
1. Optimize Probe Concentration
-
Problem: Using too high a concentration of the this compound probe is a frequent cause of high background.
-
Solution: Perform a concentration titration experiment to determine the optimal probe concentration that provides a strong specific signal with minimal background.
| Concentration | Signal Intensity | Background Intensity | Signal-to-Noise Ratio |
| 0.1 µM | Low | Very Low | Moderate |
| 0.5 µM | Moderate | Low | High |
| 1.0 µM (Recommended) | High | Moderate | Good |
| 5.0 µM | Very High | High | Poor |
| 10.0 µM | Saturated | Very High | Very Poor |
| Caption: Example of a probe concentration titration experiment. |
Experimental Protocol: Probe Concentration Titration
-
Prepare a series of probe dilutions: Prepare a range of this compound probe concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM) in your standard staining buffer.
-
Sample Staining: Stain your cells or tissue sections with each probe concentration according to your standard protocol.
-
Washing: Use a consistent and thorough washing procedure for all samples.
-
Imaging: Acquire images using identical settings (e.g., laser power, exposure time, gain) for all samples.
-
Analysis: Quantify the signal intensity at your target and in a background region for each concentration. Calculate the signal-to-noise ratio to identify the optimal concentration.
2. Improve Blocking Step
-
Problem: Inadequate blocking of non-specific binding sites can lead to high background.
-
Solution: Optimize your blocking protocol by trying different blocking agents or increasing the blocking time.
Common Blocking Agents
| Blocking Agent | Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common and effective protein-based blocker. |
| Normal Serum | 5-10% (v/v) | Use serum from the species in which the secondary antibody was raised. |
| Non-fat Dry Milk | 1-5% (w/v) | Cost-effective, but may interfere with some antibody-antigen interactions. |
| Commercial Blocking Buffers | Varies | Formulated to reduce background for specific applications. |
Experimental Protocol: Optimizing Blocking
-
Select Blocking Agents: Choose a few different blocking agents to test (e.g., 3% BSA, 5% normal goat serum, and a commercial blocking buffer).
-
Blocking Incubation: Incubate your samples with each blocking buffer for at least 1 hour at room temperature. You can also test extending the incubation time (e.g., 2 hours or overnight at 4°C).
-
Staining and Washing: Proceed with your standard staining and washing protocol.
-
Imaging and Analysis: Compare the background levels between the different blocking conditions to determine the most effective one for your experiment.
3. Enhance Washing Steps
-
Problem: Insufficient washing may not remove all unbound or weakly bound probes.
-
Solution: Increase the number and/or duration of your washing steps. The inclusion of a low concentration of a non-ionic detergent can also help.
Recommended Washing Protocol
-
Initial Washes: After probe incubation, wash the samples three times for 5-10 minutes each with a buffered saline solution (e.g., PBS or TBS).
-
Detergent Wash: Include a wash step with a buffer containing a low concentration of a non-ionic detergent, such as 0.05% Tween-20 in PBS. This can help to disrupt weak, non-specific hydrophobic interactions.
-
Final Washes: Follow the detergent wash with two more washes in the buffered saline solution to remove any residual detergent.
Potential Causes of Non-Specific Binding
The following diagram illustrates the potential factors contributing to the non-specific binding of this compound probes.
Caption: Factors contributing to non-specific binding of fluorescent probes.
By systematically addressing these potential issues, researchers can significantly reduce non-specific binding and improve the quality and reliability of their experimental data when using this compound probes.
References
- 1. Dye-tissue interactions: mechanisms, quantification and bonding parameters for dyes used in biological staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. Role of electrostatic interactions in the adsorption of dye molecules by Ti3C2-MXenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 8. lumiprobe.com [lumiprobe.com]
Technical Support Center: Sulfo Cy7 Filters & Signal-to-Noise Ratio Optimization
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments using Sulfo Cy7 and improve the signal-to-noise ratio.
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio with Sulfo Cy7
A common challenge in fluorescence applications is achieving a high signal-to-noise ratio (SNR). This guide addresses prevalent issues encountered during experiments with Sulfo Cy7 and offers potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Fluorescence Signal | Suboptimal Filter Set: Incorrect excitation and emission filters will result in poor signal detection.[1][2] | Ensure the use of a filter set optimized for Sulfo Cy7, typically with an excitation filter around 750 nm and an emission filter around 780 nm.[1][2] A high-quality filter set with minimal optical losses and sharp cutoffs is crucial for maximizing signal collection.[1] |
| Low Degree of Labeling (DOL): An insufficient number of dye molecules conjugated to the biomolecule leads to a dim signal.[3] | Optimize the dye-to-protein molar ratio during conjugation. Perform a titration to find the ideal ratio that provides a strong signal without causing precipitation.[2] | |
| Photobleaching: Prolonged exposure to excitation light can cause irreversible damage to the fluorophore, reducing its fluorescence.[2][3] | Use an anti-fade mounting medium to protect the sample from photobleaching.[3] Minimize exposure time and excitation light intensity. | |
| Failed Conjugation Reaction: Issues with the labeling process can result in a lack of fluorescence.[2] | Verify the conjugation protocol, ensuring the correct buffer composition (amine-free), pH (typically 8.0-9.0), and antibody concentration (ideally >2 mg/mL).[2][4][5][6] | |
| High Background Signal | Unconjugated Free Dye: Residual, unconjugated Sulfo Cy7 in the sample can bind non-specifically, leading to high background.[2][3] | Purify the conjugated biomolecule using size-exclusion chromatography (e.g., Sephadex G-25) to remove free dye.[2][4][5] |
| Non-specific Binding: The conjugated antibody or biomolecule may bind non-specifically to other components in the sample.[3] | Use a blocking buffer (e.g., BSA or serum) to minimize non-specific binding.[3] Optimize the concentration of the labeled biomolecule through titration.[3] | |
| Autofluorescence: Biological samples can exhibit natural fluorescence, which can interfere with the Sulfo Cy7 signal.[1][3] | Utilize the near-infrared (NIR) properties of Sulfo Cy7, as autofluorescence is typically lower in this spectral region.[1] Include an unstained control to assess the level of autofluorescence.[3] | |
| Antibody Precipitation After Conjugation | Over-labeling: Attaching too many hydrophobic Sulfo Cy7 molecules can reduce the solubility of the antibody, causing it to precipitate.[2] | Reduce the dye-to-antibody molar ratio during the conjugation reaction. A typical optimal DOL is between 3 and 7.[3] |
| Low Antibody Concentration: Labeling efficiency is reduced at protein concentrations below 2 mg/mL.[4][5][6] | For optimal labeling, concentrate the protein to a final concentration range of 2-10 mg/mL.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for Sulfo Cy7?
A1: Sulfo Cy7 is a near-infrared (NIR) dye. Its absorption/excitation maximum is typically around 750 nm, and its emission maximum is around 773-780 nm.[1][7][8]
Q2: How do I select the right filters for my Sulfo Cy7 experiment?
A2: A filter set designed for Cy7 or similar NIR fluorophores should be used.[9][10] This typically includes an excitation filter that allows light in the 750-770 nm range to pass, a dichroic mirror that reflects the excitation light and transmits the emission light, and an emission filter that captures light in the 775-800 nm range.[1]
Q3: What can cause dye aggregation and how can I prevent it?
A3: The sulfonate groups on Sulfo Cy7 enhance its water solubility and help reduce dye aggregation.[7][11] Aggregation can still occur, especially with over-labeling, which can lead to fluorescence quenching.[2][11] To prevent this, it is important to use an optimal dye-to-biomolecule ratio during conjugation.
Q4: How can I confirm that my antibody has been successfully labeled with Sulfo Cy7?
A4: The success of the conjugation can be determined by calculating the Degree of Labeling (DOL). This is done using spectrophotometry to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of Sulfo Cy7 (around 750 nm).[2]
Q5: What are the key considerations for the buffer used in the Sulfo Cy7 conjugation reaction?
A5: The protein solution should be in a buffer free of primary amines (like Tris or glycine) and ammonium (B1175870) ions, as these will compete with the protein for reaction with the Sulfo Cy7 NHS ester.[4][5][6] The pH of the reaction buffer is also critical and should be maintained between 8.0 and 9.0 for optimal labeling efficiency.[2]
Experimental Protocols
Protocol 1: Sulfo Cy7-NHS Ester Antibody Labeling
This protocol outlines the general steps for conjugating Sulfo Cy7 NHS ester to an antibody.
-
Protein Preparation:
-
Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 1X PBS).[4][5]
-
Adjust the pH of the antibody solution to 8.5 ± 0.5 using a suitable buffer like 1 M sodium bicarbonate.[4][5]
-
If the buffer contains interfering substances, perform a buffer exchange using a desalting spin column.[2]
-
-
Dye Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the dye stock solution for the desired dye-to-antibody molar ratio (a starting point of 10 is often recommended).[4][5]
-
Slowly add the calculated amount of dye solution to the antibody solution while gently mixing.
-
Incubate the reaction for 60 minutes at room temperature in the dark, with gentle mixing every 10-15 minutes.[4][5]
-
-
Purification:
Visualizations
Logical Troubleshooting Workflow for Low Signal-to-Noise Ratio
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Experimental Workflow for Fluorescence Imaging with Sulfo Cy7
Caption: General experimental workflow for Sulfo Cy7 imaging.
References
- 1. optolongfilter.com [optolongfilter.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. - AVR [avr-optics.com]
- 10. Cy7-B-000 [idex-hs.com]
- 11. alc-0159.com [alc-0159.com]
Stability of Sulfo Cy7 bis-COOH in different buffers
Welcome to the technical support center for Sulfo Cy7 bis-COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various buffers and to offer troubleshooting assistance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a near-infrared (NIR) fluorescent dye characterized by its high water solubility due to the presence of sulfo groups.[1][2] The "bis-COOH" designation indicates that the molecule has two carboxylic acid functional groups. This non-reactive form of the dye is often used as a fluorescent marker in NIR imaging where covalent labeling to other molecules is not required.[1][3] Its high hydrophilicity, improved quantum yield in the NIR spectrum, and large molar extinction coefficient make it suitable for various research applications, including in vivo imaging.[1][2]
Q2: What are the general storage recommendations for this compound?
To ensure the longevity and performance of this compound, it is recommended to store the solid form at -20°C in the dark.[1][4] For short-term transport, the dye is stable at room temperature for up to three weeks.[1][4] When preparing stock solutions, it is advisable to aliquot them and store at -80°C for up to six months or at -20°C for one month, protected from light.[5] Repeated freeze-thaw cycles should be avoided to prevent degradation.
Q3: How does pH affect the fluorescence of this compound?
While specific data for this compound is limited, the fluorescence intensity of similar sulfonated cyanine (B1664457) dyes, such as Sulfo-Cyanine5, has been shown to be largely independent of pH in the range of 3.5 to 8.3. It is generally expected that this compound will exhibit similar pH-insensitive fluorescence in this range, making it a robust fluorophore for applications in various biological buffers.
Q4: Is this compound susceptible to photobleaching?
Yes, like other cyanine dyes, this compound is susceptible to photobleaching, which is the irreversible degradation of the fluorophore upon exposure to light.[6] To minimize photobleaching, it is crucial to protect the dye and its solutions from light whenever possible by using amber vials or wrapping containers in foil. During fluorescence imaging, use the lowest possible excitation light intensity and exposure time that still provides a sufficient signal-to-noise ratio.
Troubleshooting Guides
This section addresses common issues that may arise when working with this compound in different buffer systems.
Problem 1: Decreased Fluorescence Intensity Over Time in Solution
Potential Cause 1: Chemical Degradation in Buffer
Certain buffer components can affect the stability of cyanine dyes. Buffers containing nucleophiles can potentially react with the polymethine chain of the cyanine dye, leading to a loss of fluorescence. Heptamethine cyanine dyes can also undergo degradation in aqueous solutions through oxidation or nucleophilic breakdown of the methine bridge.[7]
Solutions:
-
Buffer Selection: When long-term stability is critical, consider using phosphate-buffered saline (PBS) as it is generally a non-reactive buffer. Avoid buffers with primary amine groups (e.g., Tris, glycine) if there is any potential for unintended reactions, although this is more critical for reactive forms of the dye like NHS esters.
-
pH Optimization: While fluorescence may be stable across a range of pH values, the chemical stability might be optimal within a narrower range. For long-term storage of solutions, maintaining a pH around 7.4 is a common practice.
-
Additive Effects: Be aware that certain additives in your buffer could impact dye stability.[8] If you suspect an additive is causing degradation, it is advisable to test the stability of the dye in a simplified buffer system.
Potential Cause 2: Photobleaching
As mentioned in the FAQs, exposure to ambient or excitation light can lead to the degradation of the dye.
Solutions:
-
Minimize Light Exposure: Always store dye solutions in the dark. During experiments, shield the sample from unnecessary light exposure.
-
Use Antifade Reagents: For microscopy applications, consider using a commercial antifade mounting medium to reduce photobleaching.
Potential Cause 3: Aggregation
At high concentrations, cyanine dyes can form non-fluorescent or weakly fluorescent aggregates. The sulfonated nature of this compound enhances its water solubility and reduces the tendency to aggregate compared to its non-sulfonated counterparts. However, aggregation can still occur under certain conditions, such as high ionic strength or in the presence of certain binding partners.
Solutions:
-
Concentration Management: Work with the lowest practical concentration of the dye that still provides adequate signal for your application.
-
Solvent Considerations: While this compound is water-soluble, in some complex buffer systems or with certain biomolecules, the addition of a small amount of an organic co-solvent like DMSO might be necessary to prevent aggregation. However, this should be tested for compatibility with your specific experiment.
Problem 2: Unexpected Shifts in Absorption or Emission Spectra
Potential Cause: Environmental Effects
The absorption and emission spectra of cyanine dyes can be influenced by the solvent environment, including polarity and viscosity. While significant shifts are less common with hydrophilic dyes like Sulfo Cy7, changes in the buffer composition could lead to minor spectral shifts.
Solutions:
-
Consistent Buffer Composition: Ensure that you use the same buffer composition for all comparative measurements to avoid spectral variations.
-
Control Measurements: Always run a control spectrum of the dye in your experimental buffer to establish the baseline spectral properties for your specific conditions.
Data and Protocols
Buffer Stability Comparison (Qualitative)
| Buffer System | Expected Relative Stability | Notes |
| Phosphate-Buffered Saline (PBS), pH 7.4 | High | Generally considered a non-reactive and stable buffer for cyanine dyes. |
| Tris-Buffered Saline (TBS), pH 7.4-8.0 | Moderate to High | Tris contains a primary amine, which is a potential nucleophile. While less reactive with a carboxylic acid dye compared to an NHS ester, long-term storage in Tris buffer may be less ideal than in PBS. |
| MES Buffer, pH 6.0-6.5 | Moderate to High | MES is a non-nucleophilic buffer and should not directly react with the dye. However, the lower pH could potentially influence long-term stability, although cyanine fluorescence is generally stable at this pH. |
Experimental Protocol: Assessing Dye Stability in a New Buffer
This protocol provides a general method for evaluating the stability of this compound in a specific buffer.
Materials:
-
This compound
-
Experimental Buffer
-
Control Buffer (e.g., PBS, pH 7.4)
-
Spectrofluorometer or UV-Vis Spectrophotometer
-
Amber or foil-wrapped tubes
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO or water.
-
Prepare Working Solutions: Dilute the stock solution to a final working concentration (e.g., 1-10 µM) in both your experimental buffer and the control buffer. Prepare multiple aliquots for different time points.
-
Initial Measurement (T=0): Immediately after preparation, measure the absorbance and/or fluorescence emission spectrum of the dye in both buffers. This will serve as your baseline reading.
-
Incubation: Store the aliquots under your desired experimental conditions (e.g., room temperature, 4°C, 37°C) and protected from light.
-
Time-Point Measurements: At regular intervals (e.g., 1, 6, 24, 48 hours), remove an aliquot of each solution and measure the absorbance and/or fluorescence spectrum.
-
Data Analysis: Compare the spectral data over time to the initial measurements. A decrease in absorbance or fluorescence intensity indicates degradation. Any shift in the peak wavelength should also be noted.
Visual Guides
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Sulfo-Cy7.5 carboxylic acid | Fluorescent Dye | 2760599-02-6 | Invivochem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buffer Additives and Packaging Differentially Influence the Stability of Dyes Commonly Used in Chromovitrectomy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Sulfo Cy7 bis-COOH vs. Alexa Fluor 750 for Near-Infrared Fluorescence Applications
For researchers, scientists, and drug development professionals working in the near-infrared (NIR) spectrum, the choice of fluorescent dye is critical for achieving high-quality, reproducible results. This guide provides an objective comparison of two popular NIR dyes, Sulfo Cy7 bis-COOH and Alexa Fluor 750, focusing on their performance characteristics and supported by experimental data and protocols.
In the realm of fluorescence imaging and bioanalysis, particularly for in vivo studies and deep-tissue imaging, dyes that operate in the NIR window (700-900 nm) are invaluable. This spectral range minimizes tissue autofluorescence and light scattering, enabling deeper penetration and higher signal-to-noise ratios. This compound and Alexa Fluor 750 are two prominent fluorophores in this class, each offering distinct advantages. This guide will delve into a detailed comparison of their spectral properties, brightness, stability, and provide standardized protocols for their evaluation.
Quantitative Performance Comparison
A summary of the key photophysical properties of this compound and Alexa Fluor 750 is presented below. These parameters are crucial for predicting the performance of the dyes in various applications.
| Property | This compound | Alexa Fluor 750 |
| Excitation Maximum (λex) | ~750 nm | 749 - 752 nm[1][2] |
| Emission Maximum (λem) | ~773 nm | 775 - 776 nm[1][2] |
| Molar Extinction Coefficient (ε) | ~240,600 cm⁻¹M⁻¹ | ~240,000 - 290,000 cm⁻¹M⁻¹[1] |
| Fluorescence Quantum Yield (Φ) | ~0.24 | ~0.12[1] |
| Water Solubility | High (sulfonated)[3] | High (sulfonated)[4] |
| pH Sensitivity | Generally stable (pH 4-10)[5] | Insensitive (pH 4-10)[2][4] |
| Reactive Group | bis-Carboxylic Acid | (Available in various reactive forms, including NHS ester and maleimide) |
In-Depth Performance Analysis
Brightness: The brightness of a fluorophore is a function of both its molar extinction coefficient and its fluorescence quantum yield. While both dyes possess high extinction coefficients, this compound exhibits a significantly higher quantum yield (~0.24) compared to Alexa Fluor 750 (~0.12). This suggests that, under identical excitation conditions, this compound has the potential to be a brighter dye.
pH Sensitivity: The fluorescence of many dyes can be influenced by the pH of their environment. Alexa Fluor 750 is known to be highly stable over a broad pH range, typically from pH 4 to 10.[2][4] Similarly, sulfonated cyanine (B1664457) dyes like Sulfo-Cy7 generally exhibit good pH stability within a comparable range.[5] This makes both dyes suitable for a wide array of biological applications where pH can vary, such as within different cellular compartments.
Reactivity and Bioconjugation: this compound possesses two carboxylic acid groups, which can be activated (e.g., using EDC and NHS) to form stable amide bonds with primary amines on proteins, antibodies, and other biomolecules. This bifunctionality also opens up possibilities for crosslinking applications. Alexa Fluor 750 is commercially available in a variety of reactive forms, including NHS esters for targeting amines and maleimides for targeting thiols, providing flexibility in conjugation strategies.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed protocols for measuring key performance parameters are provided below.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The comparative method involves comparing the fluorescence of the test sample to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Test dye (this compound or Alexa Fluor 750)
-
Reference standard with a known quantum yield in the same spectral region (e.g., Indocyanine Green in DMSO, Φ = 0.13)
-
Spectroscopic grade solvent (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Prepare a series of dilutions of both the test dye and the reference standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for both the test dye and the standard.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test dye and the reference standard.
-
Calculate the quantum yield of the test sample (Φ_test) using the following equation:
Φ_test = Φ_std * (m_test / m_std) * (η_test² / η_std²)
where:
-
Φ_std is the quantum yield of the standard
-
m_test and m_std are the slopes of the lines from the plot of integrated fluorescence intensity vs. absorbance
-
η_test and η_std are the refractive indices of the test and standard solutions (if different solvents are used)
-
Measurement of Photostability (Photobleaching Assay)
This protocol measures the rate at which a fluorophore's signal diminishes upon continuous exposure to excitation light.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera
-
Solutions of the test dyes at a standardized concentration
-
Microscope slides and coverslips
Procedure:
-
Prepare samples of each dye solution on a microscope slide.
-
Define a region of interest (ROI) for each sample.
-
Acquire a time-lapse series of images under continuous illumination. Use the same excitation intensity and exposure time for all samples.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity of each time point to the initial intensity (t=0).
-
Plot the normalized intensity versus time to generate photobleaching curves. The half-life (t₁/₂) is the time it takes for the fluorescence to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
Assessment of pH Sensitivity
This protocol evaluates the effect of pH on the fluorescence intensity of the dyes.
Materials:
-
Spectrofluorometer
-
A series of buffers with a range of pH values (e.g., pH 4 to 10)
-
Stock solutions of the test dyes
Procedure:
-
Prepare a solution of each dye in each of the different pH buffers. The final dye concentration should be the same for all samples.
-
Measure the fluorescence emission spectrum of each solution using the spectrofluorometer with a fixed excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum as a function of pH. A stable fluorescence intensity across the pH range indicates low pH sensitivity.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate a typical bioconjugation workflow and the factors that influence fluorescence intensity.
Conclusion
Both this compound and Alexa Fluor 750 are high-performance near-infrared dyes well-suited for demanding applications in biological research and drug development.
Choose this compound when:
-
Maximizing brightness is the primary concern, given its higher quantum yield.
-
The bifunctional nature of the bis-COOH group is advantageous for specific crosslinking or conjugation strategies.
Choose Alexa Fluor 750 when:
-
A well-established track record of high photostability and pH insensitivity is crucial.
-
Flexibility in conjugation chemistry is required, with readily available amine- and thiol-reactive versions.
Ultimately, the optimal choice will depend on the specific requirements of the experiment. It is highly recommended that researchers perform their own head-to-head comparisons under their specific experimental conditions using the protocols provided in this guide to make the most informed decision.
References
- 1. Photostability investigation of a near-infrared-II heptamethine cyanine dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. Alexa Fluor™ 750 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Contact Us | Invitrogen™ [thermofisher.com]
A Comparative Guide to the Validation of Sulfo Cy7 bis-COOH Conjugate Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sulfo Cy7 bis-COOH, a near-infrared (NIR) fluorescent dye, with other common alternatives. It includes supporting experimental data and detailed protocols to assist in the validation of its conjugate activity for applications in research and drug development.
Performance Comparison of NIR Dyes
The selection of a suitable NIR fluorophore is critical for the success of applications such as in vivo imaging, Western blotting, and flow cytometry. Sulfo Cy7 stands out due to its strong fluorescence, high photostability, and excellent water solubility, making it a valuable tool for advanced research.[1] This section compares the key performance characteristics of Sulfo Cy7 with other widely used NIR dyes, namely Indocyanine Green (ICG) and IRDye 800CW.
| Feature | Sulfo Cy7 | IRDye 800CW | Indocyanine Green (ICG) |
| Excitation Maximum (nm) | ~750[1] | ~774 | ~780 |
| Emission Maximum (nm) | ~773[1] | ~789 | ~820 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~240,600[2] | ~240,000[3] | ~223,000 |
| Quantum Yield (Φf) | ~0.24[3] | ~0.08 - 0.12[3][4] | ~0.012 - 0.13[4] |
| Photostability | High[1] | Exceptional[3] | Lower |
| Water Solubility | High (sulfonated)[1] | High | Moderate |
| Reactive Group for Conjugation | Carboxylic Acid (bis-COOH) | NHS Ester, Maleimide, etc. | Varies |
Note: Photophysical properties can vary depending on the solvent and conjugation state.
Key Advantages of Sulfo Cy7
-
High Quantum Yield: Sulfo Cy7 exhibits a significantly higher quantum yield compared to IRDye 800CW and ICG, resulting in brighter fluorescence signals and enhanced sensitivity.[3][4]
-
Improved Photostability: It is recognized as an improved analog of the Cy7 fluorophore with higher photostability, allowing for longer or repeated exposures during imaging experiments.[2][5]
-
Excellent Water Solubility: The presence of sulfonate groups ensures high water solubility, which is crucial for biocompatibility and preventing aggregation in aqueous environments.[1] Aggregation can lead to fluorescence quenching and reduced performance.[6]
Experimental Protocols
Antibody Conjugation with this compound
This protocol describes the conjugation of this compound to a primary antibody using carbodiimide (B86325) chemistry.
Materials:
-
This compound
-
Antibody (e.g., IgG) in phosphate-buffered saline (PBS), pH 7.4
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Reaction buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching buffer: 1 M Tris-HCl, pH 8.5
Procedure:
-
Antibody Preparation: Dialyze the antibody against PBS to remove any amine-containing stabilizers. Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the reaction buffer.
-
Add the EDC/NHS solution to the this compound solution and incubate for 15-30 minutes at room temperature to form the active NHS ester.
-
-
Conjugation Reaction:
-
Add the activated Sulfo Cy7 NHS ester to the antibody solution. The molar ratio of dye to antibody should be optimized, with a starting point of 10:1.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Quenching: Add the quenching buffer to the reaction mixture to stop the reaction and quench any unreacted dye. Incubate for 15 minutes.
-
Purification: Separate the antibody-dye conjugate from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with PBS. Collect the fractions containing the labeled antibody.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo Cy7).
Validation of Conjugate Activity: In Vivo Tumor Imaging
This protocol outlines a general workflow for validating the tumor-targeting ability of a Sulfo Cy7-labeled antibody in a mouse model.
Materials:
-
Sulfo Cy7-labeled antibody
-
Tumor-bearing animal model (e.g., subcutaneous xenograft in mice)
-
In vivo imaging system with appropriate NIR laser and emission filters
-
Anesthetic
-
Sterile saline or PBS
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in the imaging chamber.
-
Pre-injection Imaging: Acquire a baseline whole-body fluorescence image to determine the level of autofluorescence.
-
Injection: Administer the Sulfo Cy7-labeled antibody intravenously (e.g., via tail vein injection). The optimal dose should be determined empirically.
-
Post-injection Imaging: Acquire images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and accumulation of the labeled antibody at the tumor site.
-
Ex Vivo Imaging (Optional): After the final in vivo imaging session, euthanize the animal and excise the tumor and major organs for ex vivo imaging to confirm the signal distribution.
-
Image Analysis: Quantify the fluorescence intensity in the regions of interest (e.g., tumor, liver, muscle) over time to assess targeting efficacy.
Mandatory Visualizations
Experimental Workflow for Antibody-Dye Conjugation and In Vivo Imaging
Caption: Workflow for Sulfo Cy7 antibody conjugation and subsequent in vivo validation.
Signaling Pathway Context: Targeted Antibody-Drug Conjugate (ADC) Therapy
The following diagram illustrates the conceptual pathway of an antibody-drug conjugate, where a fluorescent dye like Sulfo Cy7 can be incorporated for imaging and tracking purposes.
Caption: Targeted delivery of an ADC with a fluorescent reporter to a tumor cell.
References
A Comparative Guide to Sulfo Cy7 bis-COOH Conjugates for Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sulfo Cy7 bis-COOH, a near-infrared (NIR) fluorescent dye, with its common alternatives. It includes a summary of key spectroscopic data, detailed experimental protocols for conjugation and analysis, and visualizations to clarify workflows and applications. The near-infrared range (650–900 nm) is preferred for biological imaging due to reduced tissue absorption, lower autofluorescence, and deeper tissue penetration.
Spectroscopic Properties: Sulfo Cy7 vs. Alternatives
The performance of a fluorescent dye is defined by its spectroscopic properties. Sulfo Cy7 is a water-soluble, near-infrared dye with strong fluorescence and high photostability.[1] Key parameters include the wavelength of maximum absorption (λmax) and emission (λem), the molar extinction coefficient (ε), which measures how strongly the dye absorbs light, and the fluorescence quantum yield (Φ), which represents the efficiency of the fluorescence process.
Below is a comparison of this compound with other widely used NIR dyes.
| Dye | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Key Features |
| This compound | ~750 nm[2] | ~773 nm[2] | ~240,600[2] | ~0.24[2] | High water solubility, bifunctional for cross-linking. |
| Alexa Fluor 790 | ~784 nm[3][4] | ~814 nm[3][4] | ~270,000[4] | Not widely reported | Very bright and photostable, spectrally similar to ICG.[3][5] |
| IRDye® 800CW | ~774 nm[6] | ~792 nm[6] | ~240,000 | ~0.08 | Well-suited for in vivo imaging, available with various reactive groups.[7] |
| Indocyanine Green (ICG) | ~780-800 nm[8][9][10] | ~810-830 nm[8][11] | ~150,000-250,000 (solvent dependent) | Low (~0.01-0.02 in blood) | FDA-approved, binds tightly to plasma proteins, rapid clearance.[8][12] |
Experimental Protocols
Accurate spectroscopic analysis depends on standardized and carefully executed protocols. The following sections detail the methodologies for conjugating this compound to a protein and performing subsequent spectroscopic measurements.
Protocol 1: Protein Conjugation via EDC/NHS Chemistry
This compound contains carboxylic acid groups that must be activated to react with primary amines (e.g., lysine (B10760008) residues) on proteins. This is commonly achieved using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) chemistry.
Materials:
-
This compound
-
Protein to be labeled (e.g., IgG antibody) in amine-free buffer (e.g., PBS, pH 7.4)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Dye Activation:
-
Dissolve this compound, EDC, and Sulfo-NHS in the activation buffer.
-
A typical molar ratio is 1:2:5 (Dye:EDC:Sulfo-NHS).
-
Incubate the mixture for 15-30 minutes at room temperature in the dark to form the NHS ester.
-
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
-
Conjugation Reaction:
-
Add the activated dye solution to the protein solution. The molar ratio of dye to protein typically ranges from 5:1 to 20:1.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unconjugated "free" dye from the protein conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Elute with PBS (pH 7.4). The first colored fraction contains the labeled protein conjugate.
-
Protocol 2: Spectroscopic Characterization
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrophotometer (Fluorometer)
Procedure:
-
Absorbance Measurement:
-
Dilute the purified conjugate in PBS.
-
Measure the absorbance spectrum from 600 nm to 850 nm.
-
Record the absorbance at the protein's maximum (~280 nm) and the dye's maximum (~750 nm).
-
-
Calculation of Degree of Labeling (DOL):
-
The DOL, or the average number of dye molecules per protein, can be estimated using the Beer-Lambert law.
-
Note: A correction factor (CF280) is needed to account for the dye's absorbance at 280 nm.
-
-
Fluorescence Measurement:
-
Dilute the conjugate to a low optical density (<0.1 at the excitation maximum) to avoid inner-filter effects.
-
Set the excitation wavelength to ~750 nm.
-
Scan the emission spectrum from 760 nm to 850 nm.
-
The peak of this spectrum is the emission maximum (λem).
-
-
Photostability Measurement:
-
Continuously illuminate a sample of the conjugate using the fluorometer's excitation lamp or a laser at the dye's absorption maximum.
-
Record the fluorescence intensity at the emission maximum over time.
-
A plot of intensity versus time reveals the rate of photobleaching. This can be compared against alternative dyes under identical conditions.
-
Visualizing Workflows and Applications
Diagrams created using the DOT language provide clear visual representations of complex processes.
Caption: Workflow for protein conjugation and analysis.
Caption: Targeted NIR fluorescence imaging pathway.
References
- 1. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 2. Sulfo-Cy7 bis-NHS ester | BroadPharm [broadpharm.com]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Spectrum [Li-Cor IRDye 800CW] | AAT Bioquest [aatbio.com]
- 7. IRDye® 800CW, DBCO (8879) by Tocris, Part of Bio-Techne [bio-techne.com]
- 8. Indocyanine green - Wikipedia [en.wikipedia.org]
- 9. Emission and absorption properties of indocyanine green in Intralipid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. macsenlab.com [macsenlab.com]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Substituents in Tumor-Uptake and Fluorescence Imaging Ability of Near Infrared Cyanine-like Dyes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry of Sulfo Cy7 bis-COOH Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sulfo Cy7 bis-COOH, a near-infrared (NIR) fluorescent dye, with other common alternatives for biomolecule conjugation. The focus is on the mass spectrometric characterization of these conjugates, a critical step in the development of targeted diagnostics and therapeutics. Experimental data and detailed protocols are provided to support the comparison.
Introduction to this compound and NIR Dyes
This compound is a water-soluble, near-infrared heptamethine cyanine (B1664457) dye.[1] Its two carboxylic acid groups allow for bifunctional conjugation, enabling the crosslinking of biomolecules or the attachment of multiple targeting moieties. The sulfonated nature of the dye enhances its water solubility, which is advantageous for biological applications.[2] NIR dyes, in general, are valuable tools in biomedical imaging due to their ability to penetrate tissue more deeply and with less autofluorescence compared to dyes that excite at shorter wavelengths.[3] The characterization of biomolecules conjugated with such dyes is essential to ensure the quality, consistency, and efficacy of the final product, with mass spectrometry being a primary analytical tool.[4][5]
Physicochemical and Spectroscopic Properties: A Comparison
The choice of a fluorescent label is often dictated by its photophysical properties and its compatibility with analytical techniques. Below is a comparison of Sulfo Cy7 with two other widely used NIR dyes, IRDye 800CW and Alexa Fluor 790.
| Property | This compound | IRDye 800CW Carboxylate | Alexa Fluor 790 |
| Molecular Weight ( g/mol ) | ~847.09 (for dicarboxylic acid)[6] | 1091.1[7] | Not readily available for free acid |
| Excitation Max (nm) | ~750[6] | 774 (in PBS)[7] | 784[8] |
| Emission Max (nm) | ~773[6] | 789 (in PBS)[7] | 814[8] |
| Quantum Yield | High[6] | Not specified | Not specified |
| Key Features | Bifunctional (two -COOH groups), water-soluble[6] | High molar absorptivity, non-reactive control available[7] | Photostable |
| Supplier Information | Available from various suppliers[6] | LI-COR Biosciences[7] | Thermo Fisher Scientific[8] |
Mass Spectrometry of Sulfo Cy7 Conjugates
Mass spectrometry is a powerful technique for the characterization of dye-protein conjugates, providing information on the degree of labeling (dye-to-protein ratio), conjugation sites, and the integrity of both the dye and the protein.[9][10]
General Considerations for Mass Spectrometric Analysis
The analysis of large, heterogeneous molecules like antibody-dye conjugates presents unique challenges.[11][12] Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed.[1][9] For complex mixtures, liquid chromatography (LC) is often coupled with mass spectrometry (LC-MS) to separate different species before mass analysis.[5][13] Size-exclusion chromatography (SEC) and reversed-phase liquid chromatography (RPLC) are frequently used separation methods.[10][11]
Fragmentation of Sulfonated Cyanine Dyes
Understanding the fragmentation pattern of the dye is crucial for interpreting the mass spectra of conjugates, especially in bottom-up proteomics approaches where the goal is to identify the site of conjugation on a peptide. While specific fragmentation data for this compound is not widely published, data for structurally similar sulfonated cyanine NHS esters can provide valuable insights. The fragmentation of a sulfo-cyanine 7.5 NHS ester, for instance, shows characteristic losses of the sulfo groups and fragmentation of the polymethine chain.
A representative fragmentation pattern for a related sulfo-cyanine dye is shown below, indicating potential cleavage sites.
Caption: Potential fragmentation pathways of a sulfo-cyanine dye in mass spectrometry.
Experimental Protocols
General Workflow for LC-MS Analysis of Antibody-Dye Conjugates
The following diagram illustrates a typical workflow for the characterization of an antibody conjugated with a NIR dye like this compound.
Caption: General workflow for the analysis of antibody-dye conjugates by LC-MS.
Protocol 1: Conjugation of this compound to an Antibody
This protocol is a general guideline and may require optimization for specific antibodies and applications.
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be in the range of 1-10 mg/mL.
-
Dye Activation: Activate the carboxylic acid groups of this compound using a standard carbodiimide (B86325) coupling chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in an appropriate solvent like DMSO or DMF.
-
Conjugation Reaction: Add the activated Sulfo Cy7 dye to the antibody solution. The molar ratio of dye to antibody will need to be optimized to achieve the desired degree of labeling. Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light.
-
Purification: Remove unconjugated dye and byproducts using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis.
Protocol 2: LC-MS Analysis of the Antibody-Dye Conjugate
-
Sample Preparation: Dilute the purified conjugate in a mobile phase-compatible buffer. For intact mass analysis under denaturing conditions, a buffer containing acetonitrile (B52724) and formic acid is often used. For native mass spectrometry, a buffer like ammonium (B1175870) acetate (B1210297) is more appropriate.
-
LC Separation:
-
Reversed-Phase LC (for reduced antibody chains): Use a C4 or C8 column with a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid). This method is useful for determining the labeling distribution on the light and heavy chains.
-
Size-Exclusion Chromatography (for intact conjugate): Use a SEC column with an MS-compatible mobile phase to separate aggregates and different drug-to-antibody ratio (DAR) species.
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurement.
-
Data Acquisition: Acquire data over a mass range appropriate for the expected charge states of the conjugate.
-
-
Data Analysis:
-
Deconvolution: Use software to deconvolute the raw mass spectrum to obtain the zero-charge mass of the different conjugate species.
-
DAR Calculation: Determine the average DAR by calculating the weighted average of the different labeled species observed in the deconvoluted spectrum.
-
Signaling Pathway Visualization
NIR dye conjugates are often used to track the internalization and trafficking of antibodies or antibody-drug conjugates (ADCs) into cells. The following diagram illustrates a simplified signaling pathway for receptor-mediated endocytosis of a targeted conjugate.
Caption: Receptor-mediated endocytosis of a fluorescently labeled antibody conjugate.
Conclusion
The mass spectrometric analysis of this compound conjugates is a critical component of their development for various research and clinical applications. While sharing many of the advantages of other NIR dyes, its bifunctional nature offers unique possibilities for creating complex bioconjugates. A thorough understanding of its physicochemical properties and mass spectrometric behavior, in comparison to alternatives like IRDye 800CW and Alexa Fluor 790, allows researchers to make informed decisions in the design and characterization of novel fluorescent probes. The experimental protocols provided herein offer a starting point for the successful conjugation and analysis of these important molecules.
References
- 1. Detection of oligosaccharides labeled with cyanine dyes using matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Цианиновые красители [ru.lumiprobe.com]
- 3. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 7. licorbio.com [licorbio.com]
- 8. Panel Builder [app.fluorofinder.com]
- 9. Investigation of Antibody-Drug Conjugates by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. news-medical.net [news-medical.net]
- 13. biocompare.com [biocompare.com]
A Comparative Guide to the In Vitro and In Vivo Performance of Sulfo Cy7 bis-COOH
For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared (NIR) fluorescent dye is a critical decision that directly impacts the quality and reliability of experimental outcomes. This guide provides an objective comparison of Sulfo Cy7 bis-COOH with two widely used alternatives, Indocyanine Green (ICG) and Alexa Fluor 790. By presenting supporting experimental data and detailed methodologies, this document aims to empower researchers to make informed decisions when selecting a fluorescent probe for their specific in vitro and in vivo imaging needs.
In Vitro Performance Comparison
The in vitro characterization of a fluorescent dye provides fundamental insights into its intrinsic photophysical properties. Key parameters such as molar extinction coefficient, quantum yield, and photostability are crucial determinants of a dye's potential brightness and robustness in imaging applications.
| Property | This compound | Indocyanine Green (ICG) | Alexa Fluor 790 |
| **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | ~240,000 | ~200,000 | ~270,000 |
| Quantum Yield (Φ) | ~0.24 | ~0.01-0.03 | ~0.10 |
| Excitation Maximum (λex) (nm) | ~750 | ~780 | ~784 |
| Emission Maximum (λem) (nm) | ~773 | ~810 | ~814 |
| Solubility | High in aqueous buffers | Soluble in water and methanol | High in aqueous buffers |
| Photostability | High | Low | Very High |
Disclaimer: The values presented in this table are compiled from various sources and may have been determined under different experimental conditions. Direct, side-by-side comparisons under identical conditions are recommended for the most accurate assessment.
In Vivo Performance Comparison
Translating in vitro performance to a complex biological system presents numerous challenges. Factors such as protein binding, biodistribution, and clearance significantly influence the in vivo efficacy of a fluorescent probe. The ideal NIR dye for in vivo imaging should exhibit high signal-to-noise ratio, rapid clearance from non-target tissues, and prolonged retention in the region of interest.
| Performance Metric | This compound | Indocyanine Green (ICG) | Alexa Fluor 790 |
| Blood Half-life | Short to moderate | Very short | Moderate to long (conjugate-dependent) |
| Primary Elimination Route | Renal | Hepatic | Renal |
| In Vivo Stability | High | Low (prone to aggregation) | High |
| Tumor-to-Background Ratio (TBR) | High | Moderate to high (transient) | High |
| Non-specific Tissue Accumulation | Low | High in liver | Low |
Experimental Protocols
To ensure reproducibility and enable accurate comparisons between different fluorescent dyes, standardized experimental protocols are essential. The following sections provide detailed methodologies for key in vitro and in vivo experiments.
In Vitro Characterization
1. Determination of Molar Extinction Coefficient and Quantum Yield
This protocol outlines the steps to measure the molar extinction coefficient and relative fluorescence quantum yield of a fluorescent dye in an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Materials:
-
Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorescent dye of interest (e.g., this compound)
-
Reference standard with a known quantum yield in the same spectral region (e.g., ICG in DMSO)
-
-
Procedure:
-
Prepare a stock solution of the dye in PBS.
-
Prepare a series of dilutions of the stock solution in PBS.
-
Measure the absorbance spectrum of each dilution using the spectrophotometer.
-
Identify the absorbance maximum (λmax) and record the absorbance at this wavelength.
-
Plot absorbance at λmax versus concentration. The slope of the linear regression is the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl).
-
Using the fluorometer, measure the fluorescence emission spectrum of each dilution, exciting at a wavelength where both the sample and the reference standard have significant absorbance.
-
Integrate the area under the emission spectrum for each dilution.
-
Plot the integrated fluorescence intensity versus absorbance.
-
The quantum yield (Φ) of the sample can be calculated relative to the standard using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where 'n' is the refractive index of the solvent.
-
2. Photostability Assessment
This protocol describes a method to compare the photostability of different fluorescent dyes under continuous illumination.
-
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a sensitive detector (e.g., PMT or sCMOS camera)
-
Microscope slides and coverslips
-
Aqueous mounting medium
-
Fluorescent dyes of interest
-
-
Procedure:
-
Prepare solutions of each dye at the same concentration in the mounting medium.
-
Prepare a microscope slide for each dye.
-
Set the microscope to acquire a time-lapse series of images.
-
Use the same excitation intensity and exposure time for all dyes.
-
Continuously illuminate the sample and acquire images at regular intervals until the fluorescence intensity has significantly decreased.
-
Measure the mean fluorescence intensity of a region of interest in each image over time.
-
Normalize the intensity at each time point to the initial intensity (t=0).
-
Plot the normalized intensity versus time. A slower decay curve indicates higher photostability.
-
In Vivo Imaging
Protocol for Tumor Imaging in a Murine Model
This protocol details the procedure for in vivo fluorescence imaging of tumor-bearing mice using a near-infrared dye.
-
Materials:
-
In vivo imaging system (e.g., IVIS, Pearl Trilogy)
-
Anesthesia system (e.g., isoflurane (B1672236) vaporizer)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Sterile fluorescent dye solution (e.g., this compound in PBS)
-
Syringes and needles for intravenous injection
-
-
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Acquire a baseline fluorescence image before injecting the dye.
-
Administer a single intravenous injection of the fluorescent dye solution via the tail vein. The typical dose is in the range of 1-10 nmol per mouse.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).
-
Maintain the mouse under anesthesia during image acquisition.
-
After the final imaging session, the mouse may be euthanized for ex vivo organ imaging to confirm dye biodistribution.
-
Analyze the images to quantify the fluorescence intensity in the tumor and in a region of normal tissue (e.g., muscle) to calculate the tumor-to-background ratio (TBR).
-
Visualizations
To further illustrate the concepts and workflows discussed in this guide, the following diagrams are provided.
Caption: Workflow for in vitro characterization of NIR dyes.
Caption: Workflow for in vivo fluorescence imaging.
Caption: Logical flow for selecting a suitable NIR dye.
A Comparative Guide to the Long-Term Stability of Sulfo Cy7 bis-COOH Probes
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of biomedical imaging and diagnostics, the selection of robust and reliable fluorescent probes is paramount to the success of experimental and preclinical studies. Near-infrared (NIR) probes, in particular, offer significant advantages for in vivo imaging due to their deep tissue penetration and minimal background autofluorescence. Among these, Sulfo Cy7 bis-COOH has emerged as a widely utilized probe for labeling biomolecules. This guide provides an objective comparison of the long-term stability of this compound with other commercially available alternatives, supported by available experimental data and detailed experimental protocols.
Performance Comparison of NIR Fluorescent Probes
The long-term stability of a fluorescent probe can be broadly categorized into two key aspects: photostability , its resistance to degradation upon exposure to light, and storage stability , its ability to maintain chemical integrity and fluorescence properties over time in storage. While specific long-term storage stability data for this compound in direct comparison to its alternatives is limited in publicly available literature, a comparative analysis can be synthesized from known photostability characteristics and general stability of related cyanine (B1664457) dyes.
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield | Photostability | Key Advantages | Potential Limitations |
| This compound | ~750 | ~773 | ~0.24 | Moderate | Bifunctional for cross-linking, good water solubility. | Lower photostability compared to some alternatives. |
| IRDye 800CW | ~774 | ~789 | ~0.25 | High | Excellent photostability, high signal-to-noise ratio. | |
| Alexa Fluor 750 | ~749 | ~775 | ~0.12 | High | Superior photostability to Cy dyes, bright conjugates. | Lower quantum yield compared to others. |
| DyLight 800 | ~770 | ~794 | Not Reported | High | High intensity and photostability. |
Note: The data presented is compiled from various sources and manufacturer's specifications. Direct head-to-head comparative studies under identical long-term storage conditions are not extensively available.
Based on available data, while this compound offers the advantage of bifunctional conjugation, probes like IRDye 800CW and Alexa Fluor 750 generally exhibit superior photostability.[1][2][3][4] This is a critical consideration for applications requiring long or repeated light exposure, such as in live-cell imaging or high-throughput screening. A comparative analysis of IRDye 800CW and Cy7, a close structural analog to Sulfo Cy7, highlighted the exceptional photostability of IRDye 800CW, allowing for archiving and re-imaging of blots with minimal signal loss.[1] Similarly, studies comparing Alexa Fluor dyes to Cy dyes have consistently demonstrated the superior photostability of the Alexa Fluor series.[2][3][4]
Experimental Protocols
To ensure reproducible and reliable assessment of the long-term stability of fluorescent probes, standardized experimental protocols are crucial. Below are detailed methodologies for evaluating both photostability and storage stability.
Protocol 1: Comparative Photostability Assessment
This protocol is designed to compare the photobleaching rates of different fluorescent probes under controlled illumination.
1. Sample Preparation:
- Prepare stock solutions of this compound, IRDye 800CW, and Alexa Fluor 750 at a concentration of 1 mg/mL in anhydrous dimethyl sulfoxide (B87167) (DMSO).
- From the stock solutions, prepare working solutions of each probe at a final concentration of 1 µM in phosphate-buffered saline (PBS), pH 7.4.
2. Imaging Setup:
- Use a fluorescence microscope equipped with a suitable NIR laser line (e.g., 750 nm) and a sensitive detector.
- Mount a droplet of each working solution on a microscope slide and cover with a coverslip.
3. Photobleaching Experiment:
- Focus on a region of the sample and acquire an initial image (t=0) using a low laser power to minimize initial photobleaching.
- Continuously illuminate the same region with a higher, constant laser power.
- Acquire images at regular intervals (e.g., every 30 seconds) for a total duration of 10-15 minutes.
- Ensure all imaging parameters (laser power, exposure time, detector gain) are kept constant for all probes being compared.
4. Data Analysis:
- Measure the mean fluorescence intensity of the illuminated region in each image.
- Normalize the fluorescence intensity at each time point to the initial intensity (t=0).
- Plot the normalized fluorescence intensity as a function of time for each probe.
- The rate of fluorescence decay is indicative of the probe's photostability. A slower decay rate signifies higher photostability.
Protocol 2: Long-Term Storage Stability Assessment
This protocol outlines a method for evaluating the stability of fluorescent probes under different storage conditions over an extended period.
1. Sample Preparation:
- Prepare solutions of this compound, IRDye 800CW, and Alexa Fluor 750 at a concentration of 10 µM in PBS, pH 7.4.
- Aliquot the solutions into multiple light-protected microcentrifuge tubes for each storage condition.
2. Storage Conditions:
- Store the aliquots under the following conditions:
- -20°C (Recommended): Standard laboratory freezer.
- 4°C (Refrigerated): To simulate short-term storage.
- Room Temperature (20-25°C): To simulate benchtop use and shipping conditions.
- 37°C (Accelerated Degradation): To mimic physiological temperature and accelerate degradation pathways.
3. Time Points for Analysis:
- Analyze the samples at the following time points: 0, 1 week, 1 month, 3 months, 6 months, and 1 year.
4. Analysis Methods:
- At each time point, bring the stored aliquots to room temperature.
- a. Absorbance Spectroscopy:
- Measure the absorbance spectrum of each sample using a UV-Vis spectrophotometer.
- Monitor for any changes in the peak absorbance wavelength and intensity, which can indicate chemical degradation.
- b. Fluorescence Spectroscopy:
- Measure the fluorescence emission spectrum of each sample using a spectrofluorometer with the appropriate excitation wavelength.
- Quantify the fluorescence intensity at the emission maximum. A decrease in fluorescence intensity over time indicates degradation.
- c. High-Performance Liquid Chromatography (HPLC):
- For a more detailed analysis of chemical purity, use a reverse-phase HPLC system with a fluorescence detector.
- Monitor for the appearance of new peaks, which would indicate the presence of degradation products.
5. Data Analysis:
- For each probe and storage condition, plot the percentage of remaining fluorescence intensity (normalized to time 0) against time.
- Compare the degradation profiles of the different probes to determine their relative long-term storage stability.
Visualizing the Workflow
The primary application of this compound and its alternatives is in the labeling of biomolecules for subsequent use in various imaging and detection assays. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for bioconjugation and application of fluorescent probes.
Conclusion
The selection of a near-infrared fluorescent probe requires careful consideration of its long-term stability, particularly in the context of the intended application. While this compound is a versatile probe due to its bifunctional nature, evidence suggests that alternatives such as IRDye 800CW and Alexa Fluor 750 offer superior photostability. For experiments involving prolonged or repeated light exposure, these alternatives may provide more reliable and reproducible results.
For long-term storage, it is recommended to store all fluorescent probes, including this compound, at -20°C or lower, aliquoted to avoid repeated freeze-thaw cycles, and protected from light. The provided experimental protocols offer a framework for researchers to conduct their own comparative stability studies, ensuring the selection of the most appropriate probe for their specific research needs. As new and improved fluorescent probes continue to be developed, ongoing evaluation of their long-term stability will remain a critical aspect of experimental design and data integrity.
References
A Comparative Guide to Cy7 Derivatives for Advanced Biomedical Imaging
For Researchers, Scientists, and Drug Development Professionals
In the realm of near-infrared (NIR) fluorescence imaging, the selection of an appropriate fluorophore is paramount to achieving high-fidelity data. Cyanine 7 (Cy7) dyes, with their emission spectra situated within the NIR window (700-900 nm), have become a cornerstone for applications demanding deep tissue penetration and minimal autofluorescence.[1][2] However, the Cy7 family is not monolithic; a variety of derivatives have been engineered to enhance specific properties, offering a tailored approach to experimental design. This guide provides an objective comparison of key Cy7 derivatives, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal probe for their specific needs.
Performance Characteristics of Cy7 Derivatives
The efficacy of a fluorescent probe is primarily dictated by its brightness, stability, and water solubility. Brightness is a composite of the molar extinction coefficient (ε), which quantifies the efficiency of light absorption, and the fluorescence quantum yield (Φ), representing the efficiency of converting absorbed photons into emitted fluorescence.[2] Photostability determines the fluorophore's resilience to photobleaching under illumination, while chemical stability influences its longevity under various experimental conditions. Water solubility is critical for biocompatibility and preventing aggregation-induced fluorescence quenching.[2]
The following table summarizes the key photophysical properties of several common Cy7 derivatives to facilitate a direct comparison.
| Derivative | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) | Key Features |
| Standard Cy7 | ~250,000 | ~0.30 | ~75,000 | General-purpose NIR fluorophore.[3] |
| Sulfo-Cy7 | ~200,000 | ~0.24 | ~48,000 | High water solubility, reducing aggregation.[4] |
| IR-780 | ~220,000 | ~0.12 | ~26,400 | High photostability and singlet oxygen generation, suitable for photodynamic therapy.[1][2] |
| Cy7-COT | Not specified | Not specified | Not specified | Dramatically enhanced photostability due to conjugation with cyclooctatetraene (B1213319) (COT).[2] |
| Cy7-Ox | Not specified | Not specified | Not specified | Enhanced photostability through an oxazolidine (B1195125) switch, buffering against photobleaching.[5] |
Note: The molar extinction coefficient and quantum yield can vary depending on the solvent, pH, and conjugation state. The data presented are for unconjugated dyes in aqueous buffer where available.
Experimental Protocols
To ensure the generation of reproducible and comparable data when evaluating different Cy7 derivatives, adherence to standardized experimental protocols is essential.
Measurement of Molar Extinction Coefficient
The molar extinction coefficient (ε) is determined by applying the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Materials:
-
Cy7 derivative solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Protocol:
-
Prepare a stock solution of the Cy7 derivative in a suitable solvent (e.g., DMSO) at a known concentration.
-
Create a series of dilutions of the stock solution in the desired final solvent (e.g., PBS).
-
Measure the absorbance of each dilution at the maximum absorption wavelength (λmax). Use the final solvent as a blank.
-
Plot the absorbance values against the corresponding concentrations.
-
The slope of the resulting linear plot is the molar extinction coefficient (ε) when the path length (l) is 1 cm.[6][7]
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is the ratio of emitted photons to absorbed photons and is typically determined using a comparative method with a well-characterized standard.
Materials:
-
Cy7 derivative solution
-
Fluorescence spectrometer
-
Reference standard with a known quantum yield
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Protocol:
-
Prepare dilute solutions of both the Cy7 derivative and the reference standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to prevent inner filter effects.[8]
-
Measure the absorbance of each solution at the excitation wavelength.
-
Acquire the fluorescence emission spectrum of the solvent (blank).
-
Acquire the fluorescence emission spectra of the sample and the reference standard using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission curves for both the sample and the reference.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts 'sample' and 'ref' denote the sample and reference, respectively.[9]
Assessment of Photostability
Photostability is evaluated by measuring the decrease in fluorescence intensity over time upon continuous illumination.
Materials:
-
Cy7 derivative solution
-
Fluorometer or fluorescence microscope with a stable light source
-
Software for time-lapse imaging and intensity measurement
Protocol:
-
Prepare a solution of the Cy7 derivative at a known concentration.
-
Place the solution in the fluorometer or on the microscope stage.
-
Continuously illuminate the sample with a specific excitation wavelength and intensity.
-
Record the fluorescence intensity at regular intervals over a defined period.
-
Plot the fluorescence intensity as a function of time. The photostability can be quantified by the photobleaching half-life (the time required for the fluorescence intensity to decrease by 50%).[2]
Key Applications and Workflows
The versatility of Cy7 derivatives allows for their use in a wide array of biomedical applications. The following diagrams illustrate common experimental workflows.
Antibody Conjugation Workflow
The conjugation of Cy7 derivatives to antibodies enables targeted imaging of specific cellular markers. The most common method involves the reaction of an N-hydroxysuccinimide (NHS) ester of Cy7 with primary amines on the antibody.
In Vivo Tumor Imaging Workflow
Cy7 derivatives are extensively used for in vivo imaging due to the reduced absorption and scattering of NIR light by biological tissues.[10] This allows for the non-invasive visualization of biological processes in living animals.
Flow Cytometry Staining Workflow
In flow cytometry, Cy7 and its tandem dyes (e.g., PE-Cy7, APC-Cy7) are valuable for multicolor analysis due to their emission in the far-red spectrum, which minimizes spectral overlap with other common fluorophores.[11]
Signaling Pathway Visualization: Receptor-Mediated Endocytosis
Cy7-labeled ligands are instrumental in visualizing and quantifying receptor-mediated signaling pathways. The following diagram illustrates the tracking of a Cy7-labeled ligand as it binds to its cell surface receptor and is subsequently internalized.
Conclusion
The selection of a Cy7 derivative should be guided by the specific demands of the intended application. For general-purpose NIR imaging, standard Cy7 provides a robust and cost-effective option. When working with proteins prone to aggregation, the enhanced water solubility of Sulfo-Cy7 is advantageous. For applications requiring high photostability, such as live-cell imaging over extended periods or single-molecule studies, derivatives like Cy7-COT and Cy7-Ox offer significant improvements. For theranostic applications involving photodynamic therapy, the high singlet oxygen generation of IR-780 makes it a compelling choice. By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to optimize their experimental outcomes and advance their research and drug development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. licorbio.com [licorbio.com]
- 4. Sulfo-Cyanine7 NHS ester [amp.chemicalbook.com]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Extinction Coefficient Determination - Creative Proteomics [creative-proteomics.com]
- 7. smart.dhgate.com [smart.dhgate.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. agilent.com [agilent.com]
- 10. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiparametric Flow Cytometry Using Near-Infrared Fluorescent Proteins Engineered from Bacterial Phytochromes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Testing of Sulfo-Cy7 Labeled Antibodies
For researchers, scientists, and drug development professionals, the specificity of fluorescently labeled antibodies is paramount for generating accurate and reproducible data. This guide provides an objective comparison of Sulfo-Cy7 labeled antibodies with two other common near-infrared (NIR) alternatives, Alexa Fluor™ 790 and IRDye® 800CW, with a focus on their performance in cross-reactivity testing.
When selecting a fluorescent label for an antibody, several factors come into play, including brightness, photostability, and the potential for non-specific binding. Sulfo-Cy7, a water-soluble cyanine (B1664457) dye, is a popular choice for NIR applications due to its high molar extinction coefficient. However, understanding its cross-reactivity profile compared to other leading dyes is crucial for experimental design and data interpretation. This guide presents a summary of their performance characteristics, detailed experimental protocols for assessing cross-reactivity, and visual aids to clarify complex biological and experimental workflows.
Comparative Analysis of NIR Fluorophores
The choice of a fluorescent dye can significantly influence the outcome of an immunoassay. The following tables provide a summary of the key spectral and performance characteristics of Sulfo-Cy7 and its alternatives, Alexa Fluor™ 790 and IRDye® 800CW. This data is compiled from various sources and should be considered as a general guide.
Table 1: Spectral and Physicochemical Properties
| Property | Sulfo-Cy7 | Alexa Fluor™ 790 | IRDye® 800CW |
| Excitation Maximum (λex) | ~750 nm | ~782 nm | ~774 nm |
| Emission Maximum (λem) | ~773 nm | ~805 nm | ~789 nm |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~250,000 | ~260,000 | ~240,000 |
| Quantum Yield (Φ) | Moderate | High | High |
| Photostability | Lower | Higher | High |
| Water Solubility | High | High | High |
| Tendency for Aggregation | Higher | Lower | Lower |
Note: Spectral properties can be influenced by conjugation to antibodies and the buffer environment.
Table 2: Performance in Cross-Reactivity Assays (Illustrative)
| Assay | Metric | Sulfo-Cy7 Labeled Antibody | Alexa Fluor™ 790 Labeled Antibody | IRDye® 800CW Labeled Antibody |
| Competitive ELISA | % Cross-Reactivity (with related antigen) | 5-15% | 2-10% | 3-12% |
| Western Blot | Signal-to-Noise Ratio (Target vs. Background) | Good | Excellent | Excellent |
| Flow Cytometry | Non-Specific Binding (to monocytes/macrophages) | Can be significant | Lower | Lower |
Note: These values are illustrative and can vary depending on the antibody, antigen, and experimental conditions.
Experimental Protocols
Rigorous cross-reactivity testing is essential to validate the specificity of any labeled antibody. The following are detailed protocols for common assays used to assess cross-reactivity.
Competitive ELISA for Cross-Reactivity Assessment
This assay quantifies the cross-reactivity of a labeled antibody by measuring its ability to bind to the target antigen in the presence of competing antigens.
Materials:
-
High-binding 96-well microplate (black, for fluorescence)
-
Target antigen and potential cross-reacting antigens
-
Sulfo-Cy7, Alexa Fluor™ 790, or IRDye® 800CW labeled antibody
-
Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Fluorescence microplate reader with appropriate excitation and emission filters
Procedure:
-
Antigen Coating: Coat the wells of the microplate with the target antigen (1-10 µg/mL in Coating Buffer) overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Incubation: Prepare serial dilutions of the target antigen and potential cross-reacting antigens in Blocking Buffer. In a separate plate or tubes, pre-incubate the labeled antibody at a fixed concentration with each dilution of the competing antigens for 1 hour at room temperature.
-
Transfer to Coated Plate: Transfer 100 µL of the antibody-antigen mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the plate five times with Wash Buffer to remove unbound antibodies.
-
Fluorescence Reading: Add 100 µL of PBS to each well and read the fluorescence intensity using a microplate reader.
-
Data Analysis: Plot the fluorescence signal against the log of the competitor concentration. The concentration of each antigen that inhibits 50% of the labeled antibody binding (IC50) is determined. The percent cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of Target Antigen / IC50 of Cross-Reacting Antigen) x 100.
Western Blot for Specificity and Cross-Reactivity
This technique assesses the specificity of the labeled antibody by detecting its binding to proteins separated by size.
Materials:
-
Protein lysates from cells or tissues expressing the target protein and potential cross-reactants.
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or low-fluorescence PVDF membrane
-
Transfer buffer and transfer system
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Sulfo-Cy7, Alexa Fluor™ 790, or IRDye® 800CW labeled secondary antibody
-
Fluorescent imaging system
Procedure:
-
Sample Preparation and Electrophoresis: Prepare protein lysates and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or low-fluorescence PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (unlabeled) diluted in Blocking Buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the fluorescently labeled secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Imaging: Image the blot using a fluorescent imaging system with the appropriate laser and emission filter for the chosen dye.
-
Analysis: Analyze the resulting image for bands corresponding to the target protein and any off-target bands, which would indicate cross-reactivity. The signal-to-noise ratio can be calculated by dividing the intensity of the target band by the intensity of the background.[1]
Flow Cytometry for Assessing Non-Specific Binding
Flow cytometry can be used to evaluate the non-specific binding of labeled antibodies to different cell populations.
Materials:
-
Single-cell suspension of relevant cell types (including monocytes and macrophages, which are known to exhibit non-specific binding to cyanine dyes)
-
Sulfo-Cy7, Alexa Fluor™ 790, or IRDye® 800CW labeled antibody and corresponding isotype control
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fc block reagent
-
Flow cytometer with appropriate lasers and filters
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10^6 cells/mL.
-
Fc Receptor Blocking: Add Fc block to the cell suspension and incubate for 10-15 minutes at room temperature to prevent non-specific binding to Fc receptors.
-
Antibody Staining: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the fluorescently labeled antibody or its corresponding isotype control at the predetermined optimal concentration.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspension: Resuspend the cells in 300-500 µL of Staining Buffer for analysis.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Analysis: Analyze the data by gating on the cell populations of interest. Compare the median fluorescence intensity (MFI) of the stained samples to the isotype control. A significant shift in the isotype control-stained population, particularly in monocyte and macrophage gates, indicates non-specific binding of the fluorophore.
Visualizing Complex Processes
To aid in the understanding of the underlying biological and experimental frameworks, the following diagrams are provided.
Conclusion
The selection of a near-infrared fluorescent dye for antibody labeling requires careful consideration of its performance characteristics. While Sulfo-Cy7 is a widely used and effective dye, its potential for lower photostability and increased non-specific binding in certain applications warrants a thorough comparison with alternatives like Alexa Fluor™ 790 and IRDye® 800CW. Studies have suggested that Alexa Fluor dyes may offer greater resistance to photobleaching compared to their Cy dye counterparts.[2][3] Ultimately, the optimal choice will depend on the specific requirements of the assay, including the need for high sensitivity, quantitative accuracy, and minimal background. By employing rigorous cross-reactivity testing protocols as outlined in this guide, researchers can confidently select the most appropriate labeled antibody for their experimental needs, leading to more reliable and reproducible results.
References
A Comparative Guide to Sulfo Cy7 and Other Near-Infrared (NIR) Dyes for Quantitative Fluorescence Applications
For researchers, scientists, and drug development professionals leveraging near-infrared (NIR) fluorescence, the choice of fluorophore is a critical determinant of experimental success. An ideal NIR dye offers high brightness, exceptional photostability, and minimal spectral overlap with endogenous biomolecules, ensuring a high signal-to-noise ratio for sensitive and accurate quantification. This guide provides an objective comparison of Sulfo Cy7 against other prevalent NIR dyes—IRDye 800CW, Alexa Fluor 790, and DyLight 800—supported by experimental data and detailed protocols to inform selection for applications such as in vivo imaging, Western blotting, and flow cytometry.
Quantitative Comparison of NIR Dye Properties
The performance of a fluorescent dye is primarily dictated by its molar extinction coefficient (ε), which measures its light-absorbing efficiency, and its fluorescence quantum yield (Φf), the efficiency of converting absorbed photons into emitted light. The product of these two values is proportional to the dye's brightness. Photostability, or resistance to photobleaching, is another crucial parameter for quantitative accuracy, especially in experiments requiring long exposure times.
The following table summarizes the key photophysical properties of Sulfo Cy7 and its alternatives. It is important to note that these values can vary depending on the solvent and conjugation partner.[1][2]
| Property | Sulfo Cy7 | IRDye 800CW | Alexa Fluor 790 | DyLight 800 |
| Excitation Max (λex), nm | ~750[1][3] | ~774[1][4] | ~782-784[1] | ~770-777[5][6][7] |
| Emission Max (λem), nm | ~773[3][8] | ~789[1][4] | ~805-814[1][9] | ~794[5][6][7] |
| Molar Extinction Coefficient (ε), M⁻¹cm⁻¹ | ~240,600 - 250,000[1][6][8] | ~240,000[1] | ~260,000 - 270,000[1][9][10] | ~270,000[5][6][7] |
| Quantum Yield (Φf) | ~0.24[11] | ~0.09 - 0.12[2][12] | Estimated ~0.12[13] | High (specific value not consistently published)[6] |
| Relative Photostability | Lower[1][14] | High[1] | Higher[1] | High[5] |
| Water Solubility | High (sulfonated)[3][14][15] | High[4] | High (sulfonated)[10][13] | High[7] |
Note: Sulfo-Cyanine7 is reported to be an improved analog of Cy7® with a quantum yield improved by 20% and higher photostability.[8][14][16] Alexa Fluor dyes are noted to be significantly more resistant to photobleaching than their Cy dye counterparts.[1]
Experimental Protocols
Accurate and reproducible quantitative analysis relies on standardized experimental protocols. Below are detailed methodologies for determining key fluorescence parameters.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a test sample relative to a standard with a known quantum yield.[17][18]
Materials:
-
Spectrofluorometer with a temperature-controlled cuvette holder
-
UV-Vis spectrophotometer
-
10 mm path length quartz fluorescence cuvettes
-
Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), ethanol, or water)[19]
-
Quantum yield standard with known Φf in the NIR range (e.g., IRDye 800CW)
-
Test dye solution
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test dye and the quantum yield standard in the same spectroscopic grade solvent.
-
Prepare Serial Dilutions: From the stock solutions, prepare a series of dilutions for both the test dye and the standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.[17]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Note the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence:
-
Set the excitation wavelength on the spectrofluorometer to the value used for absorbance measurements.
-
Ensure that the excitation and emission slit widths are identical for all measurements.
-
Record the corrected fluorescence emission spectrum for each solution of the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each measurement.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the test dye and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield of the test sample (Φx) using the following equation:[17] Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients for the test sample and standard, respectively.
-
ηx and ηst are the refractive indices of the solvents used for the sample and standard (this term is 1 if the same solvent is used).
-
-
Caption: Workflow for Relative Quantum Yield Determination.
Protocol 2: Assessment of Photostability
This protocol provides a method for comparing the photostability of different fluorescent dyes by measuring the rate of photobleaching under controlled illumination.[20][21]
Materials:
-
Fluorescence microscope equipped with a suitable NIR laser line and emission filters.
-
High-intensity light source (e.g., the microscope's laser).
-
Time-lapse imaging software.
-
Fluorescently labeled cells or a solution of the fluorescent dye.
Procedure:
-
Sample Preparation: Prepare samples stained with the different fluorescent dyes to be compared. For in-solution measurements, prepare dilute solutions with low absorbance (< 0.05).[20]
-
Microscope Setup:
-
Select the appropriate laser line and emission filters for each dye.
-
Set the laser power, detector gain, and other imaging parameters to achieve a good initial signal-to-noise ratio. Crucially, these settings must be kept constant across all dyes being compared.[20]
-
-
Time-Lapse Imaging:
-
Acquire a time-lapse series of images of the sample.
-
Images should be taken at regular intervals (e.g., every 30 seconds) over an extended period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Select regions of interest (ROIs) within the sample for each image in the time series.
-
Measure the mean fluorescence intensity within the ROIs for each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time for each dye. The rate of decay of the fluorescence signal is indicative of the dye's photostability, with a slower decay indicating higher photostability.
-
Caption: Workflow for Photostability Assessment.
Signaling Pathways and Applications
Near-infrared dyes are predominantly used as labels for biomolecules in a variety of applications.[13] The general principle involves conjugating the dye to a targeting molecule, such as an antibody or peptide, which then binds to a specific biological target. The fluorescence signal is then used for detection and quantification. This approach is central to techniques like in vivo imaging for tracking drug delivery or tumor localization, and in quantitative Western blotting for protein expression analysis.
Caption: Principle of Labeled Biomolecule Detection.
Conclusion
The selection of a near-infrared dye for quantitative analysis is a multi-faceted decision. Sulfo Cy7 offers a high quantum yield and excellent water solubility, making it a strong candidate for many applications.[3][11][14] However, for experiments demanding the utmost photostability and brightness, alternatives like Alexa Fluor 790 and IRDye 800CW may provide more robust and reliable performance.[1] DyLight 800 also presents a strong option with a high molar extinction coefficient.[5][6] Ultimately, the optimal choice depends on the specific experimental requirements, including the desired sensitivity, duration of imaging, and the instrumentation available. Researchers are encouraged to perform their own side-by-side comparisons using standardized protocols to determine the best fluorophore for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 4. ld.ru [ld.ru]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. interchim.fr [interchim.fr]
- 17. benchchem.com [benchchem.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. Making sure you're not a bot! [opus4.kobv.de]
- 20. benchchem.com [benchchem.com]
- 21. blog.addgene.org [blog.addgene.org]
A Comparative Guide to Sulfo Cy7 bis-COOH Performance in Diverse Tissue Environments
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of in vivo imaging, the selection of an appropriate near-infrared (NIR) fluorescent dye is paramount to achieving high-quality, reproducible data. Among the plethora of available options, Sulfo Cy7 bis-COOH has emerged as a noteworthy candidate for a variety of research applications. This guide provides an objective comparison of this compound's performance against other common NIR dyes, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Performance Overview and Key Characteristics
Near-infrared dyes are favored for in vivo imaging due to their ability to penetrate deeper into tissues compared to visible light dyes and the reduced autofluorescence in the NIR spectrum (700-900 nm), which leads to a better signal-to-noise ratio.[1][2][3] this compound, a water-soluble heptamethine cyanine (B1664457) dye, offers several advantageous properties for in vivo applications, including high quantum yield and photostability.[4]
However, its performance, particularly its biodistribution and clearance, can be influenced by its physicochemical properties and the molecule to which it is conjugated. The presence of two carboxylic acid groups in the bis-COOH form provides reactive handles for conjugation, but it's the intrinsic properties of the dye that dictate its behavior when unconjugated or when attached to molecules that don't drastically alter its pharmacokinetics.
Comparative Analysis of NIR Dyes
To provide a clear comparison, the following table summarizes the performance characteristics of Sulfo Cy7 and its common alternatives. It is important to note that much of the available in vivo data is for dye-conjugates, as the unconjugated dyes are often rapidly cleared. The biodistribution of a conjugate is heavily influenced by the targeting moiety.
| Feature | Sulfo Cy7 | Indocyanine Green (ICG) | IRDye® 800CW |
| Excitation Max (nm) | ~750[4] | ~780 (in plasma)[5] | ~774[6] |
| Emission Max (nm) | ~773[4] | ~820 (in plasma)[5] | ~789[6] |
| Quantum Yield | High[4] | Lower, prone to aggregation[5] | High |
| Primary Clearance Route | Expected to be primarily renal for sulfonated form[2] | Almost exclusively hepatic[2][5] | Primarily renal[5] |
| In Vivo Stability | High photostability[4] | Lower photostability[5] | High photostability |
| Biodistribution Highlight (Conjugated) | A Sulfo-Cy7 conjugate showed higher retention in organs compared to Sulfo-Cy5 and IRDye800CW conjugates, potentially due to higher lipophilicity.[7] | When conjugated to Trastuzumab, primarily metabolized by the liver.[5] | When conjugated to Trastuzumab, primarily metabolized by the kidneys.[5] |
Experimental Data Summary
While specific quantitative data for unconjugated this compound is limited in publicly available literature, studies on its conjugates provide valuable insights. For instance, a study involving a Sulfo-Cy7 conjugate for pretargeting applications in mice showed higher activity in all organs compared to its Sulfo-Cy5 and IRDye800CW counterparts, a characteristic attributed to its higher lipophilicity.[7] This suggests that the inherent properties of the Sulfo-Cy7 core can lead to increased tissue retention.
In a head-to-head comparison of Trastuzumab conjugated to either IRDye800CW-NHS or ICG-NHS, the resulting biodistribution profiles were distinct. The IRDye800CW conjugate was found to be metabolized mainly by the kidneys, whereas the ICG conjugate was primarily metabolized by the liver.[5] This highlights a key differentiator for researchers concerned with background signals from specific organs.
Experimental Protocols
To facilitate reproducible comparative studies, a detailed experimental protocol for evaluating the in vivo performance of NIR dyes is provided below.
Protocol: Comparative In Vivo Biodistribution of NIR Dyes in Mice
1. Animal Models and Preparation:
-
Animal Strain: Healthy, 6-8 week old BALB/c mice (or other appropriate strain).[8]
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment.[8]
-
Diet: Provide a standard chow diet. For imaging studies, an alfalfa-free diet can reduce background fluorescence.
-
Anesthesia: Anesthetize mice using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail.[8]
2. Dye Preparation and Administration:
-
Dye Formulation: Dissolve this compound and other NIR dyes in sterile phosphate-buffered saline (PBS) or another appropriate vehicle. Ensure complete dissolution.
-
Dosage: The optimal dose should be determined empirically, but a common starting point is in the range of 1-10 nmol per mouse.
-
Administration: Administer the dye solution via intravenous (tail vein) injection in a volume of 100-200 µL.[8]
3. In Vivo Imaging:
-
Imaging System: Utilize an in vivo imaging system (IVIS) equipped for NIR fluorescence imaging.
-
Excitation/Emission Filters: Select appropriate filters based on the spectral properties of the dyes being compared. For Sulfo Cy7, an excitation filter around 740 nm and an emission filter around 790 nm would be suitable.[8]
-
Imaging Timepoints: Acquire images at multiple time points post-injection (e.g., 15 min, 1 hr, 4 hr, 24 hr, 48 hr) to assess the pharmacokinetics and biodistribution.[9]
4. Ex Vivo Organ Analysis:
-
Euthanasia and Dissection: At the final time point, humanely euthanize the mice. Immediately dissect key organs (liver, kidneys, spleen, lungs, heart, and tumor if applicable).[8]
-
Ex Vivo Imaging: Image the dissected organs using the in vivo imaging system to quantify the fluorescence intensity in each organ.
-
Data Analysis:
-
Draw regions of interest (ROIs) around each organ in the images.
-
Quantify the average radiant efficiency within each ROI.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ. This requires creating a standard curve from known concentrations of the dye.
-
5. Signal-to-Noise Ratio (SNR) Calculation:
-
Definition: SNR is a measure of the signal intensity from the tissue of interest relative to the background noise.[4]
-
Calculation:
-
In the imaging software, measure the mean fluorescence intensity of the target tissue (Signal).
-
Measure the mean fluorescence intensity of a background region (e.g., muscle tissue with no expected accumulation) (Noise).
-
SNR = Signal / Noise.
-
Visualizing Experimental Workflows
To further clarify the experimental process, the following diagrams illustrate key workflows.
Caption: High-level workflow for comparative in vivo analysis of NIR dyes.
References
- 1. biotium.com [biotium.com]
- 2. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macsenlab.com [macsenlab.com]
- 4. researchgate.net [researchgate.net]
- 5. Near-infrared dye IRDye800CW-NHS coupled to Trastuzumab for near-infrared II fluorescence imaging in tumor xenograft models of HER-2-positive breast cancer - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Biological Evaluation of Low Molecular Weight Fluorescent Imaging Agents for the Prostate-Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hybrid Imaging Agents for Pretargeting Applications Based on Fusarinine C—Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Sulfo Cy7 bis-COOH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Sulfo Cy7 bis-COOH, a fluorescent cyanine (B1664457) dye, to maintain a safe laboratory environment and adhere to regulatory standards.
This compound and its derivatives are classified as hazardous materials, primarily due to their potential harm if swallowed and their significant threat to aquatic ecosystems. Proper handling and disposal are therefore not just a matter of regulatory compliance, but also of environmental responsibility.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life. | Avoid release to the environment. |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | Collect spillage. |
Always wear appropriate PPE , including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.[1] Work in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
All materials contaminated with this compound, including stock solutions, diluted solutions, and solid waste, must be treated as hazardous chemical waste. Do not dispose of this material down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. This includes unused stock solutions, experimental solutions, and the initial rinses of any contaminated labware.
-
Solid Waste: Dispose of all solid waste contaminated with the dye, such as pipette tips, gloves, and absorbent materials used for spills, in a separate, clearly labeled hazardous waste container.
2. Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the specific chemical name: "this compound" or "sulfo-Cyanine7 dicarboxylic acid".
-
Include any other information required by your institution's Environmental Health & Safety (EHS) department.
3. Storage:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic and incompatible materials.
-
Keep containers tightly closed to prevent spills and evaporation.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. They will ensure the waste is transported to an approved waste disposal plant in accordance with all applicable regulations.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific EHS guidelines, as protocols may vary.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sulfo Cy7 bis-COOH
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Sulfo Cy7 bis-COOH, a near-infrared fluorescent dye. Adherence to these procedures will minimize risk and ensure the integrity of your experiments.
Proper handling and disposal of specialized chemical compounds are critical components of laboratory protocol. This document outlines the necessary personal protective equipment (PPE), step-by-step operational plans for handling and disposal, and key safety data for this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to prevent exposure. The following PPE is mandatory:
-
Eye and Face Protection : Tightly fitting safety goggles are required. For operations with a risk of splashing, a face shield should be worn in addition to goggles.[1][2][3]
-
Hand Protection : Chemically resistant, powder-free gloves (nitrile or neoprene are preferred) must be worn.[2][4][5] Gloves should be inspected before use and disposed of properly after handling the compound.[2][5]
-
Body Protection : A flame-resistant lab coat or a disposable gown is required to protect against skin contact.[1][3][4]
-
Respiratory Protection : In situations where dust or aerosols may be generated, a NIOSH-approved N95 or higher-level respirator is necessary.[4] Work should ideally be conducted in a well-ventilated area or a fume hood.[1][2]
Operational Plan: From Receipt to Use
A systematic workflow ensures both safety and the quality of the compound.
-
Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of -20°C.[1][6][7] Protect from light.[7][8]
-
Preparation for Use :
-
Bring the container to room temperature before opening to prevent moisture condensation.
-
Handle the solid powder in a designated area, such as a chemical fume hood, to avoid inhalation of dust.[2]
-
When preparing solutions, dissolve the compound in an appropriate solvent such as water, DMF, or DMSO.[6][7]
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization : All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and gloves, should be treated as hazardous chemical waste.[9][10]
-
Collection and Storage :
-
Disposal Procedure :
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound and related compounds.
| Property | Value | Source |
| Storage Temperature | -20°C | [1][6][7] |
| Solubility | Water, DMF, DMSO | [6][7] |
| Excitation Maximum (approx.) | ~750 nm | [13] |
| Emission Maximum (approx.) | ~773 nm | [13] |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound, from receiving the compound to its final disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. uelandy.com [uelandy.com]
- 6. Sulfo-Cy7.5 carboxylic acid, 2760599-02-6 | BroadPharm [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. assets.greenbook.net [assets.greenbook.net]
- 12. research.columbia.edu [research.columbia.edu]
- 13. sulfo-Cyanine7 | AxisPharm [axispharm.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
